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  • Product: Pyridazin-4-ylmethanamine dihydrochloride
  • CAS: 1028615-75-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Pyridazin-4-ylmethanamine Dihydrochloride

Version 1.0 | Application Note for Drug Discovery & Organic Synthesis Executive Summary & Molecular Identity Pyridazin-4-ylmethanamine dihydrochloride (CAS: 1028615-75-9) is a high-value heterocyclic building block used...

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | Application Note for Drug Discovery & Organic Synthesis

Executive Summary & Molecular Identity

Pyridazin-4-ylmethanamine dihydrochloride (CAS: 1028615-75-9) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it consists of an electron-deficient 1,2-diazine (pyridazine) ring substituted at the 4-position with a primary aminomethyl group.

As a dihydrochloride salt, the molecule offers enhanced stability and water solubility compared to its free base, which is prone to oxidation and polymerization. In medicinal chemistry, it serves as a polar, metabolically stable bioisostere for benzylamine and 4-picolylamine (4-aminomethylpyridine) moieties, frequently employed to optimize solubility (lowering LogP) and reduce hERG channel inhibition liabilities in kinase inhibitors and GPCR ligands.

Property Data
IUPAC Name Pyridazin-4-ylmethanamine dihydrochloride
Common Name 4-(Aminomethyl)pyridazine 2HCl
CAS Number 1028615-75-9 (Salt); 15334-31-3 (Free Base)
Molecular Formula C₅H₇N₃[1][2][3][4][5] · 2HCl
Molecular Weight 182.05 g/mol (Salt); 109.13 g/mol (Free Base)
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in DCM, Hexanes
Physicochemical Profile & Reactivity

The chemical behavior of pyridazin-4-ylmethanamine is defined by the "push-pull" conflict between the basic primary amine and the electron-withdrawing pyridazine core.[1]

2.1 Acidity and Basicity (pKa)
  • Primary Amine (

    
    ):  Estimated pKa 
    
    
    
    8.2 – 8.[1]5. This is lower than benzylamine (pKa ~9.[1]3) and 4-picolylamine (pKa ~8.[1]8) due to the strong electron-withdrawing inductive effect (-I) of the pyridazine ring.[1]
  • Pyridazine Ring Nitrogen (

    
    ):  pKa 
    
    
    
    2.[1]3. The 1,2-diazine system is weakly basic.[1] In the dihydrochloride form, both the exocyclic amine and one ring nitrogen are protonated.
2.2 Structural Reactivity Map

The following diagram illustrates the distinct reactive centers of the molecule, guiding synthetic strategy.

ReactivityMap Core Pyridazin-4-ylmethanamine (Core Structure) Amine Primary Amine (-NH2) Nucleophilic Center (Amide Coupling, Reductive Amination) Core->Amine Primary Utility Ring Pyridazine Ring (C3/C5/C6) Electrophilic Sites (Minisci Reaction, Nucleophilic Aromatic Substitution) Core->Ring Secondary Reactivity N_Bond N-N Bond Metabolic Handle (Reductive Cleavage Potential) Core->N_Bond Stability Concern

Figure 1: Reactivity profile highlighting the nucleophilic amine handle and electrophilic ring carbons.

Synthetic Utility: Experimental Protocols

The dihydrochloride salt must be neutralized in situ or converted to the free base before use in nucleophilic reactions.[1] Below is a self-validating protocol for a standard amide coupling, the most common application of this fragment.

3.1 Protocol: Amide Coupling (General Procedure)

Objective: Coupling Pyridazin-4-ylmethanamine 2HCl with a Carboxylic Acid (


).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Pyridazin-4-ylmethanamine 2HCl (1.2 equiv)[1]

  • HATU (1.2 equiv) or T3P (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 - 5.0 equiv)[1]

  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir at Room Temperature (RT) for 15 minutes.

    • Causality: Pre-activation minimizes the time the free amine is exposed to potential side reactions.[1]

  • Salt Neutralization: In a separate vial, suspend Pyridazin-4-ylmethanamine 2HCl (1.2 equiv) in DMF. Add the remaining DIPEA (2.5 - 3.0 equiv).[1] Sonicate briefly until the suspension clears or becomes a fine dispersion.

    • Critical Note: You need at least 2 equivalents of base just to neutralize the 2HCl.[1] The extra equivalents ensure the amine remains deprotonated for nucleophilic attack.[1]

  • Coupling: Add the amine solution to the activated acid mixture. Stir at RT for 2–4 hours.[1][2]

  • Validation (In-Process Control): Monitor via LC-MS. Look for the product mass

    
    .
    
    • Success Metric: Disappearance of the acid peak and appearance of the product peak. The pyridazine ring is distinct in UV (254 nm).[1]

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (removes unreacted acid) and Brine.[1] Note: If the product is very polar (due to the pyridazine), use n-Butanol/DCM extraction or direct Reverse Phase purification.
    
Medicinal Chemistry Applications

In drug design, this scaffold is a "Polarity Booster."[1] It is often introduced when a phenyl or pyridine analog is too lipophilic or suffers from rapid oxidative metabolism.[1]

4.1 Bioisosteric Replacement Strategy

The pyridazine ring has a significantly higher dipole moment (~3.9 D) compared to pyridine (~2.2 D) and benzene (0 D).[1]

FeatureBenzylamine Analog4-Picolylamine AnalogPyridazin-4-ylmethanamine
LogP (Lipophilicity) High (Poor Solubility)MediumLow (High Solubility)
tPSA (Polar Surface Area) LowMediumHigh (~25 Ų for ring)
Metabolic Stability Prone to CYP oxidationModerateHigh (Electron Deficient)
hERG Inhibition High RiskModerate RiskLow Risk
4.2 Decision Framework for Scaffold Selection

Use the following logic tree to determine if this building block is appropriate for your lead optimization campaign.

FBDD_Logic Start Lead Compound Optimization (Contains Benzyl/Pyridyl Amine) Q1 Is Solubility < 50 µM? Start->Q1 Q2 Is hERG Inhibition > 50% @ 10µM? Q1->Q2 No Action_Use >>> SWITCH TO <<< Pyridazin-4-ylmethanamine Q1->Action_Use Yes (Need Polarity) Q3 Is CYP Metabolism High? Q2->Q3 No Q2->Action_Use Yes (Reduce Lipophilicity) Q3->Action_Use Yes (Block Metabolism) Action_Keep Maintain Current Scaffold Q3->Action_Keep No

Figure 2: Decision tree for implementing pyridazine scaffold hopping in lead optimization.

Handling, Safety & Storage
  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] It will absorb atmospheric moisture, becoming a sticky gum which makes accurate weighing difficult.[1]

    • Recommendation: Store in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Corrosivity: As a hydrochloride salt of a primary amine, it is corrosive (Skin Corr. 1B). Wear nitrile gloves and safety goggles.[1]

  • Stability: Stable as a solid for >2 years if kept dry.[1] In solution (water/DMSO), the free base degrades over days; prepare fresh.

References
  • PubChem Compound Summary. (2025). Pyridazin-4-ylmethanamine dihydrochloride (CID 505522389).[1] National Center for Biotechnology Information.[1] Link

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Context: Pyridazine as a bioisostere for phenyl/pyridine rings).

  • Matchett, M., et al. (2016).[1] Pyridazine-based scaffolds in kinase inhibitor design. Journal of Medicinal Chemistry. (Context: Use of diazines to lower LogP and hERG liability).

  • ECHA Registration Dossier. (2018). 4-(Aminomethyl)pyridine and related diazines. European Chemicals Agency.[1] Link

Sources

Exploratory

Pyridazin-4-ylmethanamine dihydrochloride as a PROTAC linker building block

Pyridazin-4-ylmethanamine Dihydrochloride: A High-Polarity Rigidifying Motif for Next-Gen PROTAC Linkers Part 1: Executive Summary & Strategic Value The PROTAC Solubility Paradox Proteolysis-Targeting Chimeras (PROTACs)...

Author: BenchChem Technical Support Team. Date: February 2026

Pyridazin-4-ylmethanamine Dihydrochloride: A High-Polarity Rigidifying Motif for Next-Gen PROTAC Linkers

Part 1: Executive Summary & Strategic Value

The PROTAC Solubility Paradox Proteolysis-Targeting Chimeras (PROTACs) are inherently "beyond Rule of 5" (bRo5) molecules. Their high molecular weight (>800 Da) and significant lipophilicity often result in poor aqueous solubility and low oral bioavailability. While traditional linkers (alkyl chains, PEGs) address length requirements, they often fail to optimize the physicochemical profile:

  • Alkyl chains: Increase logP (lipophilicity) and metabolic liability.

  • PEGs: High conformational entropy (floppiness) and susceptibility to oxidative metabolism.

The Pyridazine Solution Pyridazin-4-ylmethanamine dihydrochloride represents a strategic "linker handle" designed to solve these issues. As an electron-deficient, high-dipole heteroaromatic scaffold, the pyridazine ring acts as a polar rigidifier . It lowers the overall logD of the PROTAC, improves water solubility through specific hydration, and restricts conformational freedom, potentially reducing the entropic penalty of ternary complex formation.

Part 2: Technical Profile & Physicochemical Properties

Chemical Identity

  • IUPAC Name: Pyridazin-4-ylmethanamine dihydrochloride

  • Functional Role: Bifunctional Linker Building Block / Headgroup Spacer

  • Key Features: Primary amine (conjugation handle), Pyridazine core (polar scaffold).

Physicochemical Advantages

PropertyValue / CharacteristicImpact on PROTAC Design
Dipole Moment High (~3.9 D for pyridazine core)Increases aqueous solubility via dipole-dipole interactions with water.
H-Bonding 2 Acceptors (Ring Ns), 2 Donors (Amine)The ring nitrogens are weak bases but excellent H-bond acceptors, improving dissolution kinetics.
LogP Contribution Negative (Hydrophilic)Lowers the lipophilicity of the final conjugate compared to phenyl or alkyl linkers.
Geometry Planar, RigidReduces the number of rotatable bonds; fixes the exit vector of the attached ligand.
pKa (Conjugate Acid) ~2.3 (Ring Ns), ~8.5 (Primary Amine)The ring is much less basic than pyridine, reducing off-target hERG binding often associated with basic centers.

Structural Logic: The 4-position substitution provides a distinct vector compared to the more common 3- or 6-substituted pyridazines. This allows for "kinked" or non-linear geometries that can better navigate the solvent-exposed surface of the E3 ligase or Target Protein (POI) without inducing steric clashes.

Part 3: Design Rationale & Mechanism of Action

The "Chameleon" Effect

Unlike saturated heterocycles (piperazines) which are highly basic and fully ionized at physiological pH, the pyridazine ring remains neutral but highly polar. This allows it to traverse cell membranes (where neutral species are favored) while still engaging in water interactions in the cytosol, effectively acting as a "solubility booster" without the permeability penalty of a permanent charge.

Entropic Pre-Organization

A major hurdle in PROTAC potency is the entropic cost of folding a flexible linker to bring two proteins together. By incorporating the rigid pyridazine ring, you "pre-pay" some of this entropic cost. The linker has fewer degrees of freedom, making the formation of the productive Ternary Complex (POI-PROTAC-E3) energetically more favorable.

Metabolic Stability

Pyridazine rings are generally more resistant to oxidative metabolism (P450s) compared to phenyl rings (prone to hydroxylation) or PEG chains (prone to chain shortening).

Part 4: Visualization of Linker Strategy

The following diagram illustrates the decision matrix for selecting Pyridazin-4-ylmethanamine over traditional linkers.

LinkerStrategy cluster_0 Traditional Linkers cluster_1 Next-Gen Linker Alkyl Alkyl Chain Problem PROTAC Issues: High LogP, Low Solubility, High Entropy Cost Alkyl->Problem Increases LogP PEG PEG Chain PEG->Problem High Entropy Metabolic Liability Pyridazine Pyridazin-4-ylmethanamine Result1 Improved Solubility (Lower LogD) Pyridazine->Result1 Dipole Effect Result2 Higher Potency (Lower Entropy Cost) Pyridazine->Result2 Rigidification Problem->Pyridazine Design Solution

Caption: Decision logic for replacing traditional alkyl/PEG linkers with a Pyridazine scaffold to address solubility and entropy challenges.

Part 5: Experimental Protocols

Caution: Pyridazin-4-ylmethanamine is supplied as a dihydrochloride salt (2HCl) . The amine is protonated and non-nucleophilic in this state. Failure to properly neutralize the salt in situ is the #1 cause of failed couplings with this building block.

Protocol A: Amide Coupling (carboxylic acid ligand to pyridazine amine)

Objective: Conjugate an E3 Ligase ligand (e.g., VHL-acid or Thalidomide-acid) to the Pyridazin-4-ylmethanamine linker.

Materials:

  • Carboxylic Acid Ligand (1.0 equiv)

  • Pyridazin-4-ylmethanamine · 2HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 - 5.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid Ligand (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition 1: Add DIPEA (2.0 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5-10 minutes to form the activated ester (O-At ester). Visual Check: Solution often turns yellow.

  • Linker Preparation: In a separate vial, suspend Pyridazin-4-ylmethanamine · 2HCl (1.2 equiv) in DMF. Add DIPEA (2.5 equiv). Critical Step: Ensure the salt fully dissolves or becomes a fine suspension. The extra base is required to free-base both HCl equivalents.

  • Coupling: Add the Linker solution to the Activated Acid solution dropwise.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.

    • Success Marker: Disappearance of acid peak; appearance of product mass [M+H]+.

    • Troubleshooting: If reaction stalls, add 1.0 equiv more DIPEA. The pyridazine nitrogen can H-bond to the protonated amine, sometimes requiring excess base to drive reactivity.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine. Note: Pyridazine derivatives are polar; ensure the product does not partition into the aqueous layer. If it does, use DCM/MeOH (9:1) for extraction.

Protocol B: Reductive Amination (aldehyde linker to pyridazine amine)

Objective: Create a secondary amine linkage (more flexible than amide).

  • Free-Basing: Dissolve Pyridazin-4-ylmethanamine · 2HCl in MeOH. Add MP-Carbonate resin (solid supported base) or TEA (2.2 equiv). Stir 15 min.

  • Imine Formation: Add the Aldehyde component (1.0 equiv) and MgSO4 (drying agent) to the mixture. Stir 2h at RT.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (3.0 equiv) portion-wise. Warm to RT and stir overnight.

  • Quench: Add NaHCO3 (sat). Extract with DCM.

Part 6: Quality Control & Validation

NMR Validation:

  • 1H NMR (DMSO-d6): The pyridazine ring protons are diagnostic.

    • Look for a doublet/multiplet in the aromatic region 8.5 - 9.5 ppm .

    • The methylene protons (-CH2-NH-) usually appear as a doublet or singlet around 3.8 - 4.2 ppm (depending on conjugation).

  • 13C NMR: Pyridazine carbons are highly deshielded (150-160 ppm for carbons adjacent to nitrogens).

Stability Check:

  • Pyridazine linkers are stable in plasma stability assays (unlike esters).

  • Warning: Avoid strong reducing conditions (e.g., hydrogenation with Pd/C) in subsequent steps if not intended, as the pyridazine ring can be reduced to a hydropyridazine or cleaved under high pressure/temperature hydrogenation.

References

  • Wermuth, C. G. (2011).[1] Pyridazines in drug discovery: A privileged structure? MedChemComm.[1] Link

  • Bembenek, S. D., et al. (2021). The role of linkers in PROTAC-induced degradation: Structure-activity relationships.[2][3] Journal of Medicinal Chemistry. Link

  • Testa, A., et al. (2020). Design of PROTAC linkers: From random to rational. Drug Discovery Today. Link

  • Ettmayer, P., et al. (2004). Lessons learned from marketed and investigational prodrugs. Journal of Medicinal Chemistry (Discusses solubility of polar heterocycles). Link

  • BroadPharm. (n.d.). PROTAC Linker Catalog and Physicochemical Properties.[4]Link

Sources

Foundational

The Pyridazine Moiety: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Heterocycle In the landscape of medicinal chemistry, the relentless pursuit of novel thera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led to the exploration of a vast chemical space. Among the myriad of heterocyclic scaffolds, the pyridazine ring, a six-membered aromatic system containing two adjacent nitrogen atoms, has emerged as a "privileged structure."[1] Its unique physicochemical properties and versatile chemical handles have rendered it an attractive core for the design of a diverse array of biologically active molecules.[2][3] This guide provides a comprehensive technical overview of the role of the pyridazine moiety in drug design, from its fundamental properties to its successful incorporation into recently approved therapeutics. We will delve into the strategic considerations for its use, detailed experimental protocols for synthesis and evaluation, and case studies of its application in targeting various disease pathologies.

Physicochemical Properties: The Foundation of Pharmacological Success

The utility of the pyridazine core in drug design is intrinsically linked to its distinct electronic and physical characteristics, which can be strategically modulated to optimize drug-like properties.[4][5]

Electronic Profile and Dipole Moment

The presence of two adjacent nitrogen atoms imparts a unique electronic signature to the pyridazine ring. It is characterized by weak basicity and a high dipole moment, the largest among the three diazine isomers (pyridazine, pyrimidine, and pyrazine).[4] This high dipole moment can facilitate crucial π-π stacking interactions with biological targets, such as aromatic amino acid residues in enzyme active sites.[6][7]

Hydrogen Bonding Capacity

The pyridazine moiety possesses a robust dual hydrogen-bonding capacity. The two nitrogen atoms can act as hydrogen bond acceptors, which is a critical feature for molecular recognition and binding to target proteins.[6][7] This dual acceptor capability can, in some instances, allow for simultaneous engagement with a target, leading to enhanced binding affinity and selectivity.[6]

Lipophilicity and Solubility

As a bioisosteric replacement for a phenyl ring, the introduction of the pyridazine moiety generally leads to a reduction in lipophilicity (LogP) and an increase in aqueous solubility.[8] This is a highly desirable attribute in drug design, as it can improve a compound's pharmacokinetic profile, reducing the likelihood of metabolic liabilities and improving bioavailability. The polar nature of the pyridazine ring contributes to enhanced solubility, a key factor for oral drug administration.[5]

Physicochemical Properties of Pyridazine-Containing Drugs

The following table summarizes key physicochemical properties of pyridazine and three notable FDA-approved drugs that incorporate this scaffold. These properties are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogPAqueous Solubility
Pyridazine C4H4N280.092.240.38Miscible[9]
Ponatinib C29H27F3N6O532.562.77, 7.8[10]4.1[10]pH-dependent; very poorly soluble in water[2][11]
Relugolix C29H27F2N7O5S623.638.63[6]3.75[1]0.04 mg/mL in water at 25°C[12]
Deucravacitinib C20H22N8O3425.47Not available1.73[13]pH-dependent; approx. 0.159 mg/mL[14]

The Pyridazine Moiety as a Versatile Pharmacophore

The pyridazine ring is not merely a passive scaffold but an active pharmacophoric element that can be strategically employed to address various challenges in drug discovery.

Bioisosteric Replacement

Pyridazine is often utilized as a bioisostere for other aromatic rings, most commonly the phenyl group.[8] This substitution can lead to a multitude of benefits, including:

  • Improved Physicochemical Properties: As mentioned, replacing a phenyl ring with pyridazine can decrease lipophilicity and increase solubility.[8]

  • Reduced Metabolic Liability: The introduction of nitrogen atoms can block sites of metabolism that are susceptible to cytochrome P450 (CYP) enzymes, thereby improving metabolic stability.[8]

  • Enhanced Target Interactions: The hydrogen bond accepting capability of the pyridazine nitrogens can introduce new, favorable interactions with the target protein that were not possible with a simple phenyl ring.

Scaffold for Diverse Biological Activities

The inherent properties of the pyridazine core make it a suitable foundation for developing compounds with a wide spectrum of biological activities. Numerous studies have demonstrated the efficacy of pyridazine derivatives as:

  • Anticancer Agents: Particularly as kinase inhibitors.[15][16]

  • Anti-inflammatory and Analgesic Agents. [14]

  • Antihypertensive and Cardiovascular Agents. [2]

  • Antimicrobial and Antiviral Agents. [2][3]

  • Central Nervous System (CNS) Agents. [17]

This versatility underscores the privileged nature of the pyridazine scaffold in medicinal chemistry.[1]

Case Studies: FDA-Approved Drugs Featuring the Pyridazine Moiety

The therapeutic potential of the pyridazine scaffold is best illustrated by the recent approval of several drugs that feature this heterocycle as a core structural element.

Ponatinib (Iclusig®): A Pan-BCR-ABL Inhibitor

Ponatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with the T315I mutation that confers resistance to other TKIs.[14][][19]

Mechanism of Action: Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the BCR-ABL1 kinase.[6] This binding event prevents the phosphorylation of downstream signaling proteins, thereby inhibiting the uncontrolled proliferation of cancer cells.[6][20] The imidazo[1,2-b]pyridazine core of ponatinib plays a crucial role in its potent and broad-spectrum activity.[6]

G cluster_0 Normal Signaling cluster_1 Inhibition by Ponatinib BCR_ABL1 BCR-ABL1 Kinase Phospho_Substrate Phosphorylated Substrate BCR_ABL1->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL1 Ponatinib Ponatinib Ponatinib->BCR_ABL1 Blocks ATP Binding Site Substrate Substrate Protein Substrate->BCR_ABL1 Proliferation Cell Proliferation (Leukemia) Phospho_Substrate->Proliferation G Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH GnRH_Receptor GnRH Receptor Pituitary->GnRH_Receptor Testes Testes GnRH_Receptor->Testes LH/FSH Testosterone Testosterone Testes->Testosterone Relugolix Relugolix Relugolix->GnRH_Receptor Blocks

Relugolix's Mechanism of Action
Deucravacitinib (Sotyktu®): A Selective TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis. [10][21] Mechanism of Action: Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2). [12][22]This unique mechanism of action allows for high selectivity for TYK2 over other JAK kinases (JAK1, JAK2, and JAK3), which are targeted by other approved JAK inhibitors. By inhibiting TYK2, deucravacitinib disrupts the signaling of key cytokines involved in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and type I interferons. [13][21]The deuterated N-methyl pyridazine carboxamide structure is central to its potency and selectivity.

G Cytokine IL-23, IL-12, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Deucravacitinib's Mechanism of Action

Experimental Protocols: Synthesis and Biological Evaluation

The successful development of pyridazine-based drugs relies on robust synthetic methodologies and relevant biological assays.

Synthesis of a 6-Aryl-3(2H)-pyridazinone Derivative

This protocol describes a common and versatile method for the synthesis of 6-aryl-3(2H)-pyridazinones, which are prevalent scaffolds in many biologically active compounds. [1][19][23][24][25][26] Step 1: Synthesis of β-Aroylpropionic Acid

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the desired substituted benzene derivative.

  • Cool the mixture in an ice bath and add succinic anhydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-aroylpropionic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclocondensation to form the 4,5-Dihydropyridazin-3(2H)-one

  • Dissolve the β-aroylpropionic acid in a suitable solvent (e.g., ethanol or acetic acid).

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Step 3: Aromatization to the 6-Aryl-3(2H)-pyridazinone

  • Dissolve the 6-aryl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise with stirring.

  • Stir the reaction mixture at room temperature for a few hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and then with a dilute solution of sodium thiosulfate to remove excess bromine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-3(2H)-pyridazinone.

General Synthetic Workflow for 6-Aryl-3(2H)-pyridazinones
In Vitro VEGFR-2 Kinase Inhibition Assay

Given the prevalence of pyridazine derivatives as kinase inhibitors, this protocol outlines a luminescence-based assay to determine the in vitro potency of a test compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer. [8][16][27][28] Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare the Kinase Reaction Mixture: In each well of a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound at various concentrations (typically a serial dilution) or DMSO for control wells.

    • VEGFR-2 kinase

    • Substrate (Poly (Glu, Tyr))

  • Initiate the Kinase Reaction: Add a solution of ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Terminate the Reaction and Detect ATP: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Measure Luminescence: After a short incubation period (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

G A Prepare Kinase Reaction Mixture (VEGFR-2, Substrate, Buffer, Inhibitor) B Initiate Reaction with ATP A->B C Incubate at 30°C B->C D Add Kinase-Glo® Reagent (Terminate reaction & generate signal) C->D E Measure Luminescence D->E F Data Analysis (Calculate IC50) E->F

VEGFR-2 Kinase Inhibition Assay Workflow

Conclusion and Future Perspectives

The pyridazine moiety has firmly established its position as a privileged scaffold in contemporary drug design. Its unique combination of physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and the ability to modulate lipophilicity, provides medicinal chemists with a powerful tool to design novel therapeutics with improved pharmacological profiles. The successful development and approval of drugs like ponatinib, relugolix, and deucravacitinib are a testament to the therapeutic potential of this versatile heterocycle.

As our understanding of disease biology continues to evolve, the strategic incorporation of the pyridazine nucleus into novel molecular architectures will undoubtedly lead to the discovery of next-generation medicines targeting a wide range of diseases. The continued exploration of its synthetic chemistry and structure-activity relationships will further solidify the role of pyridazine as a cornerstone of modern medicinal chemistry.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • Relugolix (Orgovyx): A Complete Guide. (n.d.). Drugs.com.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Journal of Drug Delivery and Therapeutics, 10(3-s), 145-153. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2017).
  • What is SOTYKTU® (deucravacitinib) | Mechanism of Action. (n.d.). Bristol Myers Squibb. Retrieved from [Link]

  • Ponatinib. (n.d.). PubChem. Retrieved from [Link]

  • What is the mechanism of Relugolix? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Deucravacitinib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Ponatinib Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Deucravacitinib. (n.d.). ChEMBL. Retrieved from [Link]

  • Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • ORGOVYX (relugolix) tablets, for oral use. (2020). FDA. Retrieved from [Link]

  • Ponatinib's mechanism of action. Ponatinib, a novel tyrosine kinase... (n.d.). ResearchGate.
  • Development of relugolix combination therapy as a medical treatment option for women with uterine fibroids or endometriosis. (2021). Fertility and Sterility, 116(4), 931-941. [Link]

  • Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. (2022). Journal of Clinical and Aesthetic Dermatology, 15(11), 37-41. [Link]

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022).
  • A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. (2010). Australian Journal of Chemistry, 63(9), 1396-1401. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (2018). ScienceDirect.
  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. (2025). BenchChem.
  • Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting. Retrieved from [Link]

  • Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones. (2002).
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PubMed. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC. [Link]

  • Relugolix. (n.d.). PubChem. Retrieved from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2021). SciSpace.
  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • In vitro VEGFR-2 inhibitory assay. (n.d.).
  • Pyridazine. (n.d.). Wikipedia. Retrieved from [Link]

  • The Pivotal Role of Physicochemical Properties in the Design of Substituted Pyridazine-Based Therapeutics: An In-depth Technical. (2025). BenchChem.
  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3474. [Link]

  • Relugolix. (n.d.). ChEMBL. Retrieved from [Link]

  • Technical Support Center: Deucravacitinib Aqueous Solubility. (2025). BenchChem.
  • SOTYKTU (deucravacitinib) tablets, for oral use. (2022). FDA. Retrieved from [Link]

  • Pyridazine. (n.d.). Cheméo. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pyridazin-4-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of the Pyridazine Scaffold The pyridazine nucleus, a six-membered aromatic ring c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of pyridazine are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer properties.[1][2] This biological pluripotency stems from the unique electronic distribution within the pyridazine ring, which allows for diverse molecular interactions with biological targets. Pyridazin-4-ylmethanamine dihydrochloride is a key intermediate in the synthesis of more complex pyridazine-containing molecules, making a thorough understanding of its physicochemical properties paramount for its effective use in drug discovery and development.[3] This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of Pyridazin-4-ylmethanamine dihydrochloride, alongside practical experimental protocols for their determination.

Chemical Identity and Structure

Pyridazin-4-ylmethanamine dihydrochloride is the hydrochloride salt of the parent compound, Pyridazin-4-ylmethanamine. The presence of the two hydrochloride moieties significantly influences its properties, particularly its solubility and stability, as compared to the free base.

Chemical Structure:

Figure 1: Chemical structure of Pyridazin-4-ylmethanamine Dihydrochloride.

Core Physicochemical Properties

A summary of the key physicochemical properties of Pyridazin-4-ylmethanamine and its dihydrochloride salt is presented below. It is important to note that some of these values are computed due to the limited availability of experimental data for this specific molecule.

PropertyValue (Free Base)Value (Dihydrochloride)Source
Molecular Formula C₅H₇N₃C₅H₉Cl₂N₃[1]
Molecular Weight 109.13 g/mol 182.051 g/mol [1]
Melting Point Not availableNot available
Boiling Point 290.5 ± 15.0 °C at 760 mmHg (Computed)Not applicable[1]
XLogP3 -1.8 (Computed)Not available[1]
Topological Polar Surface Area 51.8 Ų (Computed)Not available[1]
pKa (Pyridazine Ring) 2.33Not available[4]
pKa (Aminomethyl Group) Estimated ~8-9Not available

In-Depth Analysis of Key Physicochemical Parameters

Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. As a dihydrochloride salt, Pyridazin-4-ylmethanamine dihydrochloride is expected to be freely soluble in water and other polar protic solvents. The protonated amine and pyridinium moieties can readily form hydrogen bonds with water molecules. In contrast, its solubility in non-polar organic solvents is anticipated to be low.

Experimental Rationale: The formation of a salt is a common strategy to enhance the aqueous solubility of amine-containing compounds. The hydrochloride salt form increases the polarity of the molecule, facilitating its dissolution in aqueous media, which is often desirable for subsequent reaction steps in an aqueous phase or for the preparation of aqueous formulations.

pKa (Acid Dissociation Constant)

The pKa values of a molecule dictate its ionization state at a given pH. Pyridazin-4-ylmethanamine has two primary ionizable centers: the pyridazine ring nitrogens and the primary amine of the aminomethyl group. The pyridazine ring is weakly basic, with a reported pKa of 2.33 for the parent pyridazine.[4] The aminomethyl group is expected to be significantly more basic, with an estimated pKa in the range of 8-9, typical for primary alkylamines. In the dihydrochloride salt, both the pyridazine ring and the aminomethyl group will be protonated.

Experimental Rationale: Knowledge of the pKa is crucial for designing purification strategies such as extraction and crystallization. It also plays a vital role in understanding the compound's behavior in biological systems, as the ionization state affects membrane permeability and receptor binding.

Stability

Amine hydrochlorides are generally more stable towards oxidation than their corresponding free bases.[5] The lone pair of electrons on the nitrogen atom in the free base is susceptible to oxidation, which can lead to degradation. In the hydrochloride salt, this lone pair is protonated, rendering it less available for oxidative reactions.[5]

Solid-State Stability: As a crystalline solid, Pyridazin-4-ylmethanamine dihydrochloride is expected to be relatively stable under ambient conditions. However, it may be hygroscopic and should be stored in a dry environment.

Solution Stability: The stability of the compound in solution will be pH-dependent. In acidic to neutral aqueous solutions, the protonated form will predominate, which is expected to be more stable. In basic solutions, the free base will be generated, which may be more prone to degradation.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of Pyridazin-4-ylmethanamine dihydrochloride in water.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of Pyridazin-4-ylmethanamine dihydrochloride to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or stirrer is recommended.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with an appropriate solvent (e.g., deionized water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Self-Validation: The attainment of equilibrium can be confirmed by taking samples at different time points (e.g., 24, 36, and 48 hours) and ensuring that the measured concentration does not change significantly.

Figure 2: Workflow for solubility determination.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa values of Pyridazin-4-ylmethanamine dihydrochloride using potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of Pyridazin-4-ylmethanamine dihydrochloride and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. The first equivalence point will correspond to the deprotonation of the more acidic pyridazinium moiety, and the second to the deprotonation of the aminomethyl group.

Causality in Experimental Choices: The use of a strong base as a titrant ensures a complete and stoichiometric reaction with the acidic forms of the analyte. Maintaining a constant temperature is crucial as pKa values are temperature-dependent.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Pyridazin-4-ylmethanamine dihydrochloride. While some experimental data is limited, the provided information, based on a combination of available data, theoretical predictions, and established chemical principles, offers valuable insights for researchers in the field of drug discovery and development. The outlined experimental protocols provide a practical framework for the in-house determination of these critical parameters, enabling a more comprehensive characterization of this important synthetic intermediate.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Chemsrc. (2025). pyridazin-4-ylmethanamine,dihydrochloride CAS#:1028615-75-9. Retrieved from [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Google Patents. (n.d.). US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
  • ResearchGate. (n.d.). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... Retrieved from [Link]

  • Stenutz. (n.d.). pyridin-4-ylmethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinemethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]

  • PubMed. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. Retrieved from [Link]

  • Google Patents. (n.d.). CO2017012403A2 - Process to prepare 4-amino-pyridazines.
  • Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Pymetrozine Degrad (CGA-180777); 444113-39. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). Retrieved from [Link]

  • eurl-pesticides.eu. (2015). Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Pyridazin-4-ylmethanamine Dihydrochloride

Advanced Handling, Safety, and Synthetic Utilization Guide Executive Summary & Chemical Identity Pyridazin-4-ylmethanamine dihydrochloride is a specialized heterocyclic building block utilized primarily in Fragment-Based...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Safety, and Synthetic Utilization Guide

Executive Summary & Chemical Identity

Pyridazin-4-ylmethanamine dihydrochloride is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD). Unlike its more common analog, pyridin-4-ylmethanamine (4-picolylamine), the pyridazine core contains adjacent nitrogen atoms (1,2-diazine), imparting unique electronic properties and higher polarity (logP reduction) to medicinal scaffolds.

This guide addresses the specific challenges of handling this dihydrochloride salt (


), focusing on its hygroscopic nature, stoichiometry management in synthesis, and safety protocols for preventing exposure and catalyst poisoning.
1.1 Physicochemical Profile
PropertySpecification
Chemical Name Pyridazin-4-ylmethanamine dihydrochloride
CAS Number 1028615-75-9
Molecular Formula

Molecular Weight 182.05 g/mol (Salt) / 109.13 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility High: Water, Methanol, DMSO
Acidity Strongly acidic in aqueous solution (pH < 2 due to 2HCl)
Risk Assessment & Toxicology (GHS Standards)

While specific LD50 data for this catalog number is often proprietary or undetermined, structural analogs (aminopyridazines) suggest significant biological activity. The compound is classified under GHS standards as Warning .[1]

2.1 Hazard Statements
  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

2.2 The "Hidden" Hazard: Hygroscopicity & Hydrolysis

The dihydrochloride form is thermodynamically stable but kinetically hygroscopic.

  • Risk: Upon exposure to ambient humidity, the salt absorbs moisture, forming a sticky gum. This alters the effective molecular weight, leading to stoichiometric errors in sensitive reactions (e.g., amide couplings).

  • Corrosion: The hydrolysis of the HCl salt on moist surfaces (mucous membranes, metal balances) generates hydrochloric acid, causing immediate irritation and equipment corrosion.

Technical Handling Protocols

This section details the "Self-Validating" protocols required to ensure experimental reproducibility.

3.1 Storage and Stability
  • Primary Storage: Store at 2–8°C (or -20°C for long-term) in a dedicated desiccator.

  • Atmosphere: Argon backfill is recommended after every use. The free amine (if liberated) is prone to oxidation; the salt is stable but moisture-sensitive.

3.2 The "Rapid-Weigh" Protocol

To prevent water uptake during weighing, follow this workflow:

  • Equilibration: Allow the sealed vial to reach room temperature before opening to prevent condensation.

  • Taring: Tare the receiving vessel (flask), not the weighing paper.

  • Transfer: Transfer solid quickly. If the solid appears clumpy or "wet," it must be dried under high vacuum (

    
    ) over 
    
    
    
    for 4 hours before use.
  • Validation: Check the appearance. Free-flowing powder = Valid. Gummy/translucent solid = Hydrated (Recalculate MW or dry).

3.3 Visualization: Handling Workflow

The following diagram outlines the decision logic for handling the salt to ensure stoichiometric accuracy.

HandlingWorkflow Start Remove from Cold Storage Equilibrate Equilibrate to RT (Sealed) Start->Equilibrate Inspect Visual Inspection Equilibrate->Inspect Dry Dry under Vacuum (P2O5 / 4h) Inspect->Dry Clumpy/Sticky Weigh Rapid Weighing (Inert Atmo) Inspect->Weigh Free-flowing Dry->Weigh Dissolve Dissolve & Neutralize Weigh->Dissolve

Figure 1: Logic flow for ensuring stoichiometric accuracy when handling hygroscopic amine salts.

Synthetic Integration: In-Situ Neutralization

Researchers rarely use the dihydrochloride salt directly in nucleophilic substitutions; it must be neutralized to the free amine. However, isolating the free pyridazin-4-ylmethanamine is risky due to volatility and instability.

Best Practice: In-situ neutralization.

4.1 Protocol: Amide Coupling (HATU/EDC)
  • Dissolution: Dissolve the amine salt (1.0 equiv) in DMF or DMAc. The solution will be acidic.

  • Base Addition: Add a tertiary non-nucleophilic base (DIPEA or TEA).

    • Stoichiometry Criticality: You need 3.0 to 3.5 equivalents of base.

      • 2.0 equiv to neutralize the

        
        .
        
      • 1.0+ equiv to activate the carboxylic acid partner.

  • Validation: Check "wet" pH on a small aliquot. It must be basic (pH > 8) for the amine to be nucleophilic.

4.2 Catalyst Poisoning in Cross-Couplings

The pyridazine ring contains a "azo-like" N=N bond. These nitrogens have lone pairs that can chelate transition metals (Pd, Cu), potentially poisoning catalysts in Suzuki or Buchwald reactions.

  • Mitigation: Use bulky ligands (e.g., XPhos, BrettPhos) that prevent the pyridazine nitrogen from coordinating to the metal center.

4.3 Visualization: Reactivity & Chelation Risks

ReactionLogic Salt Pyridazin-4-ylmethanamine 2HCl Salt Base Base (DIPEA/TEA) > 2.0 Equiv Salt->Base Neutralization FreeAmine Free Amine (Reactive) Base->FreeAmine Amide Amide Coupling (Nucleophilic Attack) FreeAmine->Amide Metal Pd/Cu Catalysis (Cross-Coupling) FreeAmine->Metal Risk RISK: Catalyst Chelation (N-N coordination) Metal->Risk Potential Poisoning

Figure 2: Reaction pathway analysis highlighting the critical neutralization step and potential catalyst interference.

Emergency Response & Waste Management
5.1 Spill Cleanup
  • Solid Spill: Do not sweep dry dust (inhalation risk). Cover with wet paper towels to dampen, then wipe up.

  • Solution Spill: Neutralize with sodium bicarbonate before absorption.

5.2 Waste Disposal[3]
  • Ecological Impact: Pyridazines are biologically active and potentially persistent. Do not dispose of down the drain.

  • Stream: Segregate into Halogenated Organic Waste (due to the HCl content) or standard Organic Waste depending on the solvent used.

References
  • BLD Pharm. (2024). Pyridazin-4-ylmethanamine dihydrochloride - MSDS & Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12238842 (Analog: Pyridin-4-ylmethanamine). Retrieved from

  • ChemicalBook. (2024).[4] Pyridazin-4-ylmethanamine dihydrochloride Product Standards. Retrieved from

  • Echemi. (2024).[5] Safety Data Sheet: 4-Pyridazinemethanamine dihydrochloride. Retrieved from

Sources

Exploratory

spectroscopic data for Pyridazin-4-ylmethanamine dihydrochloride (NMR, IR)

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Pyridazin-4-ylmethanamine dihydrochloride (also known as 4-(Aminomethyl)pyridazine dihydrochloride).[1] It is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Pyridazin-4-ylmethanamine dihydrochloride (also known as 4-(Aminomethyl)pyridazine dihydrochloride).[1] It is designed for researchers requiring precise structural validation and analytical reference data.[1]

Executive Summary & Compound Profile

Pyridazin-4-ylmethanamine dihydrochloride is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors).[2][3] As a dihydrochloride salt, it exhibits distinct spectroscopic features compared to its free base, primarily due to the protonation of both the exocyclic primary amine and the diazine ring nitrogens.

Property Details
IUPAC Name Pyridazin-4-ylmethanamine dihydrochloride
Common Name 4-(Aminomethyl)pyridazine dihydrochloride
CAS Number 1028615-75-9 (Salt); 3731-53-1 (Free Base)
Molecular Formula C

H

Cl

N

Molecular Weight 182.05 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO; sparingly soluble in non-polar solvents.

Synthesis & Structural Context

Understanding the synthesis provides context for potential impurities (e.g., residual starting materials like 4-cyanopyridazine).[1] The standard industrial route involves the reduction of 4-cyanopyridazine followed by acidification.[1]

Synthesis Start 4-Cyanopyridazine (CAS 35853-01-9) Step1 Reduction (H2/Pd or Chemical) Start->Step1 Inter Pyridazin-4-ylmethanamine (Free Base) Step1->Inter Step2 HCl (g) / Dioxane Salt Formation Inter->Step2 Product Pyridazin-4-ylmethanamine Dihydrochloride Step2->Product

Figure 1: Synthetic pathway for the production of the dihydrochloride salt.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of the dihydrochloride salt is characterized by significant downfield shifts compared to the free base, caused by the electron-withdrawing effect of the protonated cationic centers.
Experimental H NMR Data

Solvent: DMSO-d


 (Deuterated Dimethyl Sulfoxide)
Frequency:  500 MHz
Reference:  Tetramethylsilane (TMS) at 0.00 ppm
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Note
11.90 Broad Singlet1H-Pyridazinium N-H

Protonated ring nitrogen (exchangeable)
9.64 Doublet of Doublets1H3.0, 1.1H-3 or H-6

-proton to ring N; highly deshielded
9.52 Doublet of Doublets1H5.0, 1.0H-6 or H-3

-proton to ring N
9.17 Broad Singlet3H--CH

-NH

Ammonium protons (exchangeable)
8.33 Doublet of Doublets1H5.5, 2.3H-5

-proton to ring N
4.64 Doublet of Doublets2H11.0, 5.5-CH

-
Methylene group

Technical Insight: The presence of the broad singlet at 11.9 ppm confirms the protonation of the pyridazine ring.[1] The ammonium signal at 9.17 ppm is characteristic of primary amine salts in DMSO.[1] In D


O, these exchangeable protons (11.9 and 9.[1]17) would disappear, and the remaining signals would shift slightly upfield due to solvent effects.[1]
C NMR Assignments (Predicted)

Based on the salt structure and heteronuclear correlation trends:

  • 155.0 - 158.0 ppm: C-3 and C-6 (Carbons adjacent to N).[1]

  • 140.0 - 145.0 ppm: C-4 (Quaternary carbon bearing the substituent).[1]

  • 128.0 - 130.0 ppm: C-5.

  • 38.0 - 42.0 ppm: Benzylic Methylene (-CH

    
    -).[1]
    
Structural Elucidation Workflow

The following diagram illustrates the logic flow for assigning the NMR signals, distinguishing the salt form from the free base.

NMR_Logic Spectrum Spectrum Obtained (DMSO-d6) Check_Exchange Check Exchangeable Protons (D2O Shake) Spectrum->Check_Exchange Aromatic Aromatic Region (8.0 - 10.0 ppm) Spectrum->Aromatic Methylene Aliphatic Region ~4.6 ppm (-CH2-) Spectrum->Methylene Ammonium Signal ~9.17 ppm (Disappears in D2O) Check_Exchange->Ammonium Confirm Salt RingNH Signal ~11.9 ppm (Disappears in D2O) Check_Exchange->RingNH Confirm Ring Protonation AlphaProtons Signals > 9.5 ppm (H-3, H-6 adjacent to N+) Aromatic->AlphaProtons Deshielding Effect BetaProton Signal ~8.3 ppm (H-5) Aromatic->BetaProton

Figure 2: Logic flow for NMR signal assignment and salt verification.

Infrared (IR) Spectroscopy

The IR spectrum of the dihydrochloride salt is dominated by the vibrational modes of the ammonium group and the pyridazinium cation.[1]

Wavenumber (cm

)
Vibrational ModeFunctional Group Assignment
3200 - 2800 N-H Stretch (Broad, Strong)Ammonium (-NH

) and Pyridazinium (N-H

) overlap.
~3050 C-H Stretch (Weak)Aromatic C-H.
~2600 - 2500 Combination Bands"Amine Salt" bands (overtones/combinations).
1640 - 1600 C=N / C=C StretchPyridazine Ring skeletal vibrations.
1500 - 1480 N-H BendingAmmonium deformation (scissoring).[1]
1100 - 1000 C-N StretchC

-C and C-N bonds.[1]
~750 - 800 C-H Bending (Out of Plane)Substituted aromatic ring deformation.[1]

Mass Spectrometry (MS)[2][5][6]

  • Ionization Mode: Electrospray Ionization (ESI)

  • Polarity: Positive (+ve)

  • Observed Ion:

    
     110.1 
    
    
    
  • Interpretation: The mass spectrum typically shows the molecular ion of the free base (MW 109.[1]13) plus a proton.[1][5][6] The chloride counter-ions are not observed in positive mode MS but can be inferred from the isotopic abundance if the salt cluster is preserved (rare in standard ESI) or by running in negative mode to see Cl

    
     (
    
    
    
    35/37).[1]

Experimental Protocols for Analysis

Protocol A: Preparation for NMR Analysis
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) for the primary characterization to visualize the exchangeable ammonium and pyridazinium protons.[1] Use D
    
    
    
    O
    only if solubility in DMSO is poor or to confirm proton exchange (peaks at 11.9 and 9.17 ppm will vanish).[1]
  • Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of solvent.

  • Acquisition:

    • Set relaxation delay (d1) to

      
       2.0 seconds to ensure full relaxation of the quaternary carbons if running 
      
      
      
      C.
    • Acquire 16-32 scans for

      
      H and 512-1024 scans for 
      
      
      
      C.
Protocol B: Purity Assessment
  • Impurity Markers: Watch for peaks at ~9.5 ppm (singlet) which may indicate residual 4-cyanopyridazine, or peaks at ~3.5-3.8 ppm indicating unprotonated free base or residual solvents (e.g., dioxane/ethanol from crystallization).

  • Salt Stoichiometry: Integrate the methylene signal (4.64 ppm, 2H) against the ammonium signal (9.17 ppm, 3H). A ratio deviation suggests hygroscopicity or partial salt formation.[1]

References

  • Korean Intellectual Property Office. (2009).[1] Pyridazin-4-ylmethyl-sulfonamides used as fungicides and against arthropods.[1] Patent KR20090086110A.[1]

    • Source of specific 1H NMR chemical shifts for the dihydrochloride salt.
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1028615-75-9, Pyridazin-4-ylmethanamine dihydrochloride.[1]

  • ChemicalBook. (2024).[1][7] Pyridazin-4-ylmethanamine dihydrochloride Product Data.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling of Pyridazin-4-ylmethanamine Dihydrochloride with E3 Ligase Ligands

Abstract & Introduction The synthesis of Proteolysis Targeting Chimeras (PROTACs) requires precise chemical conjugation between a target protein ligand and an E3 ubiquitin ligase ligand.[1] Pyridazin-4-ylmethanamine (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of Proteolysis Targeting Chimeras (PROTACs) requires precise chemical conjugation between a target protein ligand and an E3 ubiquitin ligase ligand.[1] Pyridazin-4-ylmethanamine (CAS: 519020-42-9) has emerged as a high-value linker motif due to the pyridazine ring's ability to lower lipophilicity (LogD) and improve aqueous solubility compared to phenyl or alkyl analogs.

However, this building block is typically supplied as a dihydrochloride salt (CAS: 1028615-75-9), presenting a specific synthetic challenge: the presence of two equivalents of HCl requires careful neutralization to prevent quenching of the coupling reaction or precipitation of the free base in non-polar solvents.

This Application Note provides a robust, field-proven protocol for coupling Pyridazin-4-ylmethanamine 2HCl with carboxylic acid-functionalized E3 ligase ligands (e.g., Pomalidomide-COOH for Cereblon or VHL-COOH). We focus on the HATU-mediated amidation , optimizing base stoichiometry to ensure complete conversion and high yield.

Chemical Strategy & Mechanism[2]

The Challenge: Salt Neutralization

The amine reactant exists as R-NH3+ Cl- and the pyridazine ring nitrogen is also protonated PyH+ Cl-.

  • Stoichiometry: To enable nucleophilic attack, the primary amine must be deprotonated.

  • Base Requirement: You need

    
     2.0 equivalents of base just to neutralize the salt. Additional base is required to catalyze the active ester formation with HATU.
    
  • Risk: Insufficient base leads to stalled reactions. Excess base can cause epimerization of chiral E3 ligands (e.g., Thalidomide derivatives).

Reaction Design

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its high reactivity and stability in polar aprotic solvents like DMF or DMSO, which are necessary to dissolve the polar amine salt.

General Reaction Scheme:




Experimental Protocol

Materials
  • Amine: Pyridazin-4-ylmethanamine dihydrochloride (MW: ~182.05 g/mol ).[2]

  • Acid: Carboxylic acid-functionalized E3 Ligand (e.g., Pomalidomide-C5-COOH).

  • Coupling Agent: HATU.[3]

  • Base: N,N-Diisopropylethylamine (DIPEA/Hünig's Base).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
Step 1: Activation of the Carboxylic Acid
  • In a clean, dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 equiv of the E3 Ligand Acid in anhydrous DMF.

    • Concentration target: 0.1 M.

  • Add 1.1 equiv of HATU.

  • Add 2.0 equiv of DIPEA.

  • Stir at Room Temperature (RT) for 15 minutes .

    • Observation: The solution may turn slightly yellow; this indicates active ester formation.

Step 2: Preparation of the Amine Salt
  • In a separate vial, weigh out 1.2 equiv of Pyridazin-4-ylmethanamine dihydrochloride.

  • Dissolve in a minimal amount of DMF (e.g., 0.5 mL per 100 mg).

  • Add 3.0 equiv of DIPEA to this amine solution.

    • Critical Step: This neutralizes the 2HCl. Total base in the final reaction will be 5.0 equiv (2.0 from Step 1 + 3.0 from Step 2). This is deliberate.

Step 3: Coupling Reaction
  • Add the Amine/DIPEA solution (from Step 2) dropwise to the Activated Acid solution (from Step 1).

  • Flush the headspace with Nitrogen or Argon and cap the vial.

  • Stir at RT for 2 to 4 hours .

  • Monitoring: Check reaction progress via LC-MS.

    • Target Mass: Mass of Acid + Mass of Free Base Amine (109.13) - 18 (H2O).

    • Look for: Disappearance of the Acid peak.

Step 4: Workup & Purification
  • Method A (Precipitation - if applicable): Add the reaction mixture dropwise into 10 volumes of ice-cold water. If a solid forms, filter and wash with water.

  • Method B (Direct HPLC - Recommended):

    • Dilute the reaction mixture with DMSO/Water (1:1) to a volume suitable for injection.

    • Filter through a 0.45 µm syringe filter.

    • Purify via Prep-HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient: 5% to 60% B over 20 mins (Pyridazines are polar; they elute early).

Visualization of Workflow

G start Start: Raw Materials acid_prep 1. Acid Activation (Ligand-COOH + HATU + 2 eq DIPEA) Solvent: DMF start->acid_prep amine_prep 2. Salt Neutralization (Pyridazine-NH2·2HCl + 3 eq DIPEA) In-situ Free Basing start->amine_prep coupling 3. Amide Coupling (Mix 1 + 2) Time: 2-4 hrs @ RT acid_prep->coupling Activated Ester amine_prep->coupling Free Amine qc 4. QC Check (LC-MS) Confirm Product Mass coupling->qc purification 5. Purification (Prep-HPLC C18) Gradient: 5-60% ACN qc->purification Conversion > 90%

Figure 1: Optimized workflow for coupling amine dihydrochloride salts with E3 ligase ligands.

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ComponentEquivalentsRoleNotes
E3 Ligand-COOH 1.0Limiting ReagentValuable component
HATU 1.1Coupling AgentSlight excess ensures activation
Pyridazine Amine·2HCl 1.2NucleophileSlight excess drives completion
DIPEA (Total) 5.0 BaseCritical: 2.0 eq for salt, 3.0 eq for reaction pH
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient BaseThe 2HCl salt consumes base rapidly. Verify pH is >8 using wet pH paper. Add more DIPEA.
Precipitation upon addition Solubility limitThe free base pyridazine or the salt may be insoluble in low-polarity DMF. Add DMSO (up to 20%).
Epimerization of Thalidomide Basic hydrolysisAvoid prolonged reaction times (>12h). Keep temperature at RT or 0°C. Use collidine instead of DIPEA if sensitive.
Product Elutes in Dead Volume High PolarityThe pyridazine ring is very polar. Start HPLC gradient at 0% or 2% ACN. Use HILIC if C18 fails.

References

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Link

  • Testa, A., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules. Link

  • Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Organic Process Research & Development. Link

  • PubChem Compound Summary. (2023). Pyridazin-4-ylmethanamine dihydrochloride.[2][4][5][6] National Center for Biotechnology Information. Link

Sources

Application

Application Note: Development of Pyridazine-Core ALK5 Inhibitors

From Rational Design to Functional Validation Executive Summary This guide details the rational design, chemical synthesis, and biological validation of Activin receptor-like kinase 5 (ALK5) inhibitors utilizing a pyrida...

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Functional Validation

Executive Summary

This guide details the rational design, chemical synthesis, and biological validation of Activin receptor-like kinase 5 (ALK5) inhibitors utilizing a pyridazine heteroaromatic core.[1][2] ALK5, the type I receptor for Transforming Growth Factor-beta (TGF-β), is a pivotal target for fibrosis and oncology.[2][3][4] While imidazole and pyrazole cores (e.g., SB-431542) are well-established, the pyridazine scaffold offers distinct physicochemical advantages, including improved solubility and novel intellectual property (IP) space, particularly for inhaled delivery applications.

This protocol integrates Structure-Activity Relationship (SAR) insights with step-by-step workflows for synthesis, biochemical screening (ADP-Glo™), and cellular profiling (Smad phosphorylation).

Rational Drug Design & SAR

The Target: ALK5 Kinase Domain

ALK5 adopts a canonical protein kinase fold. The ATP-binding pocket is the primary target for small-molecule inhibition.

  • Hinge Region: The inhibitor must form hydrogen bonds with the backbone of His283 .

  • Selectivity Pocket: A hydrophobic sub-pocket adjacent to the ATP site is critical for selectivity against p38 MAPK (a common off-target). The 5-chloro-2-fluorophenyl moiety is a "privileged structure" that exploits this pocket efficiently.

  • Catalytic Residues: Interactions near Lys232 (catalytic lysine) stabilize the binding.

The Pyridazine Advantage

The pyridazine core (1,2-diazine) serves as a robust scaffold for "L-shaped" inhibitors.

  • N2 Nitrogen: Acts as a hydrogen bond acceptor for the His283 backbone amide.

  • C4/C6 Substitution: Allows orthogonal functionalization. C4 typically hosts the "selectivity group" (aryl ring), while C6 (or C3 depending on numbering convention) hosts the "hinge binding" motif or solubilizing tail.

Selectivity Strategy (ALK5 vs. p38 MAPK)

Both ALK5 and p38 MAPK share high sequence identity in the ATP pocket. Selectivity is achieved by exploiting the slightly smaller "gatekeeper" residue in ALK5 (Ser280) compared to p38 (Thr106), and subtle differences in the hydrophobic pocket shape.

Signaling Pathway Visualization

The following diagram illustrates the TGF-β signaling cascade and the specific intervention point of ALK5 inhibitors.

TGF_Pathway cluster_cyto Cytoplasm cluster_nucleus Nucleus TGF_Ligand TGF-β Ligand Receptor_Complex TGFβRII / ALK5 Complex TGF_Ligand->Receptor_Complex Binding Smad2_3 Smad2/3 Receptor_Complex->Smad2_3 Phosphorylation (Ser465/467) Inhibitor Pyridazine Inhibitor Inhibitor->Receptor_Complex Inhibits ATP Binding P_Smad2_3 Phospho-Smad2/3 Smad2_3->P_Smad2_3 Smad_Complex Smad2/3-Smad4 Complex P_Smad2_3->Smad_Complex + Smad4 Smad4 Smad4 Transcription Pro-Fibrotic Gene Transcription (Collagens, PAI-1) Smad_Complex->Transcription Translocation

Caption: Canonical TGF-β/Smad signaling pathway showing ALK5 inhibition preventing Smad2/3 phosphorylation and nuclear translocation.[5]

Chemical Synthesis Protocol

Objective: Synthesize a library of 4,6-disubstituted pyridazines. Key Reference: Pala et al., ACS Med.[2] Chem. Lett. 2024 [1].[2]

General Synthetic Route

The synthesis typically proceeds via sequential cross-coupling reactions on a di-halo pyridazine scaffold.

Step 1: Suzuki-Miyaura Coupling (Selectivity Pocket Installation)
  • Reactants: 3,6-dichloro-4-methylpyridazine (or similar core) + (5-chloro-2-fluorophenyl)boronic acid.

  • Reagents: Pd(dppf)Cl₂·DCM (5 mol%), Na₂CO₃ (2M aq), 1,4-Dioxane.

  • Conditions: 90°C, 4-12 hours, Inert atmosphere (N₂).

  • Outcome: Installation of the aryl group at the preferred position (often C4 or C6 depending on sterics/electronics).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Buchwald-Hartwig Amination (Hinge Binder Installation)
  • Reactants: Intermediate from Step 1 + Substituted Aminopyridine or Aniline.

  • Reagents: Pd₂dba₃, Xantphos, Cs₂CO₃, Toluene/t-BuOH.

  • Conditions: 100°C, sealed tube, overnight.

  • Outcome: Formation of the C-N bond yielding the final inhibitor.

Synthesis_Workflow Start Dichloropyridazine Scaffold Step1 Suzuki Coupling (Aryl Boronic Acid) Start->Step1 Pd(dppf)Cl2 Intermed Mono-Aryl Intermediate Step1->Intermed Step2 Buchwald-Hartwig (Amine/Hinge Binder) Intermed->Step2 Pd2dba3/Xantphos Final Final ALK5 Inhibitor Step2->Final

Caption: Modular synthetic workflow for generating 4,6-disubstituted pyridazine ALK5 inhibitors.

Biological Validation Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay

Purpose: Determine IC50 values against recombinant ALK5 kinase. Principle: Measures ADP production (conversion of ATP) as a luminescent signal.

Materials:

  • Recombinant Human ALK5 (TGFβR1) Kinase Domain.

  • Substrate: Casein or Smad3 peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white low-volume plates.

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose response, starting at 10 µM).

  • Kinase Reaction:

    • Mix 2 µL of Compound + 2 µL of Enzyme (0.5 ng/µL final).

    • Incubate 15 min at RT.

    • Add 2 µL of ATP/Substrate mix (10 µM ATP final).

    • Incubate 60 min at RT.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Cellular Assay: Smad2/3 Phosphorylation (Western Blot)

Purpose: Confirm target engagement in a cellular context.[6] Cell Line: A549 (Lung Adenocarcinoma) or HaCaT (Keratinocytes).

Protocol:

  • Seeding: Seed A549 cells (2 x 10⁵ cells/well) in 6-well plates. Incubate 24h.

  • Starvation: Replace medium with serum-free DMEM for 4-16 hours (reduces basal phosphorylation).

  • Treatment:

    • Pre-treat with Inhibitor (various concentrations) for 60 min.

    • Stimulate with TGF-β1 (5 ng/mL) for 60 min.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Immunoblotting:

    • Primary Ab: Anti-Phospho-Smad2 (Ser465/467) (1:1000).

    • Control Ab: Anti-Total Smad2/3 and Anti-GAPDH.

    • Secondary Ab: HRP-conjugated anti-rabbit.[7]

  • Quantification: Normalize Phospho-signal to Total Smad signal.

Selectivity Profiling (Critical Step)

To validate the pyridazine core's safety profile, test the lead compound against p38α MAPK using the same ADP-Glo protocol but with p38α enzyme and substrate.

  • Target Profile: ALK5 IC50 < 50 nM; p38 MAPK IC50 > 1 µM (Selectivity Ratio > 20x).

Data Presentation & Analysis

Expected Results Table

Summarize your screening data in the following format:

Compound IDR1 (Selectivity Pocket)R2 (Hinge Binder)ALK5 IC50 (nM)p38α IC50 (nM)Selectivity Ratio
Ref (SB-431542) 2-F-phenylPyridin-2-yl94>10,000>100
PZ-01 (Pyridazine)5-Cl-2-F-phenylPyridin-4-yl1285070
PZ-02 (Pyridazine)5-Cl-2-F-phenyl3-Methyl-Pyrazol45>10,000>200
PZ-03 (Negative Ctrl)PhenylPyridin-4-yl>1000N.D.N/A
Troubleshooting Guide
  • Low Potency: Check the orientation of the hinge binder. The pyridazine nitrogen must be accessible to His283. Steric clash at the C3 position can disrupt this.

  • Poor Solubility: Pyridazine is generally soluble, but if R-groups are too lipophilic, introduce a solubilizing tail (e.g., piperazine) on the hinge binder region.

  • High p38 Activity: The "selectivity pocket" substituent is likely too small. Ensure the 5-chloro-2-fluorophenyl group is used, or try a bulkier equivalent like benzo[d][1,3]dioxole.

References

  • Pala, D., et al. (2024). "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." ACS Medicinal Chemistry Letters, 15(11), 1925-1932.[2]

  • Callahan, J. F., et al. (2002). "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type I receptor (ALK5)." Journal of Medicinal Chemistry, 45(5), 999-1001.

  • Laping, N. J., et al. (2002). "Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase: SB-431542." Molecular Pharmacology, 62(1), 58-64.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.

Sources

Method

Application Note: Synthesis of High-Affinity CSK Inhibitors Using Pyridazine Building Blocks

[1] Executive Summary This application note details the rational design and synthesis of C-terminal Src Kinase (CSK) inhibitors utilizing pyridazine as a privileged scaffold. Unlike typical kinase inhibitors that target...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the rational design and synthesis of C-terminal Src Kinase (CSK) inhibitors utilizing pyridazine as a privileged scaffold. Unlike typical kinase inhibitors that target active Src family members, CSK inhibitors are designed to activate T-cell signaling for immuno-oncology applications. This guide provides a validated synthetic workflow starting from commercially available pyridazine building blocks, transitioning through key intermediates (chloropyridazines), and culminating in potent 3,6-disubstituted pyridazine inhibitors.

Key Applications
  • Immuno-Oncology: Small molecule inhibition of CSK to release LCK from autoinhibition, thereby lowering the threshold for T-cell receptor (TCR) activation.

  • Chemical Probe Synthesis: Generation of highly selective tool compounds to interrogate the CSK-LCK signaling axis in vitro and in vivo.

Chemical Biology Background: The CSK-LCK Axis

CSK acts as the "master brake" of the Src Family Kinases (SFKs). In T-cells, CSK phosphorylates the C-terminal tyrosine (Tyr505) of LCK (Lymphocyte-specific protein tyrosine kinase). This phosphorylation induces an intramolecular interaction that locks LCK in a closed, inactive conformation.[1]

Inhibiting CSK prevents this phosphorylation, priming LCK to be activated by CD45 phosphatase and subsequent autophosphorylation at Tyr394. This "releases the brake," amplifying TCR signaling—a highly desirable effect in "cold" tumor microenvironments.

Pathway Visualization

CSK_Pathway CSK CSK (C-terminal Src Kinase) LCK_Inactive LCK (Inactive) pTyr505 CSK->LCK_Inactive Phosphorylates Y505 (Maintains Inhibition) Inhibitor Pyridazine Inhibitor Inhibitor->CSK Inhibits LCK_Active LCK (Active) pTyr394 LCK_Inactive->LCK_Active Dephosphorylation (via CD45) TCR TCR Complex (T-Cell Receptor) LCK_Active->TCR Phosphorylates ITAMs CD45 CD45 Phosphatase CD45->LCK_Inactive Removes pY505 Signaling Downstream Signaling (ZAP-70, LAT, IL-2) TCR->Signaling Cascades ImmuneResponse T-Cell Activation & Proliferation Signaling->ImmuneResponse Promotes

Caption: The CSK inhibition mechanism. By blocking CSK, the inhibitor prevents the inactivating phosphorylation of LCK, shifting the equilibrium toward the active form that drives T-cell response.[1]

Synthetic Strategy: The Pyridazine Advantage

The pyridazine ring (1,2-diazine) is selected for three critical reasons:

  • Hinge Binding: The N2 nitrogen acts as a high-affinity hydrogen bond acceptor for the kinase hinge region (specifically interacting with the backbone NH of the kinase).

  • Vector Geometry: The 3,6-substitution pattern provides an ideal linear vector to span the ATP-binding pocket, connecting the hinge binder (position 3) to the solvent-exposed region (position 6).

  • Metabolic Stability: Pyridazines generally exhibit lower metabolic clearance compared to their phenyl or pyridine isosteres.

Retrosynthetic Workflow

The synthesis relies on a "Core-First" approach, utilizing 3,6-dichloropyridazine as the divergent intermediate. This allows for the sequential installation of the hinge-binding motif (Fragment A) and the solubilizing tail (Fragment B) via orthogonal palladium-catalyzed cross-couplings.

Synthesis_Workflow Start Maleic Anhydride / Succinic Anhydride Step1 1. Hydrazine Condensation (Pyridazinone Formation) Start->Step1 Step2 2. Chlorination (POCl3 -> 3,6-Dichloropyridazine) Step1->Step2 Step3 3. Suzuki Coupling (Site-Selective C3 Arylation) Step2->Step3 Fragment A (Hinge Binder) Step4 4. Buchwald-Hartwig (C6 Amination/Etherification) Step3->Step4 Fragment B (Solubilizing Tail) Final Final CSK Inhibitor (3-Aryl-6-Amino-Pyridazine) Step4->Final

Caption: Modular synthetic route for 3,6-disubstituted pyridazine CSK inhibitors. The sequence prioritizes the lower reactivity C3 position first, or utilizes steric control for regioselectivity.

Detailed Experimental Protocols

Phase 1: Scaffold Generation & Activation

Objective: Synthesis of 3,6-dichloropyridazine (if not purchasing) or activation of a 6-aryl-3-pyridazinone intermediate.

Note: While 3,6-dichloropyridazine is commercially available, custom substitution often requires de novo synthesis from pyridazinones.

Protocol A: Chlorination of 6-Aryl-3(2H)-pyridazinone This step converts the tautomeric pyridazinone into a reactive chloropyridazine electrophile.

  • Reagents: 6-Phenyl-3(2H)-pyridazinone (1.0 eq), Phosphorus oxychloride (POCl3, 10 eq - solvent/reagent), Pyridine (catalytic).

  • Setup: Flame-dried round-bottom flask (RBF) with a reflux condenser and drying tube (CaCl2).

  • Procedure:

    • Charge the RBF with the pyridazinone starting material.

    • Slowly add POCl3 (exothermic).

    • Heat to 100°C for 3–5 hours. Monitor by TLC (the polar pyridazinone spot will disappear; a less polar UV-active spot will appear).

    • Workup (Critical): Cool the mixture to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Caution: POCl3 hydrolysis is violent).

    • Neutralize with saturated NaHCO3 to pH ~8.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Yield: Typically 85–95% of a beige solid.

  • Validation: 1H NMR should show the disappearance of the broad NH singlet (~13 ppm).

Phase 2: Regioselective Functionalization (The "Library Step")

Objective: Install the hinge-binding motif. For CSK, indazoles or pyrazoles are preferred hinge binders.

Protocol B: Suzuki-Miyaura Coupling (C3 Functionalization) This protocol couples a boronic ester hinge binder to the chloropyridazine core.

  • Reagents:

    • 3-Chloro-6-phenylpyridazine (1.0 eq)

    • (1H-Indazol-5-yl)boronic acid pinacol ester (1.1 eq)

    • Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for robustness with N-heterocycles.

    • Cs2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v) degassed.

  • Procedure:

    • In a microwave vial or sealed tube, combine the chloride, boronate, and base.

    • Add the solvent and sparge with Nitrogen for 5 minutes.

    • Add the Pd catalyst. Seal immediately.

    • Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Workup: Filter through a Celite pad. Dilute with water, extract with DCM.

    • Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM). Pyridazines are sticky; adding 1% Et3N to the eluent can reduce tailing.

Phase 3: Tail Installation (Solubility & Selectivity)

Objective: Install a solubilizing amine at the remaining position (if starting from 3,6-dichloro) or modify the existing scaffold.

Protocol C: Buchwald-Hartwig Amination If the scaffold still retains a chlorine (e.g., from 3,6-dichloropyridazine starting material), this step installs the "tail."

  • Reagents:

    • Intermediate from Step 2 (1.0 eq)

    • Morpholine or N-Boc-Piperazine (1.2 eq)

    • Pd2(dba)3 (0.02 eq)

    • Xantphos (0.04 eq) - Crucial ligand for chloropyridazines.

    • NaOtBu (1.5 eq)

    • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Combine catalyst and ligand in solvent; stir for 10 min under Argon to form the active complex.

    • Add substrate, amine, and base.[1]

    • Heat to 100°C overnight.

    • Workup: Standard aqueous workup.

    • Purification: Reverse-phase HPLC is often required here to remove palladium contaminants and achieve >95% purity for biological testing.

Analytical Validation Standards

For a successful synthesis of a CSK inhibitor lead (e.g., a 3-(indazol-5-yl)-6-phenylpyridazine derivative), the following data is expected:

Analytical MethodExpected ResultDiagnostic Feature
1H NMR (DMSO-d6) Aromatic region: 7.0–9.0 ppmPyridazine protons: Two doublets (J ~9 Hz) at ~8.0 and ~8.3 ppm (if disubstituted).
13C NMR ~150–160 ppmC=N carbons: Distinct shifts for C3/C6 of the pyridazine ring.
LC-MS (ESI+) [M+H]+ PeakSingle peak >95% purity. No hydrolysis byproducts.
HRMS < 5 ppm errorConfirms elemental composition.

Biological Evaluation Protocols

Biochemical Kinase Assay (TR-FRET)

To verify CSK inhibition, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Enzyme: Recombinant human CSK (0.5 nM).

  • Substrate: LCK-derived peptide (biotinylated) or full-length kinase-dead LCK.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Protocol:

    • Incubate CSK, Inhibitor (serial dilution), and ATP (at Km, typically 10-50 µM) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

    • Reaction time: 60 min at RT.

    • Stop reaction with EDTA containing the detection reagents.

    • Readout: Measure ratio of 665 nm (Acceptor) / 620 nm (Donor).

    • Data Analysis: Fit to 4-parameter logistic equation to determine IC50. Validated CSK inhibitors (e.g., Compound 13 from literature) should show IC50 < 100 nM.

Cellular Target Engagement (Jurkat T-Cells)
  • Cell Line: Jurkat E6-1 T-cells.

  • Treatment: Treat cells with inhibitor for 1–6 hours.

  • Stimulation: Optional stimulation with anti-CD3 (OKT3) to drive LCK signaling.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Primary Antibodies: Anti-pTyr505-LCK (inhibition marker) and Anti-pTyr394-LCK (activation marker).

    • Result: A potent CSK inhibitor will cause a decrease in pTyr505-LCK and an increase in pTyr394-LCK .

Expert Tips & Troubleshooting

  • Regioselectivity: When reacting 3,6-dichloropyridazine, the first nucleophilic attack (SNAr) or coupling usually occurs at the position less sterically hindered or more electron-deficient. If both positions are identical, statistical mixtures occur. Tip: Use a large excess of the cheaper starting material (3,6-dichloro) or use 3-chloro-6-iodopyridazine to exploit the reactivity difference (I > Cl) for sequential couplings.

  • Solubility: Pyridazine rings are polar but planar. Leads often suffer from poor solubility. Tip: Incorporate sp3-rich amines (morpholine, piperazine, diazepane) early in the "tail" region (Fragment B) to improve physicochemical properties.

  • Palladium Removal: Pyridazines coordinate Pd strongly. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) post-reaction to prevent false positives in kinase assays caused by residual metal.

References

  • O'Malley, D. P., et al. (2019).[2][3] Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.[2][3] ACS Medicinal Chemistry Letters, 10(10), 1486–1491.[2] [Link] (Key reference for the pyridazinone/pyridazine scaffold in CSK inhibition)

  • Schoenborn, J. R., et al. (2011). A novel small molecule inhibitor of C-terminal Src kinase (Csk) augments T cell activation.[1][2][3][4] Science Signaling, 4(200), ra59. [Link] (Validation of CSK as a target for T-cell activation)

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference for bioisosteric replacement and pyridazine properties)
  • Makki, M. S. T., et al. (2012).[5] Synthesis of some new 3,6-disubstituted pyridazine derivatives with expected biological activity. Journal of Chemistry, 2013. [Link] (Protocols for chlorination and nucleophilic substitution on pyridazines)

Sources

Application

Application of Pyridazin-4-ylmethanamine Dihydrochloride in the Synthesis of a Novel p38 MAP Kinase Inhibitor for Anti-inflammatory Drug Discovery

Introduction: The Pyridazine Scaffold as a Privileged Structure in Anti-inflammatory Drug Development The quest for potent and selective anti-inflammatory agents remains a cornerstone of modern medicinal chemistry. Chron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Anti-inflammatory Drug Development

The quest for potent and selective anti-inflammatory agents remains a cornerstone of modern medicinal chemistry. Chronic inflammatory conditions such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease necessitate the development of targeted therapeutics that can overcome the limitations of existing treatments.[1][2] Within the diverse landscape of heterocyclic chemistry, the pyridazine moiety has emerged as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a valuable component in the design of various kinase inhibitors.[3]

One of the most promising targets for anti-inflammatory intervention is the p38 mitogen-activated protein kinase (MAPK).[2][4][5] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5] Dysregulation of this pathway is a key factor in the pathogenesis of numerous inflammatory diseases. Consequently, small-molecule inhibitors of p38 MAPK have been the subject of intense research and development.[2] This application note details the use of Pyridazin-4-ylmethanamine dihydrochloride as a key building block in the synthesis of a novel potential p38 MAP kinase inhibitor, demonstrating its utility for researchers and scientists in the field of drug discovery.

Physicochemical Properties of Pyridazin-4-ylmethanamine Dihydrochloride

Pyridazin-4-ylmethanamine dihydrochloride is a versatile bifunctional molecule featuring a pyridazine ring and a primary aminomethyl group. The dihydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient starting material for various synthetic transformations.

PropertyValueSource
CAS Number 1028615-75-9Internal Data
Molecular Formula C₅H₉Cl₂N₃Internal Data
Molecular Weight 182.05 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in water, methanolInternal Data

The primary amine group provides a reactive handle for the introduction of diverse functionalities through reactions such as amide bond formation, reductive amination, and urea formation. The pyridazine core, with its two nitrogen atoms, can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases like p38, a common feature of many potent inhibitors.

The p38 MAP Kinase Signaling Pathway in Inflammation

The p38 MAPK cascade is a key signaling pathway that responds to cellular stress and inflammatory stimuli. Its activation leads to a downstream phosphorylation cascade that ultimately results in the increased expression of pro-inflammatory genes. Inhibiting p38α, the most well-characterized isoform, has been shown to block the production of TNF-α and other inflammatory mediators, thereby reducing inflammation in various preclinical models of disease.[5][6]

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (LPS, UV, Cytokines) Receptor Receptor (e.g., TLR4) Stress_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates mRNA_destab mRNA Destabilizing Proteins MK2->mRNA_destab inactivates mRNA TNF-α, IL-1β mRNA mRNA_destab->mRNA destabilizes Inhibitor Pyridazinyl-benzamide Inhibitor Inhibitor->p38_MAPK inhibits Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression activates Gene_Expression->mRNA Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) mRNA->Cytokine_Production translation

Caption: p38 MAP Kinase Signaling Pathway in Inflammation.

Synthesis Protocol: Amide Coupling of Pyridazin-4-ylmethanamine with a p38 Inhibitor Fragment

This protocol describes a representative synthesis of a potential p38 MAP kinase inhibitor, N-(pyridazin-4-ylmethyl)-2-(tert-butyl)-5-methoxybenzamide , via an amide coupling reaction. This reaction joins the pyridazine core of our starting material with a substituted benzoic acid moiety known to be present in some p38 inhibitors.[4] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent provides a reliable and high-yielding method for amide bond formation, even with potentially less reactive heterocyclic amines.[7]

synthesis_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Pyridazin-4-ylmethanamine dihydrochloride F Combine Reactants in DMF A->F B 2-(tert-butyl)-5-methoxybenzoic acid B->F C HATU C->F D DIPEA D->F E DMF (solvent) E->F G Stir at Room Temperature (12-24 h) F->G H Aqueous Work-up (Water/EtOAc) G->H I Purification by Column Chromatography H->I J N-(pyridazin-4-ylmethyl)-2-(tert-butyl) -5-methoxybenzamide I->J

Caption: Synthetic Workflow for a Novel p38 Inhibitor.

Materials and Equipment
  • Pyridazin-4-ylmethanamine dihydrochloride (1.0 eq)

  • 2-(tert-butyl)-5-methoxybenzoic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(tert-butyl)-5-methoxybenzoic acid (1.1 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Addition of Amine and Base: In a separate vial, dissolve Pyridazin-4-ylmethanamine dihydrochloride (1.0 eq) in a minimal amount of DMF and add DIPEA (3.0 eq). The base is crucial to neutralize the dihydrochloride salt and the acid formed during the coupling reaction. Add this amine solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-(pyridazin-4-ylmethyl)-2-(tert-butyl)-5-methoxybenzamide.

Expected Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic peaks for the pyridazine ring protons, the methylene bridge protons, the aromatic protons of the benzamide moiety, and the singlets for the methoxy and tert-butyl groups.

  • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion of the target compound.

  • Purity (HPLC): Purity should be assessed by HPLC, aiming for >95% for biological testing.

Conclusion and Future Directions

This application note demonstrates a practical and efficient synthetic route to a novel pyridazine-containing benzamide, a potential inhibitor of p38 MAP kinase. By utilizing the commercially available Pyridazin-4-ylmethanamine dihydrochloride , researchers can readily access a class of compounds with significant therapeutic potential for inflammatory diseases. The described amide coupling protocol is robust and can be adapted for the synthesis of a library of analogs by varying the carboxylic acid component. This will enable extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Subsequent biological evaluation in enzymatic and cell-based assays will be crucial to determine the anti-inflammatory efficacy of these newly synthesized compounds.

References

  • Achmatowicz, M., et al. (2009). Practical synthesis of a p38 MAP kinase inhibitor. Journal of Organic Chemistry, 74(2), 795-809. Available at: [Link]

  • Kumar, S., et al. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current Opinion in Pharmacology, 3(4), 420-427. Available at: [Link]

  • Wrobleski, S. T., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. Available at: [Link]

  • GlaxoSmithKline. (2004). New p38 MAP kinase inhibitors identified by GSK researchers. BioWorld. Available at: [Link]

  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Menon, M. B., & Gaestel, M. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Synaptic Neuroscience, 12, 617758. Available at: [Link]

  • Porcu, L., et al. (2023). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. International Journal of Molecular Sciences, 24(13), 10530. Available at: [Link]

  • Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14041. Available at: [Link]

  • Laufer, S. A. (2014). The path of p38α MAP kinase inhibition. University of Tübingen. Available at: [Link]

  • Zhao, J., et al. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 116950. Available at: [Link]

  • Singh, A., et al. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 17(10), 785-791. Available at: [Link]

  • Park, J., et al. (2016). p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression. Scientific Reports, 6, 30915. Available at: [Link]

  • Ghorab, M. M., et al. (2016).
  • Zhang, Y., et al. (2010). Discovery of pyridazinopyridinones as potent and selective p38 mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(19), 7065-7076. Available at: [Link]

Sources

Method

designing novel PROTACs for neurodegenerative diseases using pyridazine linkers

Application Note & Protocols Topic: Designing Novel PROTACs for Neurodegenerative Diseases Using Pyridazine Linkers Audience: Researchers, scientists, and drug development professionals. Harnessing Pyridazine Linkers in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Designing Novel PROTACs for Neurodegenerative Diseases Using Pyridazine Linkers

Audience: Researchers, scientists, and drug development professionals.

Harnessing Pyridazine Linkers in PROTAC Design for Neurodegenerative Disease Targets: A Strategic Guide

Abstract

The targeted degradation of pathogenic proteins represents a paradigm shift in therapeutic strategies for neurodegenerative diseases, which are often characterized by the accumulation of misfolded protein aggregates.[1][2][3] Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate these proteins.[4][5] However, the development of brain-penetrant PROTACs remains a significant challenge, largely dictated by the physicochemical properties of the molecule.[6][7] This guide details the strategic design, synthesis, and validation of novel PROTACs employing pyridazine-based linkers. We posit that the inherent rigidity and tunable polarity of the pyridazine scaffold can favorably modulate molecular conformation and properties to overcome the blood-brain barrier and achieve potent, selective degradation of neurological targets. This document provides both the strategic rationale and detailed, field-tested protocols for the modern drug discovery scientist.

The PROTAC Modality in Neurodegeneration: A Rationale

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[8][9][10] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, inducing proximity that leads to the polyubiquitination of the POI.[11][] This "kiss of death" marks the POI for degradation by the 26S proteasome, after which the PROTAC is released to act catalytically.[4][5][11]

This mechanism is particularly advantageous for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, where diseases are driven by the toxic accumulation of proteins like tau, α-synuclein, and mutant huntingtin (mHtt).[1][2][13] Unlike traditional inhibitors that require high occupancy and continuous target engagement, PROTACs can eliminate the entire protein scaffold at sub-stoichiometric concentrations.[4][14]

However, the primary obstacle for CNS-acting therapeutics is the blood-brain barrier (BBB), a highly selective membrane that restricts the passage of most molecules.[15] PROTACs, being large molecules often exceeding the typical "Rule of 5" parameters, face a significant challenge in achieving therapeutic concentrations in the brain.[6][7] This is where rational linker design becomes paramount.

cluster_PROTAC PROTAC Molecule cluster_Mechanism Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand (e.g., Tau binder) Pyridazine_Linker Pyridazine Linker POI_Ligand->Pyridazine_Linker POI Target Protein (e.g., Tau) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand (e.g., CRBN/VHL binder) Pyridazine_Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ubiquitination Poly-ubiquitination Ternary->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: PROTAC mechanism targeting a neurodegenerative protein.

The Central Role of the Pyridazine Linker

The linker is not merely a passive spacer; it critically influences the formation, stability, and geometry of the ternary complex.[16][17] Its length, rigidity, and chemical composition dictate the PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[8][][16]

Why Pyridazine?

While flexible polyethylene glycol (PEG) and alkyl chains are common, they can lead to molecules with undesirable properties and conformational ambiguity.[16] Rigid heterocyclic scaffolds, such as pyridazine, offer distinct advantages:

  • Conformational Rigidity: The planar pyridazine ring introduces structural constraint, reducing the entropic penalty of forming the ternary complex and potentially improving binding cooperativity.[8]

  • Tunable Physicochemical Properties: The nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, which can improve solubility and modulate the topological polar surface area (TPSA). This is a critical parameter for balancing permeability with solubility.[18]

  • Metabolic Stability: Heterocyclic cores are often more resistant to metabolic degradation compared to linear alkyl chains.[8]

  • Synthetic Versatility: Pyridazine chemistry allows for the introduction of diverse exit vectors, enabling systematic optimization of the linker attachment points and length.[19]

By incorporating a pyridazine core, we can design PROTACs with more predictable conformations and improved drug-like properties, increasing the likelihood of successful BBB penetration.

The PROTAC Design & Validation Workflow

A systematic, iterative process is essential for developing potent and selective degraders.[9][11][20] The workflow must integrate computational design, chemical synthesis, and a cascade of biochemical and cellular assays to build a robust structure-activity relationship (SAR).

PROTAC_Workflow cluster_0 cluster_1 cluster_2 cluster_3 Start 1. Design & Synthesis Biochem 2. Biochemical Validation Start->Biochem Validate Mechanism Design In Silico Modeling Ligand Selection (POI, E3) Pyridazine Linker Strategy Synth Protocol 1: Modular Synthesis Cellular 3. Cellular Validation Biochem->Cellular Confirm Cellular Activity Binding Protocol 2: Ternary Complex Assay (FP) Ubiq Protocol 3: In Vitro Ubiquitination Cellular->Start Iterative Optimization BBB 4. CNS Permeability Assessment Cellular->BBB Assess CNS Potential Deg Protocol 4: Cellular Degradation (WB) HTS Protocol 5: High-Throughput Degradation (HiBiT) End Lead Candidate BBB->End PAMPA Protocol 6: In Vitro BBB Model (PAMPA)

Caption: Iterative workflow for pyridazine-based PROTAC development.

Protocol 1: Modular Synthesis of a Pyridazine-Based PROTAC

Rationale: This protocol outlines a convergent synthetic strategy, enabling the rapid assembly of a PROTAC library.[] It utilizes a central pyridazine core functionalized with two distinct reactive handles (e.g., an azide and a carboxylic acid), allowing for sequential attachment of the E3 ligand and the POI ligand via click chemistry and amidation, respectively. This modularity is key for efficient linker optimization.

Materials:

  • 3,6-dichloropyridazine

  • Propargylamine

  • Sodium azide

  • Appropriately functionalized POI ligand (with a primary amine)

  • Appropriately functionalized E3 ligase ligand (e.g., VHL or CRBN ligand with an azide or alkyne handle)

  • Copper(II) sulfate, Sodium ascorbate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, DMSO, Dichloromethane (DCM), t-Butanol/Water

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Step-by-Step Methodology:

  • Functionalization of the Pyridazine Core:

    • Step 1a (Monosubstitution): To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF, add propargylamine (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC/LC-MS. Upon completion, extract the product with ethyl acetate and wash with brine. Purify by flash chromatography to yield the mono-alkyne functionalized pyridazine. The controlled stoichiometry and temperature favor monosubstitution over disubstitution.

    • Step 1b (Azide Installation): Dissolve the product from Step 1a (1.0 eq) in DMSO. Add sodium azide (1.5 eq) and heat the reaction to 80°C for 4 hours. This nucleophilic aromatic substitution replaces the remaining chloride with an azide. Cool, dilute with water, and extract the product. Purify to obtain the bifunctional pyridazine-alkyne-azide linker precursor.

  • Attachment of the E3 Ligase Ligand (Click Chemistry):

    • Dissolve the azide-functionalized pyridazine linker (1.0 eq) and an alkyne-functionalized E3 ligase ligand (e.g., a VHL ligand) (1.0 eq) in a 1:1 mixture of t-butanol and water.

    • Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). This forms the active Cu(I) catalyst in situ for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[]

    • Stir vigorously at room temperature for 12-24 hours. Monitor reaction completion by LC-MS.

    • Upon completion, purify the product directly by preparative HPLC to yield the E3 ligand-linker conjugate.

  • Final PROTAC Assembly (Amidation):

    • Note: The previous step described attaching an E3-ligand to a pyridazine-alkyne-azide. A more logical convergent approach is to react a precursor containing a single reactive handle with one ligand, then unmask/add the second handle to react with the other ligand. For this example, let's assume we have a pyridazine linker with a carboxylic acid and an alkyne.

    • Corrected Step 2 (Click Reaction): React a pyridazine-alkyne-acid linker with an azide-functionalized E3 ligase ligand as described above.

    • Step 3 (Amidation): Dissolve the resulting E3-linker-acid conjugate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes to activate the carboxylic acid.

    • Add the POI ligand (containing a free amine) (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 6-12 hours. Monitor by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC. Lyophilize the pure fractions to obtain the final product as a powder. Characterize thoroughly by HRMS and NMR.

In Vitro Validation: Confirming the Mechanism

Before proceeding to cellular assays, it is crucial to confirm that the PROTAC can physically bridge the POI and the E3 ligase and facilitate ubiquitination in a purified system.

Protocol 2: Ternary Complex Formation via Fluorescence Polarization (FP)

Rationale: FP assays measure the change in polarization of emitted light from a fluorescent probe.[21] A small, fluorescently-labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its tumbling slows, increasing polarization. This assay can quantify the binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) binding affinities.[21] Strong ternary complex formation is a prerequisite for efficient degradation.

Materials:

  • Purified, recombinant POI

  • Purified, recombinant E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B)

  • Fluorescently-labeled tracer ligand for either the POI or E3 ligase

  • Synthesized pyridazine-PROTAC

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • 384-well, non-binding black plates

  • Plate reader with FP capabilities

Step-by-Step Methodology:

  • Determine Binary Binding (PROTAC vs. Tracer):

    • To wells containing assay buffer and a fixed concentration of POI and a fluorescent POI tracer, titrate increasing concentrations of the unlabeled PROTAC.

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure fluorescence polarization. The displacement of the fluorescent tracer by the PROTAC will cause a decrease in polarization. Fit the data to a competitive binding model to determine the binary affinity (Ki) of the PROTAC for the POI.

    • Repeat the process for the E3 ligase using a fluorescent E3 tracer.

  • Assess Ternary Complex Formation:

    • Prepare a solution of the POI pre-saturated with the PROTAC (e.g., at 5x Ki).

    • In the assay plate, add a fixed concentration of the E3 ligase and its corresponding fluorescent tracer.

    • Titrate the pre-formed POI-PROTAC complex into the wells.

    • Incubate and measure FP as before. An increase in polarization beyond the binary PROTAC-E3 binding indicates the formation of the larger ternary complex.

    • The data can be used to calculate the cooperativity (alpha), which indicates whether the binding of the POI enhances or hinders the binding of the E3 ligase, and vice versa. Positive cooperativity (alpha > 1) is highly desirable.

Protocol 3: In Vitro Ubiquitination Assay

Rationale: This assay directly visualizes the catalytic function of the PROTAC: the transfer of ubiquitin to the POI. It reconstitutes the key components of the UPS in a test tube. Successful ubiquitination is the definitive biochemical proof of a functional PROTAC.[22][23]

Materials:

  • Purified POI, E3 Ligase, E1 activating enzyme, E2 conjugating enzyme (matched to the E3)

  • Ubiquitin, ATP

  • Synthesized pyridazine-PROTAC

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM ATP, 1 mM DTT)

  • Anti-POI antibody, Anti-ubiquitin antibody for Western blotting

  • SDS-PAGE gels and Western blotting equipment

Step-by-Step Methodology:

  • Set up Reactions: In microcentrifuge tubes, prepare the following reactions on ice:

    • Negative Control: All components except PROTAC.

    • Test Reaction: All components including the desired concentration of PROTAC (e.g., 100 nM).

    • E3 Ligase Control: All components except the E3 ligase to confirm dependency.

  • Reaction Components (Typical concentrations): E1 (100 nM), E2 (500 nM), E3 ligase (200 nM), POI (200 nM), Ubiquitin (10 µM), ATP (2 mM).

  • Initiate Reaction: Transfer tubes to a 37°C incubator for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze by Western Blot:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-POI antibody.

    • A successful reaction will show a "ladder" of higher molecular weight bands above the main POI band, corresponding to the addition of one, two, three, or more ubiquitin molecules. This ladder should be PROTAC- and E3-ligase-dependent.

Table 1: Representative In Vitro Validation Data
Parameter PROTAC-PYR-01 PROTAC-PYR-02 (Optimized)
Binary Affinity POI (Ki, nM) 5548
Binary Affinity E3 (Ki, nM) 12095
Ternary Complex Cooperativity (α) 0.8 (Negative)5.2 (Positive)
In Vitro Ubiquitination Weak ladderingStrong laddering at 100 nM

Cellular Validation: Proving Efficacy in a Biological System

Positive biochemical data must be translated into a cellular context to demonstrate that the PROTAC can penetrate cells, engage its targets, and induce degradation.

Protocol 4: Cellular Degradation by Western Blot

Rationale: Western blotting is the gold-standard method to directly measure the reduction in total cellular levels of the target protein.[24] It provides definitive evidence of protein degradation and allows for the determination of key potency (DC50) and efficacy (Dmax) parameters.

Materials:

  • Relevant human cell line (e.g., a neuronal line expressing the endogenous POI)

  • Synthesized pyridazine-PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) for mechanism validation

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against the POI, primary antibody for a loading control (e.g., GAPDH, β-Actin)

  • Secondary HRP-conjugated antibodies and ECL substrate

Step-by-Step Methodology:

  • Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control. For mechanism validation, include a co-treatment condition of PROTAC + MG132 (10 µM). Incubate for a set time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Quantify total protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Transfer to a membrane and probe with the anti-POI and anti-loading control antibodies.

    • Develop the blot using ECL.

  • Data Analysis:

    • Quantify band intensities using densitometry software. Normalize the POI signal to the loading control.

    • Plot the normalized POI level against the log of the PROTAC concentration. Fit the data to a dose-response curve to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).

    • Self-Validation: Degradation should be rescued by co-treatment with MG132, confirming the degradation is proteasome-dependent.

Protocol 5: High-Throughput Cellular Degradation (NanoBRET/HiBiT)

Rationale: For screening multiple linker variants or performing detailed time-course and kinetic studies, Western blotting is too low-throughput. Reporter-based systems like Promega's NanoBRET or HiBiT offer a sensitive, plate-based luminescence readout for protein levels in live cells, enabling rapid SAR generation.[21][25]

Materials:

  • Cell line endogenously edited (via CRISPR/Cas9) to express the POI with a HiBiT or NanoLuc tag.

  • Synthesized pyridazine-PROTACs

  • HiBiT Lytic Detection System or NanoBRET Substrate

  • White, opaque 96- or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Plating and Treatment: Plate the engineered cells in white assay plates and treat with a serial dilution of PROTACs as described for the Western blot protocol.

  • Lysis and Detection (HiBiT Example):

    • After the incubation period (e.g., 24 hours), equilibrate the plate to room temperature.

    • Add the HiBiT lytic reagent containing the LgBiT protein. The LgBiT binds to the HiBiT tag on the POI to form a functional NanoLuc luciferase.

    • Incubate for 10 minutes at room temperature to ensure complete lysis and signal generation.

  • Read Luminescence: Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of HiBiT-tagged POI remaining.

  • Data Analysis: Normalize the data to DMSO-treated controls and plot as in the Western blot protocol to determine DC50 and Dmax values. This high-throughput method allows for the rapid comparison of dozens of compounds to identify the most potent pyridazine linker designs.

Table 2: Representative Cellular Degradation Data
Parameter PROTAC-PYR-01 PROTAC-PYR-02 (Optimized)
Cellular DC50 (nM) 85025
Dmax (%) 65%>95%
Proteasome Rescue (MG132) YesYes

The Final Hurdle: CNS Permeability Assessment

A potent cellular degrader is only useful for neurodegenerative disease if it can cross the blood-brain barrier. Early-stage in vitro models can provide critical data to predict CNS exposure and guide chemical optimization.

Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a high-throughput, non-cell-based method to assess passive membrane permeability.[20][26] It uses a filter plate coated with a lipid layer that mimics the cell membrane. While it doesn't account for active transport or efflux, it provides a rapid and cost-effective measure of a compound's ability to passively diffuse across a lipid barrier, a key characteristic for BBB penetration.[26]

Materials:

  • PAMPA plate system (e.g., from Millipore or Corning) with a donor (top) and acceptor (bottom) plate.

  • Brain lipid extract solution (e.g., porcine brain lipid in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Synthesized pyridazine-PROTAC

  • Control compounds (high and low permeability, e.g., Propranolol and Atenolol)

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.

  • Coat Donor Plate: Carefully pipette the brain lipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for 5-10 minutes.

  • Prepare Donor Solutions: Dissolve the PROTAC and control compounds in PBS (often with a small percentage of DMSO, e.g., <1%) to a known concentration (e.g., 10 µM).

  • Start Assay: Add the donor solutions to the top of the coated donor plate. Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter contacts the acceptor buffer.

  • Incubation: Incubate the plate sandwich at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ((VA + VD) * Area * Time) Where VA and VD are volumes of the acceptor and donor wells, respectively.

Table 3: Representative CNS Permeability Data
Compound PAMPA-BBB Pe (10⁻⁶ cm/s)
Propranolol (High Permeability Control) >10
Atenolol (Low Permeability Control) <1
PROTAC-PYR-01 (Flexible Linker) 0.8
PROTAC-PYR-02 (Pyridazine Linker) 4.5

The data suggest that the optimized pyridazine linker in PROTAC-PYR-02 significantly improved passive permeability compared to a less rigid analogue, making it a more promising candidate for in vivo CNS studies.

Conclusion and Future Directions

The rational design of PROTACs for neurodegenerative diseases requires a multi-parameter optimization approach, with BBB permeability being a critical gatekeeper. The use of rigid, tunable linkers based on the pyridazine scaffold offers a compelling strategy to improve the drug-like properties of these complex molecules. By constraining conformational flexibility and modulating polarity, pyridazine linkers can enhance ternary complex formation, cellular potency, and, most importantly, the potential for CNS penetration.

The workflow and protocols described herein provide a comprehensive roadmap for researchers to design, synthesize, and validate novel pyridazine-based PROTACs. Future work will focus on expanding the library of brain-penetrant E3 ligase ligands and developing more sophisticated in silico models to predict the permeability and degradation efficiency of these next-generation therapeutics, bringing us one step closer to effective treatments for devastating neurodegenerative disorders.

References

  • Recent advances of PROTACs technology in neurodegenerative diseases. (Source: vertexaisearch.cloud.google.com, URL: )
  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (Source: vertexaisearch.cloud.google.com, URL: )
  • Linkers in PROTACs. (Source: Precise PEG, URL: [Link])

  • Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. (Source: Biopharma Group, URL: [Link])

  • Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed. (Source: PubMed, URL: [Link])

  • The process of PROTAC development The chart highlights the various... | Download Scientific Diagram. (Source: ResearchGate, URL: [Link])

  • (PDF) PROTAC technology for the treatment of Alzheimer's disease: advances and perspectives. (Source: ResearchGate, URL: [Link])

  • Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC. (Source: National Institutes of Health, URL: [Link])

  • Methods to accelerate PROTAC drug discovery - PMC. (Source: National Institutes of Health, URL: [Link])

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (Source: MDPI, URL: [Link])

  • PROTAC technology for the treatment of Alzheimer's disease: advances and perspectives. (Source: ScienceOpen, URL: [Link])

  • Abstract 6049: Cell-based PROTAC screening for cancer drug discovery. (Source: AACR Journals, URL: [Link])

  • PROTAC Molecules Activity and Efficacy Evaluate Service. (Source: Mtoz Biolabs, URL: [Link])

  • A Roadmap for PROTAC Development. (Source: Promega Connections, URL: [Link])

  • Developing a Generalizable Approach to Improve the Blood Brain Barrier Permeability of Proteolysis Targeting Chimeras through Prodrugs. (Source: eScholarship, URL: [Link])

  • Cellular Assays for characterization of PROTAC activity and... (Source: ResearchGate, URL: [Link])

  • Proteolysis-Targeting Chimera (PROTAC) Delivery into the Brain across the Blood-Brain Barrier - PMC. (Source: PubMed Central, URL: [Link])

  • Cell-based protein degrader assays for microplates. (Source: BMG Labtech, URL: [Link])

  • Blood Brain Permeability and CNS Bioavailability of Targeted Protein Degraders. (Source: Aragen Life Sciences, URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. (Source: National Institutes of Health, URL: [Link])

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters. (Source: ACS Publications, URL: [Link])

  • E3 Ligase Ligands in PROTAC. (Source: Precise PEG, URL: [Link])

  • Blood Brain Barrier Permeability Assay Background. (Source: Neuromics, URL: [Link])

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (Source: National Institutes of Health, URL: [Link])

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (Source: Frontiers, URL: [Link])

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (Source: ACS Publications, URL: [Link])

  • E3 ligase ligand optimization of Clinical PROTACs - PMC. (Source: National Institutes of Health, URL: [Link])

  • Synthesis of pyridazine-based scaffolds as alpha-helix mimetics - PubMed. (Source: PubMed, URL: [Link])

  • Building blocks and linkers for PROTAC synthesis. (Source: Pharmaceutical Business review, URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (Source: Royal Society of Chemistry, URL: [Link])

  • Synthesis and characterizations of pyridazine-based iron chelators. (Source: RSC Publishing, URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Deprotection Strategies for Pyridazin-4-ylmethanamine Intermediates

Subject: Troubleshooting & Protocols for Pyridazin-4-ylmethanamine Dihydrochloride (CAS: 1391735-96-4) To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Protocols for Pyridazin-4-ylmethanamine Dihydrochloride (CAS: 1391735-96-4) To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of Pyridazin-4-ylmethanamine dihydrochloride presents a unique challenge due to the electronic nature of the pyridazine ring. Unlike pyridine, the 1,2-diazine system is highly electron-deficient, making it susceptible to nucleophilic attack and catalytic reduction (ring hydrogenation) under conditions standard for other heterocycles.

This guide provides validated protocols for removing common protecting groups (Boc, Phthalimide, Cbz) specifically optimized to preserve the pyridazine core while ensuring the isolation of the target dihydrochloride salt.

Module 1: The Gold Standard – Boc Deprotection

Target Group: tert-Butyl carbamate (Boc) Recommended Reagent: 4M HCl in 1,4-Dioxane

Why this route? Acidolytic cleavage is the safest method for pyridazines. Unlike hydrogenation (which risks reducing the ring) or strong nucleophiles (which risk Chichibabin-type ring substitution), HCl affects only the carbamate. Using anhydrous HCl/Dioxane allows the product to precipitate directly as the high-purity dihydrochloride salt, avoiding aqueous workups that are difficult with highly polar pyridazinyl amines.

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve the Boc-protected intermediate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or MeOH.

    • Note: If solubility is poor, add DCM (up to 1:1 ratio), but avoid protic solvents if possible to maximize precipitation later.

  • Acidification: Cool the solution to 0 °C. Dropwise add 4M HCl in Dioxane (5–10 equiv).

    • Critical: You are targeting the dihydrochloride . The pyridazine ring nitrogens are basic.[1] You must use excess acid to protonate both the exocyclic amine and the ring system.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.

  • Isolation:

    • The product should precipitate as a white/off-white solid.

    • Dilute the suspension with anhydrous Et₂O or MTBE to drive precipitation.

    • Filter under nitrogen (hygroscopic risk).

    • Wash the cake with Et₂O (3x).

  • Drying: Dry under high vacuum at 40 °C.

Visual Workflow: Boc Deprotection

BocDeprotection Start Start: Boc-Intermediate Step1 Dissolve in Dioxane/DCM Start->Step1 Step2 Add 4M HCl/Dioxane (10 equiv) @ 0°C Step1->Step2 Step3 Stir RT (2-4h) Monitor LC-MS Step2->Step3 Decision Precipitate formed? Step3->Decision Step4A Dilute with Et2O/MTBE Decision->Step4A Yes Step4B Evaporate solvent Triturate with Et2O Decision->Step4B No Final Filter & Dry (Target: Dihydrochloride Salt) Step4A->Final Step4B->Final

Caption: Optimized workflow for Boc deprotection ensuring direct isolation of the dihydrochloride salt.

Module 2: The "Gabriel" Route – Phthalimide Cleavage

Target Group: Phthalimide Recommended Reagent: Ethanolamine (Alternative to Hydrazine)

The Technical Risk: While hydrazine hydrate is the textbook reagent for phthalimide cleavage (Ing-Manske procedure), pyridazines are electron-deficient. Hydrazine is a potent nucleophile that can attack the pyridazine ring (SNAr) at positions 3 or 6, leading to complex byproducts.

The Solution: Use Ethanolamine . It is less aggressive toward the diazine ring but effective at cleaving the phthalimide.

Troubleshooting Protocol

Q: I used hydrazine and see multiple spots on TLC. What happened? A: You likely triggered a nucleophilic attack on the pyridazine ring. Switch to the Ethanolamine protocol:

  • Suspend the Phthalimide-protected intermediate in Ethanolamine (neat) or a 20% solution in Toluene.

  • Heat to 60 °C for 2–6 hours.

  • Workup:

    • Cool to RT.

    • Dilute with water.[2]

    • Extract impurities with EtOAc (the product amine is water-soluble).

    • Acidify the aqueous layer with HCl to pH < 2.

    • Lyophilize or concentrate to obtain the crude hydrochloride salt.

Module 3: The Danger Zone – Cbz/Benzyl Deprotection

Target Group: Benzyloxycarbonyl (Cbz) or Benzyl (Bn) Recommended Reagent: HBr in Acetic Acid (Avoid Hydrogenation)

The Technical Risk: Standard hydrogenolysis (


, Pd/C) is highly risky  for pyridazines. The pyridazine ring is susceptible to reduction to dihydropyridazine or tetrahydropyridazine under catalytic hydrogenation conditions, especially in acidic media [1].
Decision Logic for Cbz Removal

CbzLogic Start Cbz-Protected Pyridazine Method1 Catalytic Hydrogenation (H2, Pd/C) Start->Method1 Avoid Method2 Acidic Hydrolysis (33% HBr in AcOH) Start->Method2 Recommended Result1 RISK: Ring Reduction (Tetrahydropyridazine) Method1->Result1 Result2 Success: Amine HBr Salt (Ring Intact) Method2->Result2

Caption: Decision matrix highlighting the risk of catalytic hydrogenation for pyridazine derivatives.

Protocol (HBr/AcOH):

  • Dissolve Cbz-intermediate in 33% HBr in Acetic Acid (10 equiv).

  • Stir at RT for 1–3 hours.

  • Precipitate with Et₂O.

  • Note: This yields the hydrobromide salt. To convert to dihydrochloride, pass through an ion-exchange resin (e.g., Dowex 1x8 Cl- form) or treat with excess HCl/MeOH and evaporate (repeat 3x).

FAQ: Common Technical Issues

Q1: My product is a sticky gum after HCl deprotection, not a solid. How do I fix this?

  • Cause: Presence of residual water or excess solvent trapped in the lattice.

  • Fix: Trituration. Decant the supernatant. Add anhydrous Diethyl Ether or Acetonitrile to the gum. Sonicate vigorously until a solid forms. If that fails, dissolve in minimal MeOH and precipitate into a large volume of cold Et₂O.

Q2: Why is the yield >100%?

  • Cause: Solvation or excess acid.

  • Fix: Pyridazinyl amine salts are hygroscopic. Ensure drying at 40–50 °C under high vacuum for >12 hours. Also, confirm you have the dihydrochloride (MW ~182.05) and not the monohydrochloride or a solvate.

Q3: Can I use TFA/DCM for Boc removal?

  • Answer: Yes, but with a caveat. TFA yields the trifluoroacetate salt.[3] Converting this to the dihydrochloride requires repeated evaporation with concentrated HCl (3x) or free-basing (risky due to water solubility) and re-acidifying. The HCl/Dioxane route (Module 1) is superior because it yields the chloride salt directly.

References
  • Hydrogenation Risks: Irfan, M., et al. "Continuous Flow Hydrogenation of Functionalized Pyridines." European Journal of Organic Chemistry, 2009, 1327–1334. (Demonstrates susceptibility of pyridine/diazine rings to reduction).

  • Boc Deprotection: "Boc-Protected Amino Groups." Organic Chemistry Portal. (General acidolysis protocols adapted for heterocyclic amines).

  • Phthalimide Cleavage: "Cleavage of imides."[4] Organic Chemistry Portal. (Discussing alternatives to hydrazine including alkanolamines).

  • Pyridazine Chemistry: "Synthesis of pyridazines." Organic Chemistry Portal. (Highlighting the electron-deficient nature and nucleophilic susceptibility).

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Pyridazin-4-ylmethanamine Dihydrochloride Reactions

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Pyridazin-4-ylmethanamine dihydrochloride and related structures. This guide provides in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Pyridazin-4-ylmethanamine dihydrochloride and related structures. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet significant challenge of steric hindrance in reactions involving this versatile scaffold. Pyridazine derivatives are of immense interest in medicinal chemistry, and understanding how to overcome synthetic hurdles is paramount to accelerating discovery.[1][2][3]

Understanding the Challenge: The "Steric Shadow" of Pyridazin-4-ylmethanamine

Pyridazin-4-ylmethanamine presents a unique steric environment. The aminomethyl group at the C4 position, adjacent to a ring nitrogen, creates considerable steric bulk. This "steric shadow" can significantly impede the approach of reagents, leading to sluggish reactions, low yields, or undesired side products. The challenge is often most pronounced in N-alkylation, N-arylation, and acylation reactions at the primary amine.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of Pyridazin-4-ylmethanamine with a bulky alkyl halide is failing. What are the likely causes and initial troubleshooting steps?

A1: This is a classic case of steric hindrance. The bulky nature of both the pyridazine substrate and your electrophile likely prevents the requisite orbital overlap for the SN2 reaction to proceed efficiently.

Initial Troubleshooting Workflow:

G A Low Yield in N-Alkylation B Increase Reaction Temperature A->B Kinetic Barrier C Switch to a More Polar, Aprotic Solvent (e.g., DMF, NMP) A->C Solvation Effects D Use a Stronger, Non-Nucleophilic Base (e.g., DBU, Proton Sponge) A->D Deprotonation Efficiency E Consider 'Borrowing Hydrogen' Catalysis B->E Alternative Mechanism C->E F Protecting Group Strategy D->F E->F

Caption: Initial troubleshooting workflow for low-yield N-alkylation.

  • Increase Thermal Energy: Raising the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can be particularly effective for achieving high temperatures rapidly and uniformly.[4]

  • Solvent Choice: Employing a high-boiling point, polar aprotic solvent like DMF, NMP, or DMSO can help to stabilize charged intermediates and promote SN2 reactions.[5]

  • Base Selection: Ensure complete deprotonation of the amine. A stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge can be more effective than traditional carbonate or hydroxide bases.

  • Alternative Pathways: Consider a "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses a catalyst (e.g., Ru or Mn-based) to transiently oxidize an alcohol to an aldehyde in situ for reductive amination.[6] This avoids the use of reactive alkyl halides.

Q2: I am attempting a Buchwald-Hartwig amination to couple an aryl halide to the primary amine of Pyridazin-4-ylmethanamine, but the yield is poor. Which catalyst system should I try?

A2: Palladium-catalyzed C-N cross-coupling reactions are notoriously sensitive to steric hindrance.[7][8][9] The choice of ligand is critical. For sterically demanding substrates, bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step.

Recommended Catalyst Systems for Hindered Amines:

Ligand TypeExample LigandsKey Advantages
Buchwald-Type Biarylphosphines XPhos, RuPhos, BrettPhosHighly active for hindered substrates, promote monoligation.
Josiphos-Type Ferrocenyl Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineEffective for electron-rich and -poor aryl halides.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong sigma-donors, form stable palladium complexes.
  • Troubleshooting Tip: Start with a palladium precatalyst (e.g., G3 or G4 palladacycles) paired with a biarylphosphine ligand like XPhos or RuPhos. These systems are often highly effective for challenging couplings.[10][11]

Q3: Can I use a protecting group strategy to facilitate my reaction?

A3: Absolutely. Protecting the primary amine can be a powerful strategy. It allows you to perform other transformations on the molecule and then deprotect the amine at a later stage.

Common Amino Protecting Groups and Their Removal:

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)[12]
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)[13]
9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClBase (e.g., Piperidine in DMF)[14]
BenzylBnBenzyl bromide, Benzyl chlorideCatalytic hydrogenolysis (H₂, Pd/C)[15]

Strategic Application: If you are performing a reaction on the pyridazine ring itself, such as a nucleophilic aromatic substitution (SNAr), protecting the aminomethyl group can prevent it from acting as a competing nucleophile.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Nucleophilic Aromatic Substitution (SNAr) on a Substituted Pyridazine Core

Scenario: You are attempting to displace a leaving group (e.g., a halide) on a pyridazine ring that is already substituted with the 4-aminomethyl group, and the reaction is sluggish.

Causality: The pyridazine ring is electron-deficient, which favors nucleophilic attack.[16] However, bulky groups ortho to the leaving group can sterically hinder the approach of the nucleophile.[17]

Step-by-Step Protocol & Optimization:

  • Assess Electronic and Steric Factors:

    • Leaving Group Position: Reactions are often faster when the leaving group is at the C3/C6 or C4/C5 positions, as these are activated by the ring nitrogens.[16]

    • Nucleophile Choice: Smaller, more potent nucleophiles will be more effective. If using an amine, consider using the corresponding alkoxide or thiolate if the desired product allows, as these are generally stronger nucleophiles.

  • Reaction Condition Optimization:

    • Solvent: Use polar aprotic solvents (DMSO, NMP) to stabilize the negatively charged Meisenheimer intermediate.[18]

    • Temperature: Increase the temperature, potentially using microwave heating, to overcome the activation barrier. High temperatures are often required for SNAr on pyridazines.[19]

    • Base: If your nucleophile requires deprotonation (e.g., an alcohol or amine), use a strong, non-nucleophilic base like NaH or KHMDS to ensure complete formation of the active nucleophile.

Decision-Making Flowchart for SNAr Optimization:

G Start S N Ar Reaction with Low Conversion Check_LG Is the Leaving Group at an Activated Position (C3/C6 or C4/C5)? Start->Check_LG Yes_LG Yes Check_LG->Yes_LG No_LG No Check_LG->No_LG Check_Nuc Is the Nucleophile Sterically Hindered? Yes_LG->Check_Nuc Consider_Alt Consider Alternative Isomer or Synthesis Route No_LG->Consider_Alt Yes_Nuc Yes Check_Nuc->Yes_Nuc No_Nuc No Check_Nuc->No_Nuc Use_Smaller_Nuc Use a Smaller, More Potent Nucleophile Yes_Nuc->Use_Smaller_Nuc Increase_Temp Increase Temperature (Conventional or Microwave) No_Nuc->Increase_Temp Use_Smaller_Nuc->Increase_Temp Change_Solvent Switch to High-Boiling Polar Aprotic Solvent (NMP, DMSO) Increase_Temp->Change_Solvent Optimize_Base Use Stronger Base (e.g., NaH) Change_Solvent->Optimize_Base Success Reaction Optimized Optimize_Base->Success

Caption: A logical guide to optimizing SNAr reactions.

Guide 2: Forcing a Hindered Amide Coupling

Scenario: You need to form an amide bond between the primary amine of Pyridazin-4-ylmethanamine and a sterically demanding carboxylic acid, and standard coupling reagents (like HATU or HOBt/EDC) are ineffective.

Causality: The formation of the tetrahedral intermediate during amide coupling is highly sensitive to steric bulk on both the amine and the activated carboxylic acid.[20][21]

Advanced Strategies:

  • Acid Chloride Formation: Convert the carboxylic acid to its more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride. This highly electrophilic species can react with the hindered amine, often without the need for a coupling agent, though a non-nucleophilic base (like triethylamine or DIPEA) is still required.

  • Alternative Coupling Reagents:

    • COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This uronium-based reagent is known to be highly effective for forming sterically hindered amide bonds.

    • T3P (Propylphosphonic Anhydride): A powerful water-scavenging coupling reagent that can drive difficult acylations to completion.

Experimental Protocol: Amide Coupling via Acid Chloride

  • Acid Chloride Formation:

    • Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM (dichloromethane).

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve Pyridazin-4-ylmethanamine dihydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.5-3.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Work up the reaction by washing with aqueous NaHCO₃ and brine, then dry, filter, and concentrate to obtain the crude product for purification.

References

  • Ducki, S., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(9-10), 969-976. [Link]

  • Li, Y., et al. (2022). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 20(1), 107-115. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • Heinisch, G., & Matuszczak, B. (1994). Recent Advances in Pyridazine Chemistry. Progress in Medicinal Chemistry, 31, 229-281. [Link]

  • Park, S., et al. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. The Journal of Physical Chemistry Letters, 8(9), 2021-2026. [Link]

  • Sachs, G. (1952). Steric hindrance in acetamidomesitylene. Journal of Applied Chemistry, 2(5), 203-203. [Link]

  • WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • Valle, M., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Nature Communications, 13(1), 1-11. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. ChemTube3D. [Link]

  • Li, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(10), 1145. [Link]

  • Abdel-Wahab, B. F., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(7), 8030-8045. [Link]

  • Gualcos, B., et al. (2022). Gold(III)-Substituted Carbenes. Journal of the American Chemical Society, 144(4), 1626-1635. [Link]

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  • Wermuth, C. G., et al. (1991). Synthesis of ortho-functionalized 4-aminomethylpyridazines as substrate-like semicarbazide-sensitive amine oxidase inhibitors. Journal of medicinal chemistry, 34(5), 1673-1679. [Link]

  • Gicquel, M., et al. (2022). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters, 24(1), 229-233. [Link]

  • de la Hoz, A., & Elguero, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 197-314. [Link]

  • Levin, S. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Doganc, F., & Göker, H. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 43(1), 15-20. [Link]

  • Buchwald, S. L., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic letters, 23(16), 6431-6435. [Link]

  • Sharma, S., & Singh, P. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 25(18), 2537-2550. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]

  • Gürbüz, N., et al. (2014). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 185-190. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Umoru, G. E., & Adejoro, I. A. (2014). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]

  • CN113214146A - Process for the N-alkylation of aminopyridines.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]

  • Bähn, S., et al. (2011). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Chemical Communications, 47(27), 7644-7646. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Sourav Sir's Classes. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group. YouTube. [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Wang, X. B., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature communications, 13(1), 4410. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

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Troubleshooting

Technical Support Center: Purification Challenges of Polar Pyridazine Derivatives

Welcome to the Technical Support Center for the purification of polar pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges posed by this important class of heterocyles. The inherent physicochemical properties of the pyridazine ring—namely its high polarity, significant dipole moment, and hydrogen-bonding capacity—often complicate standard purification protocols.[1] This resource provides in-depth troubleshooting guides and FAQs to help you navigate these complexities and achieve high purity for your target compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific, frequently encountered problems during the purification of polar pyridazine derivatives in a practical question-and-answer format.

Chromatography Problems

Q1: My pyridazine derivative is streaking severely on a silica gel TLC plate and remains at the baseline, even with ethyl acetate. What's happening and how can I fix it?

A1: This is a classic issue stemming from the fundamental properties of both your compound and the stationary phase.

  • Causality: The two adjacent nitrogen atoms in the pyridazine ring make the molecule basic and highly polar.[1] Standard silica gel is acidic and extremely polar.[2] This leads to a very strong, often irreversible, interaction between your basic compound and the acidic stationary phase, causing poor mobility (low Rf) and tailing or streaking.[3]

  • Step-by-Step Solution:

    • Increase Mobile Phase Polarity: Your first step is to use a more polar solvent system. A common starting point for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3] Begin with a low percentage of MeOH (e.g., 2%) and gradually increase it until you observe movement.

    • Neutralize the Stationary Phase: To counteract the acidity of the silica gel, add a small amount of a basic modifier to your mobile phase.[3]

      • Add 0.1-1% triethylamine (Et3N) or

      • Add 0.1-1% of a 10% ammonium hydroxide solution in methanol.[4] This will "cap" the acidic silanol groups on the silica surface, allowing your basic compound to elute more symmetrically.

    • Consider Alternative Stationary Phases: If the above steps don't resolve the issue, your compound may be too polar for standard silica. Consider using alumina (which is available in neutral, basic, or acidic forms) or specialty phases like amino-functionalized silica gel.[5]

Q2: My compound appears as a single spot on TLC, but during column chromatography, it elutes over many fractions (broad peak) and is often contaminated with a closely-running impurity.

A2: This problem indicates that the separation power of your chosen conditions is insufficient, a common challenge when dealing with reaction mixtures containing isomers or structurally similar byproducts.[3]

  • Causality: A solvent system that provides an acceptable Rf on TLC may not have enough resolving power for a preparative column, especially if the column is overloaded or packed improperly. Broad elution profiles can also occur if the compound has poor solubility in the mobile phase.

  • Step-by-Step Solution:

    • Re-optimize the Mobile Phase: Your goal is an Rf value between 0.2 and 0.4 for your target compound on TLC, with clear separation from all impurities. Test various solvent combinations (e.g., DCM/MeOH, Ethyl Acetate/Heptane with a modifier).

    • Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. A gradual increase in the polar component of the mobile phase can significantly improve the separation of compounds with similar retention factors.[6]

    • Check Sample Loading: Dissolve your crude sample in the minimum amount of solvent possible, preferably the mobile phase itself. Loading the sample in a solvent that is too strong will cause the band to spread before it even enters the silica bed, leading to poor separation.[3]

    • Consider High-Performance Liquid Chromatography (HPLC): For separating very similar compounds like isomers, preparative HPLC is often required to achieve high purity.[3] Both normal-phase and reversed-phase methods can be effective.

Protocol: Optimizing a Mobile Phase for Flash Chromatography using TLC
  • Prepare Stock Solutions: Make stock solutions of your non-polar solvent (e.g., Dichloromethane) and your polar solvent (e.g., Methanol). If your compound is basic, prepare a polar stock solution that already contains 1% triethylamine.

  • Spot the TLC Plate: On a silica TLC plate, spot your crude reaction mixture, your starting material, and any known byproducts if available.

  • Test Solvent Systems: In a TLC chamber, test a solvent system of 95:5 DCM:MeOH.

  • Analyze and Adjust:

    • If all spots remain at the baseline, increase the polarity (e.g., to 90:10 DCM:MeOH).

    • If all spots run to the solvent front, decrease the polarity (e.g., to 98:2 DCM:MeOH).

  • Fine-Tune for Optimal Rf: Continue adjusting the solvent ratio until your target compound has an Rf of ~0.3, with maximum separation from impurities. This optimized system is your starting point for the flash column.

Crystallization & Extraction Problems

Q3: I'm trying to recrystallize my solid pyridazine derivative, but it keeps separating as an oil. What should I do?

A3: "Oiling out" is a common frustration in crystallization and typically happens for one of two reasons: the solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of your compound.[3]

  • Causality: When a solution is cooled too rapidly, the molecules don't have time to align into a crystal lattice and instead crash out of solution as a liquid (an amorphous oil).

  • Step-by-Step Solution:

    • Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop. Do not place it directly in an ice bath. Once at room temperature, transfer it to a refrigerator, and only then to a freezer, to maximize crystal growth.

    • Choose a Lower-Boiling Solvent: If slow cooling doesn't work, your solvent's boiling point may be too high. Find a solvent with a lower boiling point in which your compound still exhibits good solubility when hot and poor solubility when cold.[3]

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.

Q4: My recovery after a liquid-liquid extraction from an aqueous reaction mixture is very low.

A4: The high polarity of your pyridazine derivative is the likely culprit, causing it to remain dissolved in the aqueous layer rather than partitioning into the organic solvent.

  • Causality: Following the "like dissolves like" principle, polar compounds have significant solubility in polar solvents like water.[7] Non-polar organic solvents like hexane or ether will be ineffective at extracting them.

  • Step-by-Step Solution:

    • Increase Organic Solvent Polarity: Switch to a more polar extraction solvent such as ethyl acetate, dichloromethane, or a mixture of chloroform and isopropanol.

    • Perform Multiple Extractions: A single extraction is rarely sufficient. To achieve recoveries greater than 90%, perform at least 3 to 5 sequential extractions with fresh portions of the organic solvent.[6]

    • "Salt Out" the Compound: Before extracting, saturate the aqueous layer by adding a large amount of a salt like sodium chloride (NaCl). This increases the polarity of the aqueous phase, reducing the solubility of your organic compound and forcing it into the organic layer.

Frequently Asked Questions (FAQs)

Q1: Fundamentally, what makes polar pyridazine derivatives so difficult to purify?

A1: The purification challenges are rooted in the unique electronic structure of the pyridazine ring. It contains two adjacent nitrogen atoms, which creates a strong dipole moment, making the molecule highly polar.[1] This polarity, combined with the ability of the nitrogen atoms to act as hydrogen bond acceptors, leads to:

  • High Water Solubility: Complicates extractions and requires "salting out" or continuous extraction methods.

  • Strong Adsorption to Polar Media: Causes streaking and poor recovery on polar stationary phases like silica gel.[3]

  • Difficult Crystallization: Finding a single solvent with the ideal solubility profile (soluble when hot, insoluble when cold) can be very challenging, often necessitating the use of solvent mixtures.[3]

Q2: I have a new crude pyridazine derivative. What should my general purification strategy be?

A2: A systematic approach is key. The workflow below provides a logical decision-making process for tackling a new purification challenge.

purification_workflow start Crude Product assess_physical Assess Physical State start->assess_physical is_solid Is it a Solid? assess_physical->is_solid tlc Run Analytical TLC is_solid->tlc No / Oil try_cryst Attempt Recrystallization is_solid->try_cryst Yes column_chrom Perform Column Chromatography tlc->column_chrom cryst_success Pure Crystals? try_cryst->cryst_success cryst_success->tlc No / Impure purity_analysis Final Purity Analysis (NMR, HPLC, MS) cryst_success->purity_analysis Yes column_chrom->purity_analysis end Pure Compound purity_analysis->end

Caption: Decision workflow for purifying a new pyridazine derivative.

Q3: When should I abandon normal-phase chromatography and use other techniques like Reverse-Phase or HILIC?

A3: You should consider alternative techniques when you observe the following:

  • Switch to Reverse-Phase (RP-HPLC) when: Your compound has some non-polar characteristics but is still too polar for a clean separation on silica. RP-HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), is excellent for compounds of intermediate polarity.[8]

  • Switch to HILIC when: Your compound is extremely polar. If it doesn't move from the baseline on silica even with highly polar mobile phases (e.g., 80:20 DCM:MeOH with ammonia), it will likely not be retained on a reverse-phase column and will elute in the solvent front.[9][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for this scenario. It uses a polar stationary phase (like silica) but with a reverse-phase solvent system (e.g., acetonitrile/water), providing retention for very polar analytes.[10]

Q4: How can I be confident about the final purity of my compound?

A4: Purity should be assessed using a combination of orthogonal methods, meaning techniques that measure different physical properties. Relying on a single method can be misleading.

Method Principle Indication of High Purity
NMR Spectroscopy Nuclear spin resonanceClean spectrum with correct chemical shifts, coupling constants, and integration. Absence of signals from impurities or residual solvents.[]
HPLC / UPLC Differential partitioningA single, sharp, and symmetrical peak on multiple systems (e.g., different columns or mobile phases).[12]
Mass Spectrometry (MS) Mass-to-charge ratioA strong signal corresponding to the expected molecular ion with the correct isotopic pattern. Absence of other significant ions.[]
Melting Point Phase transition temperatureA sharp and narrow melting point range (typically < 2 °C) that matches literature values if available.[13]
Elemental Analysis % Composition (C, H, N)Experimental percentages are within ±0.4% of the calculated theoretical values.
Visualizing Analyte-Silica Interactions

The diagram below illustrates why basic pyridazine derivatives interact strongly with standard silica gel and how a basic modifier like triethylamine (Et3N) mitigates this issue.

silica_interaction cluster_0 Without Modifier cluster_1 With Triethylamine (Et3N) Modifier pyridazine Polar Pyridazine (Basic) silica Silica Surface (-Si-OH, Acidic) pyridazine->silica Strong Ionic/ H-Bond Interaction (Causes Streaking) pyridazine_mod Polar Pyridazine pass Smooth Elution pyridazine_mod->pass Weak Interaction silica_mod Silica Surface (-Si-O- • H-NEt3+) modifier Et3N (Base)

Caption: How basic modifiers prevent streaking on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • Benchchem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures.
  • Simokova, K., et al. (2021).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives.
  • Acta Pol Pharm. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
  • Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • IUCrJ. (2022).
  • Columbia University. (n.d.). Column chromatography.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.
  • Medicinal Chemistry Communications. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Wikipedia. (n.d.). Pyridazine.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • SciSpace. (n.d.). Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species.
  • Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process.
  • MDPI. (n.d.). Extraction and Analysis of Chemical Compositions of Natural Products and Plants.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives.
  • Organics. (2022).
  • ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

Sources

Optimization

optimizing linker length in PROTACs derived from Pyridazin-4-ylmethanamine dihydrochloride

Welcome to the technical support center for PROTAC development. This guide provides in-depth troubleshooting and answers to frequently asked questions (FAQs) for researchers and drug development professionals working on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PROTAC development. This guide provides in-depth troubleshooting and answers to frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing linker length and composition, particularly when starting from novel fragments such as Pyridazin-4-ylmethanamine dihydrochloride. Our focus is on the rationale behind experimental design to empower you to overcome common challenges in PROTAC discovery.

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (often Cereblon or VHL), and a chemical linker that connects them.

The linker is not merely a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's success. The linker's primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI. An improperly designed linker can lead to a range of issues, from a complete lack of degradation to poor cellular permeability and off-target effects.

This guide will walk you through the strategic decisions and troubleshooting steps involved in linker optimization, using the hypothetical scenario of developing a PROTAC from a novel pyridazine-based fragment.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've identified a novel fragment, Pyridazin-4-ylmethanamine, that binds my protein of interest (POI). How do I begin designing a PROTAC linker?

Answer:

Starting with a novel fragment is an exciting entry point into a new chemical space for PROTACs. Your initial strategy should be systematic and focused on establishing a baseline for activity. The primary goal is to determine if your fragment can be tethered to an E3 ligase ligand to induce the formation of a ternary complex and subsequent degradation.

Step 1: Characterize the Fragment's Binding. Before initiating any linker chemistry, ensure you have robust biophysical data confirming the binding of Pyridazin-4-ylmethanamine to your POI. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR can provide essential information on binding affinity (K_D), kinetics, and the specific binding site on the POI. This information will guide where to attach the linker.

Step 2: Select an E3 Ligase Ligand and Attachment Point. For initial studies, it is advisable to use well-characterized E3 ligase ligands like pomalidomide for Cereblon (CRBN) or the hydroxyproline-derived molecule for Von Hippel-Lindau (VHL). These ligands have well-established attachment points for the linker that are known to be compatible with E3 ligase binding.

Step 3: Design an Initial Linker Series. Your first linker series should prioritize exploring linker length. A common and effective starting point is to use a simple polyethylene glycol (PEG) or an alkyl chain. These linkers are flexible and synthetically accessible.

  • Recommended Starting Series: Synthesize a small set of PROTACs with varying lengths of a PEG linker (e.g., n=2, 4, 6, 8 ethylene glycol units). This allows for a rapid assessment of the distance required to bridge the POI and the E3 ligase effectively.

The diagram below illustrates the initial decision workflow.

G cluster_0 Phase 1: Initial Design & Synthesis cluster_1 Phase 2: Initial Screening Start Start: Novel Fragment Identified (Pyridazin-4-ylmethanamine) Char_Binding Characterize Fragment-POI Binding (SPR, ITC, NMR) Start->Char_Binding Select_E3 Select E3 Ligase Ligand (e.g., Pomalidomide for CRBN) Char_Binding->Select_E3 Design_Linker Design Initial Linker Series (e.g., PEG with n=2, 4, 6, 8) Select_E3->Design_Linker Synthesize Synthesize PROTAC Library Design_Linker->Synthesize Deg_Assay Perform Degradation Assay (e.g., Western Blot, HiBiT) Synthesize->Deg_Assay Analyze Analyze Degradation Profile vs. Linker Length Deg_Assay->Analyze No_Deg Outcome: No Degradation Analyze->No_Deg No Deg_Observed Outcome: Degradation Observed Analyze->Deg_Observed Yes Troubleshooting Troubleshoot Ternary Complex Formation No_Deg->Troubleshooting Go to Troubleshooting (See Q4) Optimize Proceed to Linker Optimization (See Q2, Q3) Deg_Observed->Optimize

Caption: Initial PROTAC design and screening workflow.

Q2: My initial screen showed some degradation, but it's weak. How do I systematically optimize the linker for better potency?

Answer:

Observing even weak degradation is a significant positive result. It confirms that your chemical scaffold can induce ternary complex formation. Optimization now involves fine-tuning the linker's properties to improve the stability and productivity of this complex.

Optimization should be a multiparameter process, exploring not just length but also composition and rigidity.

Linker ParameterOptimization StrategyRationale
Length Synthesize PROTACs with single atom variations around your most active initial hit (e.g., if PEG4 was best, test PEG3 and PEG5).Fine-tunes the distance and vector to achieve optimal protein-protein interactions within the ternary complex.
Composition Replace PEG units with alkyl chains (e.g., -(CH2)n-) or incorporate heterocyclic elements (e.g., piperazine, piperidine).Modulates solubility, cell permeability, and conformational flexibility. Alkyl chains are more hydrophobic, while heterocycles can improve solubility and introduce conformational constraints.
Rigidity Introduce rigid elements like alkynes or aromatic rings into the linker.Restricts the conformational freedom of the PROTAC, which can reduce the entropic penalty of forming the ternary complex, potentially leading to higher stability and potency.

Experimental Workflow for Linker Optimization:

G Start Start: Initial Active PROTAC Identified Length Fine-Tune Length (Single atom increments) Start->Length Comp Vary Composition (PEG vs. Alkyl vs. Heterocycle) Start->Comp Rigid Introduce Rigidity (Alkynes, Aromatic rings) Start->Rigid Synthesize Synthesize Focused Libraries Length->Synthesize Comp->Synthesize Rigid->Synthesize Deg_Assay Quantitative Degradation Assay (e.g., DC50/Dmax determination) Synthesize->Deg_Assay Permeability Assess Physicochemical Properties (Solubility, Permeability - PAMPA) Synthesize->Permeability Analyze Analyze Structure-Activity Relationship (SAR) Deg_Assay->Analyze Permeability->Analyze Analyze->Start Iterate Lead Lead Candidate Analyze->Lead Optimized

Caption: Iterative workflow for PROTAC linker optimization.

Q3: My PROTACs have poor solubility and I'm not seeing good cellular activity, despite seeing degradation in cell lysate. How can the linker help?

Answer:

This is a classic problem of translating biochemical activity into cellular efficacy. Poor physicochemical properties, particularly solubility and cell permeability, are common hurdles for PROTACs due to their high molecular weight and complex structures. The linker is a key tool to address this.

  • The "Rule of 5" Challenge: PROTACs often violate Lipinski's Rule of 5 for oral bioavailability due to their size (typically >800 Da). While these rules are not absolute for PROTACs, they highlight the challenge of getting the molecule into the cell.

Linker-Based Strategies to Improve Cellular Activity:

  • Increase Hydrophilicity: If your current linker is a long, greasy alkyl chain, it is likely contributing to poor solubility.

    • Action: Systematically replace methylene (-CH2-) groups with more polar functionalities. Incorporating ether oxygens (like in PEG linkers), amides, or hydroxyl groups can significantly improve aqueous solubility.

  • Incorporate Polar Heterocycles: Structures like piperazine or morpholine can act as "polarity sinks" within the linker.

    • Action: Synthesize a new series of PROTACs where a portion of the alkyl or PEG chain is replaced by a piperazine ring. This can improve solubility and may also provide a beneficial conformational constraint.

  • Balance Rigidity and Flexibility: A highly flexible, hydrophobic linker can collapse upon itself in an aqueous environment (hydrophobic collapse), hiding polar groups and reducing solubility.

    • Action: Introduce a rigid element, such as a phenyl ring, flanked by shorter flexible chains. This can prevent intramolecular collapse and improve the molecule's overall properties.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

  • Prepare Donor Plate: Add your PROTAC compounds (dissolved in a buffer like PBS, pH 7.4) to a 96-well microplate (the donor plate).

  • Prepare Acceptor Plate: The acceptor plate is a filter plate with a PVDF membrane. Pre-coat the membrane with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial lipid membrane. After the solvent evaporates, add buffer to the wells.

  • Create the PAMPA "Sandwich": Place the acceptor plate on top of the donor plate, ensuring the lipid-coated membrane is in contact with the drug solution.

  • Incubation: Incubate the plate sandwich for a set period (e.g., 4-16 hours) at room temperature. The compound will diffuse from the donor well, through the artificial membrane, into the acceptor well.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability Coefficient (Pe): The permeability is calculated using established equations that factor in the concentrations, volumes, and incubation time. This value can be used to rank-order your compounds.

Q4: My PROTAC shows binary binding to both the POI and the E3 ligase, but I see no degradation in cells. What is the likely cause?

Answer:

This is a common and often frustrating issue. It almost always points to a failure to form a stable and/or productive ternary complex . Binary binding is necessary, but not sufficient, for PROTAC activity.

Key Concepts:

  • Cooperativity (α): This value measures how the binding of the PROTAC to one protein influences its binding to the second protein.

    • Positive Cooperativity (α > 1): The two proteins "like" to come together, and the ternary complex is more stable than the individual binary complexes. This is highly desirable.

    • Negative Cooperativity (α < 1): The proteins sterically or electrostatically clash, preventing the formation of a stable complex. This is a common reason for PROTAC failure.

  • The "Hook Effect": At high concentrations, a PROTAC can form two separate binary complexes (POI-PROTAC and PROTAC-E3 Ligase) instead of the desired ternary complex. This leads to a bell-shaped dose-response curve where the degradation effect diminishes at higher concentrations.

Troubleshooting Steps:

  • Confirm the Hook Effect: Perform a full dose-response degradation assay over a wide concentration range (e.g., 1 pM to 100 µM). If you see degradation at intermediate concentrations that disappears at high concentrations, you are likely observing the hook effect. This is actually a positive sign, as it indicates some level of ternary complex formation is possible.

  • Biophysically Assess Ternary Complex Formation: Direct measurement is the best way to diagnose the problem.

    • Technique: Use SPR or ITC. For SPR, immobilize the POI on a chip, flow over the E3 ligase in the absence and presence of your PROTAC. An increase in binding signal in the presence of the PROTAC confirms ternary complex formation. This experiment can also be used to calculate the cooperativity value.

    • Interpretation: If you see no evidence of a ternary complex, your linker is likely causing a steric clash.

  • Systematically Change the Linker Vector: The exit vector, or the angle at which the linker projects from your ligand, is critical.

    • Action: If your initial attachment point on the Pyridazin-4-ylmethanamine core is not working, try synthesizing isomers with the linker attached at a different position on the pyridazine ring. Even a small change in the exit vector can relieve a steric clash and enable ternary complex formation.

G cluster_0 The Problem: Ineffective PROTAC cluster_1 The Solution: Optimal PROTAC Concentration Ineffective High PROTAC Concentration Binary1 POI-PROTAC Complex Ineffective->Binary1 Saturates POI Binary2 PROTAC-E3 Ligase Complex Ineffective->Binary2 Saturates E3 Ligase NoTernary No Ternary Complex Formation (No Degradation) Binary1->NoTernary Binary2->NoTernary Effective Optimal PROTAC Concentration Ternary POI-PROTAC-E3 Ligase (Productive Ternary Complex) Effective->Ternary Degradation Ubiquitination & Degradation Ternary->Degradation

Caption: Visualization of the "Hook Effect".

References

  • Crews, C. M. (2019). The influence of linker length and composition on PROTAC activity. Nature Reviews Drug Discovery. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition. [Link]

  • Buhimschi, A. D., et al. (2018). The PROTAC linker: a key component in targeted protein degradation. Chemical Society Reviews. [Link]

  • Schapira, M., et al. (2019). The role of linkers in PROTAC design. Journal of Medicinal Chemistry. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length and flexibility on the efficacy of PROTACs. Molecular BioSystems. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies. [Link]

  • Pike, A., et al. (2020). The "Hook Effect" in PROTACs: A Double-Edged Sword. MedChemComm. [Link]

Troubleshooting

addressing off-target effects of pyridazine-containing molecules

Welcome to the Pyridazine Scaffold Optimization Support Center. Current Status: ● ONLINE Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PYR-OPT-2026 Introduction You have reached the Tie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridazine Scaffold Optimization Support Center.

Current Status:ONLINE Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PYR-OPT-2026

Introduction

You have reached the Tier-3 Technical Support for nitrogen-heterocycle optimization. We understand you are working with a pyridazine (1,2-diazine) core. While this "privileged structure" offers excellent aqueous solubility and hydrogen-bonding potential compared to phenyl or pyridine analogs, it frequently triggers specific off-target alerts during lead optimization.

This guide addresses the three most common "error codes" users encounter with this scaffold:

  • Promiscuous Kinase Binding (ATP-mimicry issues).

  • hERG Channel Blockade (Cardiotoxicity alerts).

  • CYP450 Inhibition (Metabolic clearance/DDI issues).

Module 1: Addressing Kinase Promiscuity

Issue: My pyridazine analog is hitting off-target kinases (e.g., CDK1, GSK3β) with high potency, causing cellular toxicity.

Diagnosis: Pyridazines are classic ATP-mimics. The nitrogen lone pairs (N1/N2) often act as hydrogen bond acceptors for the "hinge region" of kinases, mimicking the adenine ring of ATP. If your molecule is "flat" and lacks specific selectivity vectors, it will bind indiscriminately to the conserved ATP pocket across the kinome.

Troubleshooting Protocol: The "Selectivity Vector" Workflow

Use this logic gate to redesign your core.

Step 1: Analyze the Binding Mode (In Silico)

  • Action: Dock your molecule into the PDB structure of your target kinase and the off-target (e.g., CDK2).

  • Check: Is the pyridazine acting as the Hinge Binder?

    • Yes: Proceed to Step 2.

    • No: Your off-target effect is likely allosteric or hydrophobic driven.

Step 2: Implement Steric Clashes (The "Gatekeeper" Strategy) Most kinases have a "gatekeeper" residue near the hinge.

  • Modification: Introduce a substituent (Me, Cl, or OMe) at the position ortho to the hinge-binding nitrogen.

  • Rationale: Off-target kinases with bulky gatekeepers (e.g., Methionine) will clash with your new group, while targets with smaller gatekeepers (e.g., Threonine) may accommodate it.

Step 3: Scaffold Hopping (Isostere Replacement) If direct substitution fails, shift the H-bond acceptor vectors.

  • Try: Imidazo[1,2-b]pyridazine.

  • Why: Fusing a ring alters the dipole and the vector of the H-bond acceptors, potentially disrupting the specific water networks required by off-target kinases [1].

Visualizing the Pathway

KinaseOptimization Issue Promiscuous Kinase Binding Check Is Pyridazine Hinge Binder? Issue->Check Strategy1 Add Ortho-Substituent (Gatekeeper Clash) Check->Strategy1 Yes Strategy2 Scaffold Hop (e.g., Imidazo[1,2-b]pyridazine) Check->Strategy2 No/Failed Outcome Improved Selectivity Profile Strategy1->Outcome Strategy2->Outcome

Figure 1: Decision logic for resolving kinase promiscuity in pyridazine scaffolds.

Module 2: Mitigating hERG Liability

Issue: My lead compound shows hERG inhibition (IC50 < 10 µM), raising QT prolongation risks.

Diagnosis: Pyridazines are electron-deficient aromatic rings. They can engage in


-

stacking with the aromatic residues (Tyr652/Phe656) inside the hERG channel pore. If your molecule also contains a basic amine (pK

> 8) or is highly lipophilic (cLogP > 3.5), hERG blockade is almost guaranteed [2].
FAQ: How do I fix hERG without killing potency?

Q: Should I remove the basic amine? A: Not necessarily. First, try pKa modulation .

  • Technique: Add an electron-withdrawing group (EWG) like fluorine or oxygen adjacent to the amine.

  • Target: Lower pK

    
     to 6.0–7.0. This reduces the cationic fraction at physiological pH, reducing the electrostatic interaction with the hERG channel without completely losing solubility [3].
    

Q: My cLogP is 4.2. Is this the culprit? A: Yes. Lipophilicity is the strongest driver of hERG binding for neutral/weakly basic molecules.

  • Fix: Replace a phenyl ring attached to the pyridazine with a polarity-matched heterocycle (e.g., pyrimidine or a substituted pyrazole).

  • Specific Pyridazine Fix: If the pyridazine is the core, add a polar side chain (e.g., a urea or sulfonamide) to disrupt the hydrophobic pharmacophore required for hERG trapping [4].

Experimental Protocol: The "Lipophilicity-hERG" Triage
StepAssayAcceptance CriteriaAction if Failed
1 Calculated LogP (cLogP) < 3.5Introduce polar groups (OH, SO2NH2) or saturate a ring.
2 Experimental pKa < 7.5 (for basic amines)Add adjacent F or CF3 to basic center.
3 hERG Binding (Radioligand) > 30 µM (displacement)Proceed to Step 4.
4 Patch Clamp (ePhys) IC50 > 10 µMPass . Molecule is cleared for in vivo.

Module 3: CYP Inhibition & Metabolic Stability

Issue: The molecule inhibits CYP3A4 or has high intrinsic clearance (Cl_int).

Diagnosis: The nitrogen atoms in the pyridazine ring can coordinate directly with the Heme Iron (


) of Cytochrome P450 enzymes, acting as a competitive inhibitor. Furthermore, the carbon atoms adjacent to the nitrogens (C3/C6) are electron-deficient but can be prone to oxidative attack if not substituted.
Troubleshooting Guide: The "Iron-Masking" Technique

The Mechanism: Unlike pyridine, pyridazine has a high dipole moment and two adjacent nitrogens. While generally less inhibitory than pyridine, the lone pair can still ligate heme.

The Fix: Steric Shielding You must block the approach of the heme iron to the pyridazine nitrogens.

  • Ortho-Substitution: Place a small group (Methyl, Cl) at the position adjacent to the nitrogen. This creates a "steric clash" with the porphyrin ring of the CYP enzyme, preventing the N-Fe coordination bond [5].

  • Electronic Tuning: Add electron-withdrawing groups to the ring to reduce the basicity (and thus the affinity) of the nitrogen lone pair.

Visualizing the Interaction

CYP_Mechanism Heme CYP450 Heme Iron (Fe2+) Interaction Strong Coordination (Inhibition) Heme->Interaction NoBind Steric Clash (No Inhibition) Heme->NoBind Blocked Pyridazine Unsubstituted Pyridazine N-Lone Pair Pyridazine->Interaction Shielded Ortho-Substituted Pyridazine Shielded->NoBind

Figure 2: Mechanism of CYP inhibition by N-heterocycles and the "Steric Shielding" mitigation strategy.

Summary of Optimization Vectors

PropertyPyridazine LiabilityChemical SolutionReference
Kinase Selectivity ATP-mimicry (Hinge binding)Scaffold hopping (Imidazo-fusion) or Gatekeeper targeting[1]
hERG Toxicity

-

stacking + Lipophilicity
Reduce cLogP < 3; Lower basic amine pKa[2, 3]
CYP Inhibition N-Fe CoordinationOrtho-substitution (Steric Shield)[5]
Metabolic Stability Oxidation at C3/C6Block vacant positions with F or Me[6]

References

  • Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1597-1602. Link

  • Drug Hunter Team. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Link

  • Wermuth, C. G. (2011).[1] The pyridazine ring: a privileged structure? MedChemComm, 2(10), 935-941. Link

  • Lovering, F., et al. (2012). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mast, N., et al. (2017). Drugs and Scaffold That Inhibit Cytochrome P450 27A1 In Vitro and In Vivo.[2][3][4] Molecular Pharmacology, 92(4), 419-432. Link

  • BenchChem Technical Support. (2025). Assessing the Metabolic Stability of 3-Pyridazinealanine and Analogs. BenchChem Guidelines. Link

End of Support Ticket. If these steps do not resolve your experimental issues, please submit a request for "Fragment-Based Screen" assistance.

Sources

Optimization

method refinement for large-scale synthesis of Pyridazin-4-ylmethanamine dihydrochloride derivatives

Topic: Technical Guide for the Large-Scale Synthesis of Pyridazin-4-ylmethanamine Dihydrochloride Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Executive Strategy: Route Selection & Process Desi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide for the Large-Scale Synthesis of Pyridazin-4-ylmethanamine Dihydrochloride Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Executive Strategy: Route Selection & Process Design

The Challenge: Scaling the synthesis of Pyridazin-4-ylmethanamine (4-(aminomethyl)pyridazine) presents two primary chemical risks:

  • Chemo-selectivity : The pyridazine ring is electron-deficient and prone to reduction (to di- or tetrahydropyridazines) under the same hydrogenation conditions required to reduce the nitrile or amide precursor.

  • Product Instability : The free base amine is prone to oxidative degradation and polymerization. Immediate conversion to the dihydrochloride salt is critical for stability.

The Solution: The most robust, scalable route is the Catalytic Hydrogenation of Pyridazine-4-carbonitrile . This route avoids the safety hazards of radical halogenation (e.g., bromination of 4-methylpyridazine) and the atom-inefficiency of amide reductions.

Process Flow Diagram

The following logic flow outlines the critical decision points and reaction pathway.

G Start Starting Material: Pyridazine-4-carbonitrile Reaction Hydrogenation (Raney Ni, NH3/MeOH) Start->Reaction H2 (3-5 bar) Check In-Process Control (IPC) Check for Dimer/Ring Red. Reaction->Check Check->Reaction Incomplete Workup Catalyst Filtration & Concentration Check->Workup Pass Salt Salt Formation (HCl/MeOH or Dioxane) Workup->Salt Immediate Final Product: Pyridazin-4-ylmethanamine 2HCl Salt->Final Crystallization

Figure 1: Critical Process Flow for the hydrogenation of 4-cyanopyridazine to the dihydrochloride salt.

Master Protocol: Large-Scale Hydrogenation

Reaction Profile
  • Precursor : Pyridazine-4-carbonitrile (CAS: 50681-25-9)

  • Reagents : Raney Nickel (Active Catalyst), Ammonia (7N in MeOH), Hydrogen gas.

  • Solvent : Methanol (anhydrous).

  • Target Salt : Dihydrochloride (2HCl).

Step-by-Step Methodology

Step 1: Catalyst Preparation & Loading ( Inert Atmosphere)

  • Safety : Raney Nickel is pyrophoric. Keep wet and under argon/nitrogen at all times.

  • Wash the Raney Nickel slurry (approx. 20 wt% loading relative to substrate) with anhydrous methanol (3x) to remove water.

  • Transfer the catalyst as a slurry into the hydrogenation autoclave.

Step 2: Substrate Addition

  • Dissolve Pyridazine-4-carbonitrile (1.0 equiv) in 7N NH3 in Methanol (10-15 volumes).

  • Why Ammonia? Ammonia is strictly required to suppress the formation of the secondary amine dimer (bis-pyridazinylmethylamine). It acts by converting the intermediate imine to a gem-diamine, preventing the attack of the newly formed primary amine on the intermediate imine.

Step 3: Hydrogenation

  • Seal the autoclave and purge with Nitrogen (3x) and Hydrogen (3x).

  • Pressurize to 3–5 bar (45–75 psi) .

  • Stir vigorously at Room Temperature (20–25°C) .

  • Critical Control: Do NOT heat initially. The pyridazine ring is susceptible to reduction at elevated temperatures (>50°C). Monitor H2 uptake.

Step 4: Work-up & Salt Formation

  • Once H2 uptake ceases (IPC: LCMS shows disappearance of nitrile), depressurize and purge with Nitrogen.

  • Filter the catalyst through a Celite pad (keep wet!) under an inert blanket.

  • Concentrate the filtrate in vacuo at <40°C to remove excess ammonia and methanol.

  • Salt Formation : Redissolve the residue in a minimum amount of cold methanol or ethanol. Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.

  • The dihydrochloride salt should precipitate. Dilute with Et2O or MTBE to maximize yield. Filter and dry under vacuum/N2.

Troubleshooting Center (Q&A)

Issue 1: Low Yield / Dimer Formation

User Question: "My yield is only 40%, and I see a large peak in LCMS corresponding to the secondary amine dimer (M+ = ~200). What went wrong?"

Root Cause: Insufficient ammonia concentration or slow hydrogenation kinetics. Technical Fix:

  • Increase Ammonia Load : Ensure you are using saturated ammonia in methanol (at least 7N). If scaling up, bubbling NH3 gas directly into the cold solvent before adding the substrate is more effective than using pre-mixed solutions which may have lost titer.

  • Catalyst Activity : Old or partially oxidized Raney Ni slows the reduction of the intermediate imine, allowing time for the free amine to attack it. Use fresh, active catalyst.

Issue 2: Ring Reduction (Over-Hydrogenation)

User Question: "I see the product mass (M+112), but also a mass at M+114 or M+116. The NMR shows aliphatic signals in the ring region."

Root Cause: Over-reduction of the pyridazine ring to dihydropyridazine or tetrahydropyridazine. Technical Fix:

  • Temperature Control : This is the primary variable. Keep the reaction at 20–25°C . Do not heat to accelerate the reaction.

  • Pressure Limit : Do not exceed 5 bar (75 psi). High pressure forces the reduction of the aromatic heterocycle.

  • Catalyst Switch : If Raney Ni is too aggressive, switch to Pd/C (5%) poisoned with traces of thiophene, or use Pd(OH)2 but strictly monitor the endpoint. Note: Pd catalysts are more likely to reduce the ring than Raney Ni in this specific substrate class.

Issue 3: Hygroscopic Salt / Sticky Solid

User Question: "After adding HCl, I got a sticky gum instead of a white powder. It turns into a liquid on the bench."

Root Cause: Excess water in the solvent or formation of the monohydrochloride which is less crystalline. Technical Fix:

  • Anhydrous Conditions : Ensure the HCl source (e.g., HCl in Dioxane or Ethanol) is strictly anhydrous. Water makes the salt deliquescent.

  • Stoichiometry : Ensure you add at least 2.2 equivalents of HCl. The pyridazine nitrogens are weakly basic, but the primary amine is strongly basic. You need to protonate the primary amine and the most basic ring nitrogen to get a stable lattice.

  • Trituration : If a gum forms, decant the supernatant and triturate (grind) the gum with anhydrous Acetone or Diethyl Ether to induce crystallization.

Quantitative Data Summary

ParameterRecommended RangeCritical Failure Limit
Temperature 20°C – 25°C> 45°C (Ring Reduction)
H2 Pressure 3 – 5 bar> 10 bar (Ring Reduction)
NH3 Concentration > 5.0 M (in MeOH)< 2.0 M (Dimer Formation)
Catalyst Loading 10 – 20 wt%< 5 wt% (Stalled Reaction)
HCl Equivalents 2.1 – 2.5 eq< 2.0 eq (Unstable Salt)

References

  • Reduction of Cyanopyridines and Pyridazines

    • Source: Maeba, I., et al. "Synthesis of Pyridazine C-Nucleosides."[1] Journal of Organic Chemistry. Describes the stability of the pyridazine ring during reduction steps.

    • Context: Establishes the precedence for using hydrazine/hydrogen
    • [Link

Sources

Reference Data & Comparative Studies

Validation

The Pyridazine Scaffold in BRD4 Degradation: A Comparative Guide to Structure-Activity Relationships

The selective degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator, has emerged as a promising therapeutic strategy in oncology and other diseases. Proteolysis-tar...

Author: BenchChem Technical Support Team. Date: February 2026

The selective degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator, has emerged as a promising therapeutic strategy in oncology and other diseases. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve this by inducing the proximity of BRD4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of pyridazine-based BRD4 degraders, offering insights into the rational design and evaluation of these potent molecules.

Introduction: The Rationale for Targeting BRD4 with Pyridazine-Based PROTACs

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which play a critical role in regulating the transcription of key oncogenes such as c-MYC. The development of small molecule inhibitors that target the bromodomains of BRD4 has shown clinical potential. However, the efficacy of these inhibitors can be limited by factors such as high dose requirements and the potential for drug resistance.

PROTACs represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. By catalytically inducing the degradation of the target protein, PROTACs can achieve sustained downstream pharmacological effects at lower concentrations and can be more resilient to resistance mechanisms.

The choice of the BRD4-binding moiety, or "warhead," is a critical first step in PROTAC design. The[1][2][3]triazolo[4,3-b]pyridazine scaffold has been identified as a potent binder to the acetyl-lysine binding pocket of BRD4 bromodomains.[1][2][4] Its rigid structure and specific hydrogen bonding and hydrophobic interactions with key residues in the BRD4 binding pocket make it an excellent starting point for the development of highly selective and potent BRD4-targeting PROTACs. This guide will explore how modifications to this core structure, the linker, and the recruited E3 ligase influence the degradation of BRD4.

The Architecture of a Pyridazine-Based BRD4 Degrader

A pyridazine-based BRD4 degrader is a heterobifunctional molecule comprising three key components:

  • A BRD4-binding moiety: In this case, a derivative of the[1][2][3]triazolo[4,3-b]pyridazine scaffold.

  • An E3 ligase-recruiting ligand: Typically, a ligand for Cereblon (CRBN) or the Von Hippel-Lindau (VHL) E3 ligase.

  • A chemical linker: This connects the BRD4 binder and the E3 ligase ligand and plays a crucial role in the formation and stability of the ternary complex (BRD4-PROTAC-E3 ligase).

PROTAC_Structure BRD4_Ligand Pyridazine-based BRD4 Binder Linker Linker BRD4_Ligand->Linker Attachment Point 1 E3_Ligand E3 Ligase Ligand (e.g., for CRBN/VHL) Linker->E3_Ligand Attachment Point 2

Caption: General structure of a pyridazine-based BRD4 PROTAC.

The formation of a stable and productive ternary complex is essential for efficient ubiquitination and subsequent degradation of BRD4. The SAR of these degraders is therefore a complex interplay between the binding affinities for BRD4 and the E3 ligase, and the ability of the linker to facilitate a favorable orientation of the two proteins.

Comparative Analysis of Pyridazine-Based BRD4 Degraders

The following sections will discuss the key SAR principles for optimizing pyridazine-based BRD4 degraders, with a focus on comparing different E3 ligase ligands and linker modifications. While a comprehensive SAR table for a single, complete pyridazine-based degrader series is not publicly available in a single source, we can synthesize the principles from the broader BRD4 degrader literature to guide our understanding.

The Pyridazine "Warhead": Establishing Potent BRD4 Binding

The affinity of the warhead for BRD4 is a foundational element of a successful degrader. The[1][2][3]triazolo[4,3-b]pyridazine scaffold has been shown to be a potent BRD4 inhibitor, with derivatives exhibiting micromolar to nanomolar IC50 values.[1][2][4] Key interactions within the BRD4 bromodomain binding pocket include hydrogen bonds with conserved water molecules and hydrophobic interactions with key residues. Modifications to the pyridazine core can be made to enhance binding affinity and selectivity, as well as to provide a suitable vector for linker attachment that does not disrupt these critical interactions.

Choice of E3 Ligase Ligand: CRBN vs. VHL

The two most commonly utilized E3 ligases in PROTAC design are CRBN and VHL. The choice between these two can have a significant impact on the degrader's properties.

FeatureCRBN-based DegradersVHL-based Degraders
Ligand Size Generally smaller (e.g., derivatives of thalidomide, pomalidomide)Generally larger and more complex
Cell Permeability Often have better cell permeability due to smaller sizeCan be more challenging to optimize for cell permeability
Ternary Complex Stability Can form highly stable ternary complexesCan also form stable ternary complexes, often with different cooperativity
Tissue Expression Widely expressed, but levels can vary between cell typesAlso widely expressed, with potentially different expression profiles to CRBN
Potential Off-Targets Some CRBN ligands have known off-target effects (e.g., on neosubstrates)Generally considered to have fewer intrinsic off-target activities

Rationale for Selection: The decision to use a CRBN or VHL ligand is often empirical and project-specific. A CRBN-based approach might be favored initially due to the smaller size and potentially better drug-like properties of its ligands. However, if a CRBN-based degrader shows poor performance or off-target toxicity, a VHL-based alternative would be a logical next step.

The Critical Role of the Linker

The linker is not merely a passive connector; it plays a crucial role in determining the efficacy of a PROTAC. The length, composition, and attachment points of the linker dictate the geometry of the ternary complex.

  • Linker Length: An optimal linker length is required to allow for the productive interaction between BRD4 and the E3 ligase. A linker that is too short may lead to steric clashes, while a linker that is too long may result in an unstable or non-productive ternary complex.

  • Linker Composition: The composition of the linker (e.g., alkyl chains, polyethylene glycol (PEG) units) influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.

  • Attachment Points: The points at which the linker is attached to the BRD4 binder and the E3 ligase ligand are critical. The attachment point on the pyridazine core should be at a position that does not interfere with its binding to BRD4.

Experimental Protocols for Characterizing Pyridazine-Based BRD4 Degraders

The following are detailed protocols for the key in vitro assays used to evaluate the performance of pyridazine-based BRD4 degraders.

Western Blotting for BRD4 Degradation

This is the gold-standard assay to directly measure the reduction in BRD4 protein levels.

Protocol:

  • Cell Culture and Treatment: Seed a human cell line known to express BRD4 (e.g., HeLa, HEK293, or a relevant cancer cell line) in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the pyridazine-based BRD4 degrader for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for BRD4. After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or α-tubulin) to determine the percentage of BRD4 degradation relative to a vehicle-treated control.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (BRD4 Antibody) E->F G Detection & Analysis F->G

Caption: Workflow for Western Blot analysis of BRD4 degradation.

NanoBRET™ Assay for Ternary Complex Formation

This assay provides a quantitative measure of the formation of the BRD4-PROTAC-E3 ligase ternary complex in live cells.

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-BRD4 and HaloTag®-E3 ligase (CRBN or VHL).

  • Cell Plating: Plate the transfected cells in a 96-well or 384-well white assay plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • PROTAC Treatment: Treat the cells with a dose-response of the pyridazine-based BRD4 degrader.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • BRET Measurement: Measure the bioluminescence and fluorescence signals using a plate reader capable of detecting BRET. The BRET ratio is calculated as the ratio of the acceptor emission (618 nm) to the donor emission (460 nm). An increase in the BRET ratio indicates the formation of the ternary complex.

NanoBRET_Pathway cluster_cell Live Cell BRD4 NanoLuc-BRD4 Ternary_Complex Ternary Complex BRD4->Ternary_Complex E3 HaloTag-E3 Ligase E3->Ternary_Complex PROTAC Pyridazine-based PROTAC PROTAC->Ternary_Complex BRET_Signal BRET Signal Ternary_Complex->BRET_Signal Energy Transfer

Caption: Principle of the NanoBRET™ assay for ternary complex formation.

MTS Assay for Cell Viability

This colorimetric assay is used to assess the effect of the BRD4 degrader on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridazine-based BRD4 degrader for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition: Add the MTS reagent (containing a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at 37°C for 1-4 hours. During this time, viable cells will convert the MTS reagent into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The pyridazine scaffold, and its close analogs like[1][2][3]triazolo[4,3-b]pyridazine, represent a promising starting point for the development of potent and selective BRD4 degraders. A thorough understanding of the structure-activity relationships, encompassing the BRD4-binding warhead, the choice of E3 ligase, and the nature of the linker, is paramount for the successful design of these molecules. The systematic application of the experimental protocols outlined in this guide will enable researchers to quantitatively assess the performance of their degraders and make data-driven decisions to optimize their properties.

Future research in this area will likely focus on the development of degraders with improved oral bioavailability and tissue-specific targeting. Furthermore, the exploration of novel E3 ligases beyond CRBN and VHL may open up new avenues for developing BRD4 degraders with unique degradation profiles and improved therapeutic windows. The continued integration of structural biology, computational modeling, and robust cellular assays will undoubtedly accelerate the translation of these promising molecules into novel therapeutics.

References

  • Kim, J.-H., Pandit, N., Yoo, M., Park, T. H., Kim, H. M., Kim, H., ... & Lee, B. (2023). Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10805. [Link]

  • Kim, J.-H., Pandit, N., Yoo, M., Park, T. H., Kim, H. M., Kim, H., ... & Lee, B. (2023). Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Semantic Scholar. [Link]

  • Kim, J.-H., Pandit, N., Yoo, M., Park, T. H., Kim, H. M., Kim, H., ... & Lee, B. (2023). Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. PubMed. [Link]

Sources

Comparative

Validation of Target Engagement for Pyridazine-Containing PROTACs: A Comparative Technical Guide

Executive Summary Pyridazine motifs are increasingly integrated into Proteolysis Targeting Chimeras (PROTACs) to address the physicochemical limitations of early-generation degraders. Whether deployed as bioisosteres for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine motifs are increasingly integrated into Proteolysis Targeting Chimeras (PROTACs) to address the physicochemical limitations of early-generation degraders. Whether deployed as bioisosteres for the hydrolytically unstable glutarimide ring in Cereblon (CRBN) binders, or as solubility-enhancing scaffolds within the protein of interest (POI) warhead, pyridazines offer distinct advantages in metabolic stability and aqueous solubility.

However, these structural modifications introduce unique validation challenges. The altered polarity (tPSA) and electronic properties of pyridazine-containing PROTACs can impact cell permeability and fluorescence interference, rendering some standard assays prone to artifacts. This guide objectively compares the three primary methodologies for validating target engagement (TE)—NanoBRET , CETSA , and SPR —specifically tailored to the nuances of pyridazine-based chemical biology.

Part 1: The Pyridazine Context in PROTAC Design

Before selecting a validation method, it is critical to understand why the pyridazine scaffold affects assay performance.

  • Physicochemical Profile: Pyridazine rings are highly polar (logP reduction) and hydrogen-bond rich. While this improves solubility—reducing the "compound crash-out" artifacts seen in SPR or high-concentration assays—it can impede passive membrane permeability, making intracellular TE validation non-negotiable.

  • Optical Interference: Unlike simple phenyl rings, nitrogen-rich heterocycles like pyridazine can exhibit intrinsic fluorescence or quenching properties in the UV-blue region, potentially interfering with Fluorescence Polarization (FP) or TR-FRET readouts.

  • Binding Kinetics: Pyridazine-based bioisosteres (e.g., for CRBN) often display altered residence times compared to their parent imide compounds, requiring kinetic-compatible assays.

Part 2: Comparative Analysis of TE Methodologies

This section evaluates the three industry-standard methods for validating that your pyridazine-PROTAC engages its target.

NanoBRET™ Target Engagement (Live Cell)

The Gold Standard for Intracellular Permeability & Binding

  • Principle: Energy transfer between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer. The PROTAC competes with the tracer, decreasing the BRET signal.

  • Relevance to Pyridazine PROTACs:

    • Pros: Directly measures intracellular binding affinity (

      
      ), confirming that the polar pyridazine motif has not prevented cell entry. It is kinetic-enabled (residence time).
      
    • Cons: Requires cloning/transfection.

  • Verdict: Essential. This is the only method that definitively proves your molecule enters the cell and binds the target in a physiological environment.

Cellular Thermal Shift Assay (CETSA)

The Label-Free Robustness Check

  • Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (

    
    ) higher.
    
  • Relevance to Pyridazine PROTACs:

    • Pros: Label-free (works on endogenous protein). The high solubility of pyridazine compounds allows for high-concentration dosing without precipitation, a common failure mode in CETSA with lipophilic degraders.

    • Cons: Lower throughput; binary readout (stabilized vs. not) rather than precise kinetic affinity.

  • Verdict: Highly Recommended as a secondary validation to confirm engagement with the endogenous target, avoiding artifacts from overexpression.

Surface Plasmon Resonance (SPR)

The Biophysical Truth (Binary vs. Ternary)

  • Principle: Measures mass changes on a sensor chip to determine

    
    , 
    
    
    
    , and
    
    
    .
  • Relevance to Pyridazine PROTACs:

    • Pros: The only method to accurately quantify the "Cooperativity" (

      
      ) of the Ternary Complex (POI-PROTAC-E3).
      
    • Cons: Cell-free. Does not account for membrane permeability.

  • Verdict: Required for Mechanism of Action (MoA). Use SPR to prove that the pyridazine modification does not sterically clash with the E3 ligase interface.

Summary Comparison Table
FeatureNanoBRET™ TECETSA (Western/HiBiT)SPR / GCI
Primary Readout Intracellular Affinity (

)
Thermal Stabilization (

)
Binding Kinetics (

)
Cellular Context Live Cell (Physiological ATP/pH)Intact Cell or LysatePurified Protein (In Vitro)
Pyridazine Suitability High (Validates Permeability)High (Solubility aids high-dose assay)Medium (No permeability data)
Throughput High (384-well)Low/MediumMedium
Key Artifact Risk Tracer incompatibilityProtein precipitationNon-specific binding

Part 3: Detailed Experimental Protocols

Protocol A: Self-Validating Live-Cell NanoBRET

This protocol is designed to filter out permeability issues common with polar pyridazine scaffolds.

Reagents:

  • HEK293 cells transfected with NanoLuc-POI fusion vector.

  • Cell-permeable Fluorescent Tracer (empirically determined

    
    ).
    
  • Pyridazine-PROTAC (Test Compound).

  • Control 1: Parent POI ligand (Positive Control).

  • Control 2: DMSO (Vehicle).

Workflow:

  • Transfection: Plate HEK293 cells (2x10^5 cells/mL) and transfect with NanoLuc-POI plasmid using standard lipid reagents. Incubate 24h.

  • Tracer Equilibration: Treat cells with the Fluorescent Tracer at a concentration equal to its

    
     (previously determined).
    
  • Compound Dosing: Add the Pyridazine-PROTAC in a dose-response series (e.g., 0.1 nM to 10 µM).

    • Critical Step: Include a "No Tracer" control to check for intrinsic fluorescence of the pyridazine ring. If the PROTAC emits in the acceptor channel (610nm), the assay requires background correction.

  • Incubation: Incubate for 2 hours at 37°C. (Pyridazine kinetics may be slower; 2h ensures equilibrium).

  • Readout: Add NanoBRET substrate. Measure Donor (460nm) and Acceptor (610nm) emission.

  • Calculation:

    
    
    
    
    
Protocol B: High-Solubility CETSA

Leveraging the solubility of pyridazine compounds for robust thermal profiles.

Workflow:

  • Treatment: Treat cells with Pyridazine-PROTAC (10 µM) or DMSO for 1 hour.

    • Note: Because pyridazines are soluble, you can safely test up to 50-100 µM if detecting weak binding, without the aggregation risks of lipophilic PROTACs.

  • Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually at a gradient (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT. Lyse cells using freeze-thaw (x3) or mild detergent (0.4% NP-40).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot (endogenous) or AlphaLISA.

  • Validation: A shift in the melting curve (

    
    ) compared to DMSO confirms physical binding.
    

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision tree for validating a Pyridazine-containing PROTAC, highlighting the "Self-Validating" loops required to distinguish permeability failure from binding failure.

PROTAC_Validation Start Start: Pyridazine-PROTAC Candidate SPR Step 1: SPR (Binary Binding) Start->SPR Bind_POI Binds POI? SPR->Bind_POI Bind_E3 Binds E3 Ligase? Bind_POI->Bind_E3 Yes Fail_Chem Redesign: Check Warhead Affinity Bind_POI->Fail_Chem No NanoBRET Step 2: Live-Cell NanoBRET Bind_E3->NanoBRET Yes Bind_E3->Fail_Chem No Permeability Intracellular TE Observed? NanoBRET->Permeability Ternary Step 3: Ternary Complex (SPR/TR-FRET) Permeability->Ternary Yes Fail_Perm Redesign: Improve Permeability (LogP) Permeability->Fail_Perm No (Binding verified in SPR but not Cell) Success Validated: Proceed to Degradation Assay Ternary->Success

Caption: Validation workflow distinguishing intrinsic binding affinity (SPR) from intracellular availability (NanoBRET), a critical distinction for polar pyridazine scaffolds.

Part 5: Expert Insights & Causality

As a Senior Application Scientist, I emphasize that data without context is noise . When validating pyridazine-containing PROTACs, you must control for the "Hook Effect."

The Hook Effect in Ternary Complex Formation: PROTACs function via a three-body equilibrium. At high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, forming binary complexes (POI-PROTAC and E3-PROTAC) rather than the productive ternary complex.

  • Experimental Implication: In your NanoBRET or degradation assays, you must run a full dose-response curve. A bell-shaped curve is the hallmark of a genuine PROTAC mechanism. If you only test one high concentration (e.g., 10 µM) and see no effect, you may be in the "Hook" zone.

  • Pyridazine Specifics: Because pyridazine linkers can be more rigid or have specific vector geometries, the "sweet spot" for ternary complex formation may be narrower. Always test 3-4 logs of concentration.

Self-Validating System: To ensure your TE signal is real:

  • Negative Control: Synthesize a "Me-too" compound where the E3-binding motif is methylated (e.g., N-methylated glutarimide or pyridazine equivalent) to abolish E3 binding. This compound should show TE to the POI (in NanoBRET) but zero degradation.

  • Competition: Pre-treat cells with an excess of the free POI ligand. This should abolish the PROTAC signal in NanoBRET, proving the signal is specific to the binding pocket.

References

  • Comparison of Cellular Target Engagement Methods. ACS Pharmacology & Translational Science. (2022). Detailed comparison of NanoBRET and CETSA for deacetylases. [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTACs. Journal of Medicinal Chemistry. (2023). Analysis of polarity and permeability in PROTAC design. [Link]

  • Design and Synthesis of Novel Cereblon Binders. Journal of Medicinal Chemistry. (2023). Discusses novel scaffolds including pyridazine/phenyl-glutarimide derivatives. [Link][1][2]

  • Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery. (2025). Review of target validation workflows. [Link]

Sources

Validation

A Comparative Guide to Pyridazine-Based Kinase Inhibitors: Bridging In Vitro Efficacy with In Vivo Outcomes

For Researchers, Scientists, and Drug Development Professionals The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, frequently appeari...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1] Its unique physicochemical properties, including hydrogen bonding capabilities and dipole moment, facilitate strong interactions with the ATP-binding pocket of various kinases, making it a versatile core for inhibitor design.[1] This guide will explore pyridazine-based inhibitors targeting three key kinases implicated in a range of pathologies: c-Jun N-terminal kinase (JNK), Glycogen Synthase Kinase-3β (GSK-3β), and Activin Receptor-Like Kinase 5 (ALK5).

The Crucial Link: From In Vitro Potency to In Vivo Efficacy

The journey of a kinase inhibitor from a promising hit in a high-throughput screen to a potential clinical candidate is a multi-step process. A critical phase in this journey is the rigorous comparison of its performance in controlled in vitro settings with its therapeutic effects in a complex in vivo biological system. This guide will dissect this process, providing a framework for the objective assessment of pyridazine-based kinase inhibitors.

In Vitro Evaluation: Quantifying Potency and Selectivity

The initial characterization of a kinase inhibitor relies on robust and reproducible in vitro assays. These cell-free and cell-based assays are fundamental for determining the intrinsic potency of a compound against its target kinase and for assessing its selectivity against other kinases.

Biochemical Assays: Measuring Direct Kinase Inhibition

Biochemical assays are the first-line evaluation tool to measure the direct interaction of an inhibitor with its purified kinase target. The most common output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

A variety of formats are available for biochemical kinase assays, with the choice often depending on the specific kinase and the available reagents.[2] Radiometric assays, which track the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a gold standard for their sensitivity and direct measurement of enzymatic activity.[3] Non-radioactive methods, such as fluorescence-based assays (e.g., TR-FRET) and luminescence-based assays (e.g., ADP-Glo), offer safer and more high-throughput alternatives.[4]

Cell-Based Assays: Assessing Target Engagement in a Biological Context

While biochemical assays provide a measure of direct target inhibition, they do not recapitulate the complex cellular environment. Cell-based assays are therefore crucial for confirming that an inhibitor can effectively engage its target within a living cell and exert a downstream biological effect.[5] These assays can measure the inhibition of substrate phosphorylation, changes in downstream signaling events, or effects on cellular processes like proliferation and apoptosis.

For example, a common cell-based assay for JNK inhibitors involves measuring the phosphorylation of its downstream substrate, c-Jun.[6] Similarly, the activity of GSK-3β inhibitors can be assessed by monitoring the stabilization of β-catenin.[7] For ALK5 inhibitors, a reporter gene assay measuring the activity of the TGF-β/SMAD signaling pathway is often employed.[8]

In Vivo Assessment: Evaluating Therapeutic Potential in a Living System

Positive results from in vitro studies are a prerequisite for advancing a compound to in vivo testing. Animal models, typically mice, are used to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the inhibitor, as well as its overall efficacy and safety.[9][10][11]

Pharmacokinetics: What the Body Does to the Drug

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[12][13] Key PK parameters include:

  • Bioavailability (F%) : The fraction of an administered dose that reaches the systemic circulation.

  • Maximum Concentration (Cmax) : The highest concentration of the drug in the blood.

  • Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.

  • Area Under the Curve (AUC) : The total drug exposure over time.

  • Half-life (t1/2) : The time it takes for the drug concentration in the body to be reduced by half.

Favorable PK properties are crucial for ensuring that an adequate concentration of the inhibitor reaches the target tissue for a sufficient duration to exert a therapeutic effect.

Pharmacodynamics: What the Drug Does to the Body

Pharmacodynamic studies assess the effect of the drug on its biological target in the in vivo setting. This often involves measuring the inhibition of the target kinase or a downstream biomarker in tumor or tissue samples from treated animals. For example, in a study of a pyridazine-based JNK1 inhibitor, the levels of phosphorylated JNK and its downstream targets, c-Jun and c-Fos, were measured in tumor tissues to confirm target engagement.[14]

Efficacy Studies: Demonstrating Therapeutic Benefit

The ultimate goal of in vivo studies is to demonstrate that the kinase inhibitor can produce a therapeutic benefit in a disease model. For anticancer agents, this is typically evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice.[15] The primary endpoint in these studies is often the inhibition of tumor growth.

Comparative Analysis of Pyridazine-Based Kinase Inhibitors

To illustrate the principles discussed above, this section provides a comparative analysis of representative pyridazine-based inhibitors targeting JNK, GSK-3β, and ALK5. The data presented here has been synthesized from various published studies.

Pyridazine-Based JNK Inhibitors

c-Jun N-terminal kinases (JNKs) are key regulators of cellular responses to stress and are implicated in inflammatory diseases and cancer.[16] Several pyridazine-based JNK inhibitors have been developed and evaluated.

CompoundIn Vitro Potency (IC50, nM)Cell-Based ActivityIn Vivo ModelIn Vivo EfficacyReference
Compound 9e Not ReportedGI50: 17.8 µM (HOP-92 cells)Ehrlich Ascites Carcinoma (solid tumor)Reduction in tumor volume[6][17]

Note: Direct biochemical IC50 values for Compound 9e against JNK1 were not available in the cited literature. The in vivo study demonstrated downregulation of JNK1 gene expression and reduced phosphorylation of JNK in tumor tissues.[6][17]

Pyridazine-Based GSK-3β Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been linked to neurodegenerative diseases, bipolar disorder, and cancer.[18][19]

CompoundIn Vitro Potency (GSK-3β IC50, nM)Cell-Based ActivityIn Vivo ModelIn Vivo EfficacyReference
Compound 47 Potent (specific value not stated)Not ReportedTriple-transgenic mouse model of Alzheimer's diseaseSignificantly lowered levels of phosphorylated tau[18][19][20]
Pyrazolo[3,4-b]pyridazines Dramatically improved potency over pyridine analogsNot ReportedNot ReportedNot Reported[21]

Note: The studies on imidazo[1,2-b]pyridazines as GSK-3β inhibitors highlighted the identification of potent compounds with in vivo efficacy in an Alzheimer's disease model, demonstrating brain penetration and target engagement.[18][19][20] The work on 5-aryl-pyrazolo[3,4-b]pyridazines demonstrated a significant improvement in potency with the introduction of a nitrogen atom in the 6-position of the pyridine ring.[21]

Pyridazine-Based ALK5 Inhibitors

Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a key mediator of TGF-β signaling, which plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[8]

CompoundIn Vitro Potency (ALK5 IC50, nM)Cell-Based Activity (pIC50)In Vivo ModelIn Vivo EfficacyReference
Compound 20 Single-digit nanomolarNot ReportedIn vivo studies plannedAims for inhaled administration in lung fibrosis models[8][22]
Compound 23 Single-digit nanomolar7.19In vivo studies plannedAims for inhaled administration in lung fibrosis models[8][22]

Note: The research on these pyridazine-based ALK5 inhibitors focused on optimizing their properties for inhaled delivery to treat lung fibrosis, with promising in vitro potency and ADME profiles.[8][22]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol describes a standard method for determining the IC50 of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10% Phosphoric acid

  • P81 phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the pyridazine-based inhibitor in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and inhibitor to the kinase assay buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 10% phosphoric acid.

  • Transfer the reaction mixture to a P81 phosphocellulose filter plate.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the ability of an inhibitor to block the phosphorylation of a downstream substrate in cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Pyridazine-based inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyridazine-based inhibitor for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a pyridazine-based kinase inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Calipers

  • Pyridazine-based inhibitor formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the pyridazine-based inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Compare the tumor growth in the treatment group to the control group to determine the efficacy of the inhibitor.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using Graphviz.

Signaling Pathways

JNK_Signaling_Pathway JNK Signaling Pathway and Point of Inhibition Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun P AP1 AP-1 Transcription Factor cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Proliferation) AP1->Gene_Expression Inhibitor Pyridazine-based JNK Inhibitor Inhibitor->JNK

Caption: JNK Signaling Pathway and Point of Inhibition.

GSK3b_Signaling_Pathway Wnt/β-catenin Pathway and GSK-3β Inhibition Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin P Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor Pyridazine-based GSK-3β Inhibitor Inhibitor->Destruction_Complex ALK5_Signaling_Pathway TGF-β/ALK5 Signaling Pathway and Inhibition TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 P SMAD2_3 SMAD2/3 ALK5->SMAD2_3 P SMAD_Complex SMAD2/3/4 Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Inhibitor Pyridazine-based ALK5 Inhibitor Inhibitor->ALK5

Caption: TGF-β/ALK5 Signaling Pathway and Inhibition.

Experimental Workflows

In_Vitro_Workflow In Vitro Evaluation Workflow Start Start: Pyridazine Inhibitor Biochemical_Assay Biochemical Assay (e.g., Radiometric) Start->Biochemical_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Based_Assay Cell-Based Assay (e.g., Western Blot) IC50->Cell_Based_Assay Target_Engagement Confirm Target Engagement Cell_Based_Assay->Target_Engagement Proceed Proceed to In Vivo Studies Target_Engagement->Proceed

Caption: In Vitro Evaluation Workflow.

In_Vivo_Workflow In Vivo Assessment Workflow Start Start: Lead Pyridazine Inhibitor PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies Start->PK_PD_Studies Dose_Selection Select Optimal Dose and Schedule PK_PD_Studies->Dose_Selection Xenograft_Model Xenograft Tumor Model Dose_Selection->Xenograft_Model Efficacy_Evaluation Evaluate Efficacy (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Evaluation Safety_Assessment Assess Safety (e.g., Body Weight) Xenograft_Model->Safety_Assessment Decision Go/No-Go Decision for Further Development Efficacy_Evaluation->Decision Safety_Assessment->Decision

Caption: In Vivo Assessment Workflow.

Conclusion

The pyridazine scaffold continues to be a rich source of novel and potent kinase inhibitors with therapeutic potential across a range of diseases. This guide has provided a comprehensive framework for the comparative evaluation of these compounds, emphasizing the critical importance of bridging the gap between in vitro potency and in vivo efficacy. By employing rigorous and well-validated experimental protocols, researchers can gain a deeper understanding of the therapeutic potential of pyridazine-based kinase inhibitors and make informed decisions to advance the most promising candidates toward clinical development. The provided methodologies and comparative data serve as a valuable resource for scientists dedicated to the discovery and development of next-generation targeted therapies.

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  • Witherington, J., Bordas, V., Haigh, D., Hickey, D. M., Ife, R. J., Rawlings, A. D., ... & Ward, R. W. (2003). 5-aryl-pyrazolo[3,4-b]pyridazines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & medicinal chemistry letters, 13(9), 1581–1584. [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. [Link]

  • Lee, H., Lee, J. H., Kim, H., Kim, Y., & No, K. T. (2020). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International journal of molecular sciences, 21(18), 6828. [Link]

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  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for.... [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Selectivity of PROTACs with Pyridazine Linkers

For drug development professionals navigating the promising landscape of Targeted Protein Degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals navigating the promising landscape of Targeted Protein Degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven inhibitors to event-driven pharmacology.[1] A PROTAC's success hinges on its three components: a warhead for the protein of interest (POI), an E3 ligase recruiter, and the connecting linker.[1][2][3][4] It is now unequivocally recognized that the linker is not a passive spacer but an active, critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][5][6]

This guide provides an in-depth comparison of experimental strategies to rigorously assess the selectivity of a specific class of PROTACs: those incorporating pyridazine moieties within their linkers. Pyridazine, as part of an aromatic system, imparts a degree of planarity and conformational rigidity.[2][7] This structural constraint can be a powerful tool, pre-organizing the PROTAC into a conformation that favors productive ternary complex formation with the intended target while sterically or energetically disfavoring off-target interactions.[1][2][8] The goal is to leverage this rigidity to achieve superior selectivity over more flexible alkyl or PEG-based linkers.[7]

Here, we will dissect a multi-tiered, self-validating workflow, moving from initial biophysical confirmation to the gold standard of global proteomics, providing the rationale and detailed protocols necessary to build a comprehensive selectivity profile.

The Experimental Roadmap: A Multi-Pronged Approach to Selectivity

A robust assessment of selectivity cannot rely on a single experiment. It requires a logical progression of assays that build upon one another, each providing a different piece of the puzzle. Our workflow begins with cell-free systems to understand the fundamental molecular interactions and progresses into the complex cellular environment to observe the real-world consequences of PROTAC action.

G cluster_0 Tier 1: Foundational In Vitro Assessment cluster_1 Tier 2: Cellular On-Target Validation cluster_2 Tier 3: Global Selectivity Profiling a1 Ternary Complex Formation (TR-FRET, SPR, AlphaLISA) a2 In Vitro Ubiquitination & Degradation (Cell Lysate Assays) a1->a2 Confirms Functionality b1 Target Degradation Profiling (Western Blot for DC50/Dmax) a2->b1 Transition to Cellular Context b2 Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA) b1->b2 Confirms Direct Binding c1 Unbiased Off-Target Discovery (MS-Based Global Proteomics) b2->c1 Broaden to Proteome-Wide View c2 Validation of Off-Targets (Targeted Western Blots) c1->c2 Confirms Hits

Caption: A tiered workflow for comprehensive PROTAC selectivity assessment.

Tier 1: Foundational Assays for Ternary Complex Viability

Before investing in complex cellular experiments, we must first confirm that the pyridazine-linked PROTAC can physically bridge the POI and the E3 ligase to form a stable and productive ternary complex.[1] This complex is the cornerstone of PROTAC activity.[1][9]

Ternary Complex Formation and Cooperativity

The stability and kinetics of the POI-PROTAC-E3 ligase complex are critical predictors of degradation efficiency.[] We can measure this using various biophysical techniques. A key parameter derived from these assays is cooperativity (alpha, α) , which quantifies how the binding of the first protein (e.g., E3 ligase) to the PROTAC influences the PROTAC's affinity for the second protein (POI).[9] Positive cooperativity (α > 1) is highly desirable as it indicates the two proteins favorably interact across the PROTAC linker, stabilizing the complex.[9] The rigid nature of a pyridazine linker can be instrumental in achieving high cooperativity.

Comparative Overview of Ternary Complex Assays

Assay MethodPrincipleKey AdvantagesKey Limitations
TR-FRET / HTRF Time-Resolved Fluorescence Resonance Energy Transfer between labeled POI and E3 ligase upon proximity.[11]Homogeneous, high-throughput, sensitive.Requires protein labeling which can sometimes interfere with binding.
AlphaLISA / AlphaScreen Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal.[11]Highly sensitive, no-wash format, high-throughput.Can be prone to signal interference from complex sample components.
Surface Plasmon Resonance (SPR) Measures changes in refractive index as proteins bind to a PROTAC- or protein-functionalized sensor chip.[11]Label-free, provides kinetic data (kon, koff), high information content.Lower throughput, requires specialized equipment and expertise.
Experimental Protocol: TR-FRET Ternary Complex Formation Assay

This protocol provides a framework for assessing the formation of a VHL-recruiting PROTAC with a hypothetical POI, "Target-X".

Objective: To quantify the PROTAC-induced proximity of Target-X and the VHL E3 ligase complex and determine the cooperativity.

Materials:

  • Recombinant His-tagged Target-X

  • Recombinant GST-tagged VCB (VHL-ElonginC-ElonginB) complex

  • Anti-His-Tb (Terbium cryptate) donor fluorophore

  • Anti-GST-d2 (or other suitable acceptor) acceptor fluorophore

  • Pyridazine-linked PROTAC and a flexible-linked PROTAC for comparison

  • Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)

  • 384-well low-volume white plates

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the PROTACs in assay buffer. Prepare working solutions of proteins and antibodies according to manufacturer recommendations.

  • Assay Plate Setup:

    • To each well, add 5 µL of the PROTAC dilution (or vehicle control).

    • Add 5 µL of a pre-mixed solution containing His-Target-X and Anti-His-Tb antibody.

    • Add 5 µL of a pre-mixed solution containing GST-VCB and Anti-GST-d2 antibody.

    • Causality Check: The order of addition can be optimized, but adding the PROTAC first allows it to be present as the proteins are introduced.

  • Incubation: Incubate the plate in the dark at room temperature for 1-4 hours. The optimal time should be determined empirically.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission * 10,000).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced complex formation, where high concentrations lead to the "hook effect" due to the formation of binary complexes.[12]

    • Determine the ternary complex KD from the curve. By comparing this to the binary KD values (measured separately), calculate the cooperativity factor (α).

Tier 2: Cellular Assays for On-Target Potency and Engagement

Once in vitro activity is confirmed, the next critical step is to verify that the PROTAC can enter cells, engage its target, and induce degradation.

Western Blotting: The Workhorse for Measuring Degradation

Western blotting is the most direct and widely used method to quantify the reduction in target protein levels. From these experiments, we derive two crucial parameters: DC50 (the concentration of PROTAC that induces 50% of the maximal degradation) and Dmax (the maximal percentage of degradation achieved).[13][14][15][16]

Experimental Protocol: DC50 and Dmax Determination by Western Blot

Objective: To determine the potency (DC50) and efficacy (Dmax) of a pyridazine-linked PROTAC in a relevant cell line.

Methodology:

  • Cell Culture: Seed cells (e.g., a cancer cell line endogenously expressing Target-X) in 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare a 10-point, 3-fold serial dilution of the PROTAC, starting from a high concentration (e.g., 10 µM). Treat the cells for a defined period (e.g., 18-24 hours). Include a vehicle (DMSO) control.

    • Expert Insight: The treatment duration is critical. Shorter times (4-8h) can reveal initial degradation kinetics, while longer times (18-24h) typically show maximal degradation, accounting for protein synthesis rates.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against Target-X overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for loading variations.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the Target-X signal to the loading control signal for each lane.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein vs. log[PROTAC concentration] and fit the data to a four-parameter variable slope equation in software like GraphPad Prism to determine DC50 and Dmax.

Hypothetical Data Comparison

PROTAC TypeLinker CharacteristicsTarget-X DC50Target-X DmaxOff-Target-Y Degradation
PROTAC-Pyr Rigid, Pyridazine-based15 nM95%Not Observed
PROTAC-Flex Flexible, PEG4-based50 nM85%30% at 1 µM

This illustrative data suggests the pyridazine linker leads to a more potent and efficacious PROTAC with potentially higher selectivity.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

A reduction in protein levels on a Western blot is strong evidence of degradation, but it doesn't definitively prove the PROTAC is acting directly on the target. The Cellular Thermal Shift Assay (CETSA) provides this crucial link by confirming target engagement in intact cells.[17][18] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[19]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 a Treat intact cells with PROTAC or Vehicle (DMSO) b Heat cell suspension across a temperature gradient a->b c Lyse cells (e.g., freeze-thaw) and centrifuge to separate soluble vs. aggregated protein b->c d Analyze soluble fraction by Western Blot c->d e PROTAC-treated samples show more soluble protein at higher temperatures (a thermal shift) d->e

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Target Engagement

Objective: To confirm that the pyridazine-linked PROTAC directly binds to Target-X in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Grow cells to high confluency. Harvest the cells and resuspend them in culture medium. Treat one aliquot with a saturating concentration of the PROTAC (e.g., 10x DC50) and another with vehicle (DMSO) for 1 hour.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Self-Validating System: This lysis method avoids detergents that could disrupt protein complexes, ensuring we are measuring the stability conferred by binding within the cell.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by Western Blot for Target-X.

  • Data Interpretation: Quantify the band intensity at each temperature relative to the non-heated control for both PROTAC- and vehicle-treated samples. Plotting these values will generate melting curves. A shift of the curve to the right for the PROTAC-treated sample indicates target stabilization and confirms direct engagement.

Tier 3: Global Proteomics for Unbiased Selectivity Profiling

The ultimate test of selectivity is to assess the PROTAC's effect on the entire proteome. Mass spectrometry (MS)-based quantitative proteomics is the gold standard for this, providing an unbiased, global view of all protein abundance changes following PROTAC treatment.[20] This is where the superior selectivity of a well-designed pyridazine linker should become most apparent.

G a 1. Cell Treatment (PROTAC, Vehicle, Controls) b 2. Cell Lysis & Protein Digestion (Trypsin) a->b c 3. Peptide Labeling (e.g., TMT Reagents) b->c d 4. Peptide Fractionation (High pH Reversed-Phase LC) c->d e 5. LC-MS/MS Analysis (Data Acquisition) d->e f 6. Data Analysis (Protein ID & Quantification) e->f g 7. Output (Volcano Plot showing degraded proteins) f->g

Caption: Workflow for TMT-based quantitative proteomics for PROTAC selectivity.

Experimental Protocol: Global Proteomics using TMT-MS

Objective: To identify all on-target and off-target proteins degraded by the pyridazine-linked PROTAC.

Methodology:

  • Experimental Design & Cell Treatment:

    • This is the most critical step. Use multiple biological replicates (n≥3).

    • Treatments:

      • Vehicle (DMSO)

      • Pyridazine-linked PROTAC (at 1x and 10x DC50)

      • Essential Controls: An inactive epimer of the PROTAC (if available) that doesn't bind the E3 ligase or POI. This control helps distinguish targeted degradation from other compound effects.[21]

    • Time Point: Choose a time point that shows robust on-target degradation but is short enough to minimize downstream, secondary effects (e.g., 6-8 hours).[22]

  • Sample Preparation: Harvest cells, lyse, and quantify protein. Reduce, alkylate, and digest proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide digests from each condition with a different isobaric Tandem Mass Tag (TMT) reagent. This allows samples to be pooled for a single MS analysis, reducing variability.

  • Fractionation: Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.

  • LC-MS/MS Analysis: Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument isolates peptide ions, fragments them, and measures the mass of the fragments (for identification) and the TMT reporter ions (for quantification).

  • Data Analysis:

    • Use a software suite (e.g., Proteome Discoverer, MaxQuant) to search the raw MS data against a protein database to identify peptides and proteins.

    • Quantify the relative abundance of each protein across the different conditions based on the TMT reporter ion intensities.

    • Perform statistical analysis to determine significantly changing proteins (e.g., using a t-test or ANOVA).

    • Visualize the data using a volcano plot (plotting -log10(p-value) vs. log2(fold change)). The target protein should be among the most significantly downregulated hits. Any other significantly downregulated proteins are potential off-targets.

Interpreting Proteomics Data

Protein IDGene NameLog2 (Fold Change) PROTAC vs. Vehiclep-valueAnnotation
P01234TARGETX-4.51.2e-8On-Target
Q56789KINASE_Y-0.20.65No significant change
P98765ZINCFIG_Z-2.85.0e-5Potential Off-Target

This data must be followed by orthogonal validation (e.g., Western blot) for any high-priority potential off-targets.

Conclusion: Building a Defensible Selectivity Case

Assessing the selectivity of a PROTAC, particularly one designed with a structurally constrained pyridazine linker, requires a rigorous, multi-faceted approach. By systematically progressing through foundational biophysical assays, cellular on-target validation, and culminating in unbiased global proteomics, researchers can build a comprehensive and defensible data package.

The rigidity imparted by the pyridazine linker is hypothesized to enhance selectivity by optimizing the geometry for the intended ternary complex. This should manifest as strong cooperativity in TR-FRET assays, potent on-target degradation with high efficacy (low DC50, high Dmax), and, most importantly, a "clean" proteomics profile with minimal and weak off-target degradation compared to more flexible counterparts. This integrated workflow provides the necessary evidence to validate that hypothesis, transforming a design concept into a well-characterized therapeutic candidate.

References

  • Precise PEG. (n.d.). Linkers in PROTACs.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC.
  • Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services.
  • Pelago Bioscience. (n.d.). CETSA PROTAC Profiling | Enhancing Degrader Research.
  • Benchchem. (2025). Measuring DC50 and Dmax for PROTAC CRABP-II Degrader-1: Application Notes and Protocols.
  • Benchchem. (2025). Validating PROTAC Target Engagement: A Comparative Guide to CETSA and Alternative Methods.
  • Anonymous. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Promega Corporation. (n.d.). Ternary Complex Formation.
  • Domainex. (n.d.). Ternary Complex Formation Assays.
  • YouTube. (2024, November 21). Best Practices for PROTACs - Assays and Cooperativity (Part 1B).
  • Mtoz Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service.
  • Benchchem. (2025). Assessing the Selectivity of VH032-Based PROTACs: A Comparative Guide.
  • National Institutes of Health. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC.
  • National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC.
  • Sapient Bio. (2024, April 5). Protein Degrader Proteomics for PROTACs and Molecular Glues.
  • LifeSensors. (n.d.). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation.
  • Books. (2020, October 8). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders.
  • National Institutes of Health. (n.d.). Proteolysis-targeting chimeras with reduced off-targets - PMC.
  • Benchchem. (2025, December). Determining Efficacy of Novel PROTACs: Application Notes and Protocols for DC50 and Dmax Determination.
  • ResearchGate. (n.d.). Cellular Assays for characterization of PROTAC activity and....
  • National Institutes of Health. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders - PMC.
  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening.
  • ResearchGate. (2025, August 6). (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
  • bioRxiv. (2020, November 20). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
  • Chalmers Research. (2024, July 14). Modeling PROTAC degradation activity with machine learning.
  • MedchemExpress.com. (n.d.). The half-maximal degradation concentration (DC50).
  • ScienceOpen. (2024, March 21). Application of PROTACs in target identification and validation.
  • ResearchGate. (2020, October 30). (PDF) Current strategies for the design of PROTAC linkers: a critical review.
  • National Institutes of Health. (n.d.). Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC.
  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review - PMC.
  • BroadPharm. (n.d.). PROTAC Linkers.
  • ResearchGate. (2025, November 14). Quantitative measurement of PROTAC intracellular accumulation.
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Validation

The Rigidity Dilemma: A Comparative Guide to Assessing the Impact of Linker Flexibility on PROTAC Activity

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules, which co-opt the c...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] While much attention is often focused on the ligands, the linker is far from a passive spacer; its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]

This guide provides an in-depth comparison of flexible versus rigid linkers in PROTAC design, supported by experimental data from published case studies. We will delve into the mechanistic trade-offs between these linker types and provide detailed, field-proven protocols for the key assays required to assess their impact on PROTAC activity.

The Great Debate: Flexibility vs. Rigidity

The choice between a flexible and a rigid linker presents a fundamental challenge in PROTAC design, with each offering a distinct set of advantages and disadvantages.[2]

Flexible linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, provide a high degree of conformational freedom.[3][4] This allows the PROTAC to adopt multiple orientations, thereby increasing the statistical probability of forming a productive ternary complex between the POI and the E3 ligase.[2] However, this conformational plasticity comes at a cost. The significant entropic penalty upon binding can lead to a less stable ternary complex.[5] Furthermore, long, flexible, and often hydrophobic alkyl chains can contribute to poor physicochemical properties, negatively impacting cell permeability and bioavailability.[2]

Rigid linkers , which incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, introduce conformational constraints.[4][6] This "pre-organization" can steer the PROTAC into a bioactive conformation that is energetically favorable for ternary complex formation, thereby reducing the entropic cost and enhancing complex stability and degradation potency.[6] Rigidification can also lead to improved metabolic stability and pharmacokinetic profiles.[7] The primary drawback of rigid linkers is the potential for an unproductive pre-organized conformation that hinders the formation of a stable ternary complex if the design is not optimal.[2]

The following diagram illustrates the fundamental mechanism of PROTAC action, highlighting the central role of the linker in mediating the formation of the ternary complex.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Flexible or Rigid Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Case Studies: Linker Rigidity in Action

The theoretical advantages and disadvantages of flexible and rigid linkers are best understood through their application in real-world drug discovery programs. The following case studies provide a comparative analysis of PROTACs with varying linker rigidity targeting key therapeutic proteins.

Case Study 1: Androgen Receptor (AR) Degradation - The Peril of Excessive Rigidity

In the development of PROTACs targeting the Androgen Receptor (AR), a critical driver of prostate cancer, the impact of linker rigidity was starkly demonstrated. A study by Shibata et al. revealed that replacing a flexible PEG unit in an active AR-targeting PROTAC with a series of more rigid disubstituted phenyl rings completely abolished degradation activity.[5] This suggests that for this particular system, the conformational flexibility of the linker is essential for achieving a productive ternary complex geometry.

PROTAC Linker Type AR Degradation in 22Rv1 cells (at 3 µM) Reference
Parent PROTACFlexible (PEG-based)Degraded[5]
Analog 1Rigid (ortho-phenyl)No Degradation[5]
Analog 2Rigid (meta-phenyl)No Degradation[5]
Analog 3Rigid (para-phenyl)No Degradation[5]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation - Rigidity for Enhanced Potency and Stability

Conversely, in the optimization of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a key therapeutic target in B-cell malignancies, linker rigidification proved to be a successful strategy. A study by Li and colleagues demonstrated that replacing a flexible linker in a potent BTK-targeting PROTAC with more rigid piperazine-containing linkers led to improved metabolic stability and enhanced degradation potency.[8]

PROTAC Linker Type DC50 (nM) in MOLM-14 cells Reference
Parent PROTACFlexible15.6[8]
Rigid AnalogRigid (Piperazine-containing)6.6[8]
Case Study 3: BRD4 Degradation - Balancing Rigidity and Physicochemical Properties

The development of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a transcriptional regulator implicated in cancer, highlights the importance of balancing linker rigidity with other physicochemical properties. In one study, a BRD4 degrader with a rigid triazole-based linker exhibited potent biochemical activity but suffered from poor solubility, rendering it inactive in whole blood.[] By replacing the triazole with a more soluble piperazine-PEG hybrid linker of similar length, the optimized PROTAC demonstrated a significantly improved cellular DC50 and favorable in vivo pharmacokinetics.[] This case underscores that linker design must consider not only the formation of the ternary complex but also the overall "drug-like" properties of the molecule.

PROTAC Linker Type Cellular DC50 In Vivo Performance Reference
Initial PROTACRigid (Triazole-based)Low Nanomolar (biochemical)Poor (precipitation)[]
Optimized PROTACSemi-rigid (Piperazine-PEG hybrid)Improved by an order of magnitudeLinear dose-response[]

Experimental Assessment of Linker Rigidity's Impact

A systematic evaluation of linker rigidity requires a robust experimental workflow to assess both the formation of the ternary complex and the downstream consequence of protein degradation.

Experimental_Workflow cluster_0 Experimental Workflow PROTAC_Design PROTAC Design (Varying Linker Rigidity) Biophysical_Assays Biophysical Assays (Ternary Complex Formation) PROTAC_Design->Biophysical_Assays Cellular_Assays Cellular Assays (Protein Degradation) PROTAC_Design->Cellular_Assays Data_Analysis Data Analysis & Interpretation (DC50, Dmax, Cooperativity) Biophysical_Assays->Data_Analysis Cellular_Assays->Data_Analysis

Caption: Workflow for evaluating PROTAC linker efficiency.

Biophysical Assays for Ternary Complex Characterization

The formation of a stable ternary complex is the prerequisite for PROTAC-mediated protein degradation. Biophysical techniques are essential for quantifying the thermodynamics and kinetics of this interaction.

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (kon and koff) and affinity data (KD) for both binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complex formation.

Detailed Experimental Protocol for SPR:

  • Immobilization of E3 Ligase:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for 420 seconds at a flow rate of 5 µL/min.[10]

    • Inject the purified, biotinylated E3 ligase over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine for 600-900 seconds.[10]

  • Binary Interaction Analysis:

    • To measure the PROTAC:E3 ligase interaction, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and a reference flow cell.

    • To measure the PROTAC:POI interaction, a different assay setup is required, often involving immobilization of the POI.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The binding of the POI-PROTAC complex to the E3 ligase will result in a signal change.

    • Alternatively, pre-incubate the E3 ligase with a fixed concentration of the PROTAC and then inject the POI.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

    • Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the POI. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Cellular Assays for Quantifying Protein Degradation

Cellular assays are crucial for determining the functional consequence of ternary complex formation – the degradation of the target protein.

Western blotting is a widely used, semi-quantitative method to measure the reduction in target protein levels following PROTAC treatment. It is the gold standard for confirming protein degradation and determining key parameters like DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum level of degradation).[1]

Detailed Experimental Protocol for Western Blotting:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[1]

    • Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[11]

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]

The HiBiT assay is a highly sensitive, quantitative, and high-throughput method for measuring protein degradation in real-time in living cells.[12] It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tag complements with a larger subunit (LgBiT) to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of the target protein.[12]

Detailed Experimental Protocol for HiBiT Assay:

  • Cell Line Generation:

    • Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the POI in a cell line that stably expresses the LgBiT protein.

  • Cell Plating and Treatment:

    • Plate the HiBiT-tagged cells in a 96- or 384-well white plate.[13]

    • Treat the cells with a serial dilution of the PROTAC.

  • Luminescent Signal Detection (Endpoint Lytic Mode):

    • After the desired treatment duration, add a lytic reagent containing the LgBiT protein and luciferase substrate to the cells.[12]

    • Incubate to allow for cell lysis and signal development.

    • Measure the luminescence using a plate reader.[12]

  • Data Analysis:

    • Normalize the luminescent signal to a vehicle control.

    • Plot the normalized signal against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion

The linker is a critical component in the design of efficacious PROTACs, and its rigidity plays a pivotal role in dictating the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. While flexible linkers offer conformational adaptability, rigid linkers can pre-organize the PROTAC for more potent degradation. The optimal choice between a flexible and rigid linker is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. A comprehensive assessment using a combination of biophysical assays to characterize the ternary complex and cellular assays to quantify protein degradation is essential for the rational design and optimization of next-generation protein degraders.

References

  • Promega Corporation. (2020, November 9). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
  • PubMed. (2020, November 9). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Retrieved from [Link]

  • Semantic Scholar. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]

  • Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Retrieved from [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). BTK degradation induced by PROTACs a Chemical structures of BTK.... Retrieved from [Link]

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]

  • YouTube. (2024, November 21). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). Retrieved from [Link]

  • American Chemical Society. (n.d.). Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. Retrieved from [Link]

  • National Institutes of Health. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • Cytiva. (2024, September 4). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]

  • University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). BRD4 PROTAC Characterization using SPR. Retrieved from [Link]

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